molecular formula C9H13NO3S B1597139 N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide CAS No. 883107-35-5

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Cat. No.: B1597139
CAS No.: 883107-35-5
M. Wt: 215.27 g/mol
InChI Key: ZTPAJHLDDRGNRA-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPAJHLDDRGNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376193
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-35-5
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide , a critical building block in medicinal chemistry often utilized in the synthesis of sulfonamide-bearing bioactive molecules and as a stable analog of tyramine.

Physicochemical Characterization, Synthetic Protocols, and Application Logic

Executive Technical Summary

This compound (CAS: 883107-35-5), often referred to as N-mesyltyramine , is a bifunctional small molecule featuring a phenolic hydroxyl group and a sulfonamide-protected ethylamine chain. Structurally, it represents a "masked" tyramine where the basic amine is converted to a non-basic, metabolically stable sulfonamide moiety.

Core Utility:

  • Fragment-Based Drug Discovery (FBDD): Serves as a polar, hydrogen-bond-donating scaffold for designing ligands targeting GPCRs (Adrenergic, Dopaminergic) without the rapid metabolic liability of the free amine.

  • Synthetic Intermediate: Acts as a nucleophilic phenol building block for ether-linked pharmacophores (e.g., Class III antiarrhythmic analogs similar to Dofetilide/Ibutilide).

  • Metabolic Probe: Used to study the effects of N-sulfonylation on phenethylamine pharmacokinetics, specifically resistance to Monoamine Oxidase (MAO) degradation.

Physicochemical Profile

The compound exhibits distinct solubility and stability profiles driven by the sulfonamide moiety, which lowers the pKa of the nitrogen significantly compared to the parent tyramine.

PropertyValue / DescriptionContext
IUPAC Name This compoundUnambiguous identifier
CAS Number 883107-35-5 Primary registry ID
Formula C₉H₁₃NO₃S-
Molecular Weight 215.27 g/mol Fragment-sized (<300 Da)
pKa (Sulfonamide) ~10.0 - 10.5Weakly acidic; deprotonates at high pH
pKa (Phenol) ~9.95Typical phenolic acidity
LogP 1.96 (Predicted)Moderate lipophilicity; membrane permeable
PSA 74.78 ŲGood oral bioavailability range (<140 Ų)
Solubility DMSO (>50 mM), Methanol, EthanolPoor water solubility (neutral form)
Appearance Off-white to beige crystalline solid-

Synthetic Methodology: Selective N-Sulfonylation

The synthesis of this compound requires chemoselectivity to sulfonylate the aliphatic amine without protecting the phenolic oxygen. The amine is significantly more nucleophilic than the phenol, allowing for a direct, controlled addition strategy.

Reaction Logic
  • Nucleophile: Tyramine (primary aliphatic amine).[1]

  • Electrophile: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Challenge: Preventing O-sulfonylation (formation of the mesylate ester on the phenol).

  • Solution: Kinetic control at low temperature (-10°C to 0°C) with stoichiometric control of MsCl.

Step-by-Step Protocol

Reagents:

  • Tyramine (1.0 eq)[2]

  • Methanesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with Tyramine (10 mmol) and anhydrous DCM (50 mL). Note: Tyramine has limited solubility in DCM; a suspension is normal initially. THF can be used for better solubility.

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Add Methanesulfonyl chloride (10.5 mmol) dropwise over 20 minutes via a syringe pump or addition funnel. Crucial: Rapid addition causes local heating, increasing the risk of O-sulfonylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. The suspension should clear as the product forms (or precipitate depending on concentration).

  • Quench: Quench with saturated NaHCO₃ solution (20 mL).

  • Workup: Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organics and wash with 0.1 M HCl (to remove unreacted amine/TEA) followed by Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexane or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

Synthetic Pathway Diagram (DOT)

SynthesisPathway Tyramine Tyramine (Nucleophile) Intermediate Transition State (Kinetic Control) Tyramine->Intermediate + MsCl, TEA 0°C, DCM MsCl MsCl (Electrophile) MsCl->Intermediate Product N-Mesyltyramine (Target) Intermediate->Product Major Pathway (N-attack) Byproduct O,N-Dimesyl (Impurity) Intermediate->Byproduct Minor Pathway (O-attack if T > 0°C)

Figure 1: Chemoselective synthesis pathway favoring N-sulfonylation via kinetic control.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal methods.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 280 nm (Phenol absorption) and 220 nm (Amide/Sulfonamide).

  • Expected Retention: The product will elute earlier than O,N-dimesyl impurities due to the free phenol.

Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]⁺ = 216.09 m/z.

  • Fragmentation Pattern:

    • Loss of Methanesulfonyl group (-79 Da).

    • Tropylium ion formation from the phenolic ring.

NMR Specification (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 9.20 (s, 1H): Phenolic -OH (Exchangeable).

  • δ 7.02 (d, 2H): Aromatic protons (Ortho to alkyl).

  • δ 6.68 (d, 2H): Aromatic protons (Ortho to OH).

  • δ 6.95 (t, 1H): Sulfonamide -NH (Exchangeable).

  • δ 3.10 (q, 2H): Methylene (-CH₂-N).

  • δ 2.85 (s, 3H): Methyl (-CH₃) of sulfonamide.

  • δ 2.65 (t, 2H): Benzylic methylene (-CH₂-Ar).

Biological Context & Application Logic[5]

Structural Activity Relationship (SAR)

N-mesyltyramine retains the pharmacophore of tyramine (phenol + ethyl chain) but alters the electronic and steric properties of the nitrogen.

  • MAO Resistance: Unlike tyramine, which is rapidly degraded by Monoamine Oxidase (MAO) A and B, the sulfonamide moiety renders the nitrogen non-basic and resistant to oxidative deamination. This makes the compound a useful probe for studying non-metabolic clearance pathways of phenethylamines.

  • Receptor Binding: The sulfonamide group acts as a bioisostere for the amide group found in melatonin or the acetyl group in N-acetyltyramine. It can function as a hydrogen bond donor/acceptor in GPCR binding pockets (e.g., Adrenergic receptors).

Metabolic Workflow Diagram

Metabolism Tyramine Tyramine (Endogenous) MAO MAO-A/B Enzyme Tyramine->MAO Rapid Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde NMesyl N-Mesyltyramine (Synthetic Analog) NMesyl->MAO Resistant (Steric/Electronic Block) Glucuronidation UGT Enzymes (Phase II) NMesyl->Glucuronidation Phenol Conjugation Excretion Renal Excretion (Intact/Conjugated) Glucuronidation->Excretion

Figure 2: Metabolic stability comparison. The sulfonamide modification blocks MAO-mediated degradation, shifting clearance to Phase II glucuronidation.

References

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 883107-35-5).[4][5] National Center for Biotechnology Information.[1] [Link]

  • Global Chem Mall. (2024). Product Specifications: this compound. [Link][4][5][6]

  • Matrix Fine Chemicals. (2024). Catalog Entry: Sulfonamide Building Blocks. [Link]

  • Kim, D., et al. (2015).[7] Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines. Microbial Cell Factories, 14, 153. (Contextual reference for Tyramine amide/sulfonamide bioactivity). [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Activity of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AMAP), a TrkB Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, also known as AMAP, is a small molecule agonist of the Tropomyosin receptor kinase B (TrkB). By mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), AMAP presents a promising therapeutic candidate for a range of neurological disorders. This guide provides a comprehensive overview of AMAP's molecular structure, physicochemical properties, synthesis, and mechanism of action. It further details established protocols for its characterization and functional evaluation, offering a critical resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: The Therapeutic Promise of a Small Molecule BDNF Mimetic

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, differentiation, and synaptic plasticity.[1] Its therapeutic potential in neurodegenerative diseases like Parkinson's, Alzheimer's, and in psychiatric disorders is significant.[1] However, the clinical application of recombinant BDNF is hampered by its poor pharmacokinetic profile, including a short half-life and inability to cross the blood-brain barrier.[1]

Small molecule agonists of the BDNF receptor, TrkB, offer a viable strategy to overcome these limitations. This compound (AMAP) has emerged as a noteworthy candidate in this class. This guide delves into the core molecular and functional characteristics of AMAP, providing a technical foundation for its study and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of a drug candidate is the bedrock of its pharmacological activity. Understanding the structure and physicochemical properties of AMAP is the first step in comprehending its function.

Chemical Identity

The structure of AMAP consists of a 4-hydroxyphenylethyl group linked to a methanesulfonamide moiety.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C9H13NO3S[2]

  • Molecular Weight: 215.27 g/mol [2]

  • SMILES: CS(=O)(=O)NCCC1=CC=C(O)C=C1[2]

  • InChIKey: ZTPAJHLDDRGNRA-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of key physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight215.27 g/mol [2]
LogP (Octanol-Water)2.01 (predicted)[3]
Water Solubility8.71e-4 mol/L (predicted)[3]
pKa (acidic)8.21 (predicted)[3]
pKa (basic)8.05 (predicted)[3]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of AMAP are paramount for reproducible biological studies.

Synthetic Pathway

While a specific synthesis for this compound was not detailed in the provided search results, a general approach can be inferred from standard organic chemistry principles. A plausible route involves the reaction of tyramine (4-hydroxyphenethylamine) with methanesulfonyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Protocol 1: Proposed Synthesis of this compound

  • Dissolution: Dissolve tyramine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons. NMR is a powerful tool for characterizing the higher-order structure of molecules.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be utilized for analysis.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the phenol, the N-H stretch of the sulfonamide, and the S=O stretches.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Mechanism of Action: TrkB Receptor Activation and Downstream Signaling

AMAP exerts its neurotrophic effects by acting as an agonist at the TrkB receptor, initiating a cascade of intracellular signaling events that promote neuronal health.

TrkB Receptor Agonism

BDNF binding to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][6] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling.[6][7] Small molecule agonists like AMAP are thought to mimic this action, leading to the activation of the same signaling pathways.

Key Downstream Signaling Pathways

The activation of TrkB by an agonist leads to the initiation of three primary signaling cascades.[1][7][8]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is crucial for neuronal differentiation and proliferation.[7]

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is a major driver of cell survival and growth by inhibiting apoptosis.[7][9]

  • PLCγ Pathway: The Phospholipase C-gamma pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing synaptic plasticity.[7][9]

TrkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_PLC PLCγ Pathway AMAP AMAP TrkB TrkB Receptor AMAP->TrkB binds & activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival ERK ERK Ras->ERK Plasticity Neuronal Plasticity & Differentiation ERK->Plasticity IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ Release / PKC IP3_DAG->Ca_PKC

Caption: AMAP-induced TrkB signaling pathways.

In Vitro and In Vivo Evaluation

A series of well-defined experiments are necessary to confirm the biological activity and therapeutic potential of AMAP.

In Vitro Assays

Cell-based assays are the first step in validating the TrkB agonist activity of AMAP.

Protocol 2: TrkB Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

  • Treatment: Treat the cells with varying concentrations of AMAP for a short duration (e.g., 15-30 minutes). Include a positive control (BDNF) and a negative control (vehicle).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated TrkB (p-TrkB) and total TrkB.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities and express the results as the ratio of p-TrkB to total TrkB.

Western_Blot_Workflow A Cell Culture & Serum Starvation B Treatment with AMAP, BDNF, or Vehicle A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Antibody Incubation (p-TrkB, Total TrkB) F->G H Detection & Analysis G->H

Caption: Workflow for TrkB phosphorylation assay.

Functional Assays

Beyond receptor phosphorylation, functional assays are needed to demonstrate the neurotrophic effects of AMAP.

  • Neurite Outgrowth Assays: In these assays, primary neurons or neuronal cell lines are treated with AMAP, and the length and branching of neurites are quantified to assess its effect on neuronal morphology.

  • Cell Survival Assays: To evaluate the neuroprotective properties of AMAP, neuronal cells are exposed to a toxic stimulus (e.g., glutamate or β-amyloid) in the presence or absence of the compound, and cell viability is measured (e.g., using an MTT assay).

Therapeutic Potential and Future Directions

The ability of AMAP to activate TrkB signaling positions it as a promising therapeutic agent for a variety of neurological conditions. Its small molecule nature suggests a higher potential for oral bioavailability and blood-brain barrier penetration compared to BDNF.

Future research should focus on:

  • Detailed pharmacokinetic and pharmacodynamic studies.

  • Evaluation in animal models of neurodegenerative and psychiatric diseases.

  • Lead optimization to enhance potency, selectivity, and ADME properties.

  • Investigation into potential off-target effects.

Conclusion

This compound (AMAP) is a compelling small molecule TrkB agonist with significant potential for the treatment of neurological disorders. Its straightforward molecular structure, coupled with its ability to mimic the neurotrophic actions of BDNF, makes it an important tool for neuropharmacology research and a promising scaffold for drug development. The protocols and information provided in this guide offer a solid foundation for researchers to explore and harness the therapeutic potential of AMAP.

References

  • Ferrari Júnior, E., Arantes, L. C., Salum, L. B., & Caldas, E. D. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • Jang, S. W., Liu, X., Chan, C. B., Weinshenker, D., Hall, R. A., Xiao, G., & Ye, K. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687-2692. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Merkouris, S., San-Marina, S., B-Plantenberg, A., Kasar, S., Kales, S. C., He, C., ... & Rader, C. (2018). Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library. Proceedings of the National Academy of Sciences, 115(30), E7045-E7054. [Link]

  • PubChem. (n.d.). N-(2-(4-Amino-N-ethyl-M-toluidino)ethyl)methanesulfonamide sesquisulfate. Retrieved from [Link]

  • Zagrebelsky, M., & Korte, M. (2022). Are TrkB receptor agonists the right tool to fulfill the promises for a therapeutic value of the brain-derived neurotrophic factor?. Frontiers in Molecular Neuroscience, 15, 922556. [Link]

  • Zhang, Z., Liu, X., Schroeder, J. P., I-Fang, C., Chan, C. B., Le, K., ... & Ye, K. (2014). 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease. Neuropsychopharmacology, 39(3), 638-650. [Link]

Sources

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide CAS number 883107-35-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (CAS 883107-35-5): A Putative TRPV1 Antagonist for Advanced Pain Research

Executive Summary

This compound is a sulfonamide derivative of the biogenic amine tyramine. Structurally, it belongs to a class of compounds that has garnered significant interest for its potential to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 receptor is a critical integrator of nociceptive stimuli, including heat, protons, and capsaicin, making it a high-value target for the development of novel analgesic and anti-inflammatory agents.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's chemical properties, a robust proposed synthesis protocol, and detailed methodologies for its biological evaluation as a TRPV1 antagonist. The narrative is framed from the perspective of a senior application scientist, emphasizing the rationale behind experimental design and the importance of self-validating protocols to ensure data integrity.

Physicochemical Properties and Structural Analysis

The foundational step in evaluating any novel chemical entity is a thorough understanding of its physicochemical properties. This compound is a relatively small molecule derived from tyramine, incorporating a methanesulfonamide group, which can significantly influence its polarity, solubility, and potential for hydrogen bonding—a key interaction for receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 883107-35-5[3]
Molecular Formula C₉H₁₃NO₃S[3][4]
Molecular Weight 215.27 g/mol [3][4]
IUPAC Name This compound[4]
SMILES CS(=O)(=O)NCCC1=CC=C(O)C=C1[4]
InChIKey ZTPAJHLDDRGNRA-UHFFFAOYSA-N[4]
Predicted LogP 1.95560[3]
Predicted PSA 74.78 Ų[3]

Synthesis and Characterization Workflow

A reliable and reproducible synthesis protocol is paramount for obtaining high-purity material for biological screening. The following proposed synthesis is a straightforward and efficient one-step sulfonylation of tyramine. This approach is based on established methods for the synthesis of sulfonamides from primary amines.[5]

Proposed Synthesis Pathway: Sulfonylation of Tyramine

The core of the synthesis involves the reaction of the primary amine group of tyramine with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Dichloromethane (DCM) is an appropriate solvent for this reaction.

Synthesis_Workflow cluster_reactants Reactants & Reagents Tyramine Tyramine (Starting Material) ReactionVessel Reaction Step: Stir at 0°C to RT Tyramine->ReactionVessel MesylChloride Methanesulfonyl Chloride MesylChloride->ReactionVessel Base Triethylamine (Base) Base->ReactionVessel Solvent DCM (Solvent) Solvent->ReactionVessel Workup Aqueous Workup (1M HCl, Brine) ReactionVessel->Workup Quench Reaction Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification Crude Product FinalProduct This compound (Final Product) Purification->FinalProduct

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol
  • Objective: To synthesize this compound from tyramine.

  • Materials: Tyramine (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated NaCl solution (brine), Anhydrous sodium sulfate, Silica gel, Ethyl acetate, Hexanes.

  • Procedure:

    • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve tyramine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

      • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Triethylamine acts as an acid scavenger.

    • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

      • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes the formation of side products.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Rationale: TLC is a crucial in-process control to ensure the starting material has been consumed before proceeding to workup.

    • Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

      • Rationale: The acid wash removes excess triethylamine, and the brine wash helps to remove residual water from the organic phase.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

      • Rationale: Chromatography is essential to isolate the target compound from unreacted starting materials and any byproducts, ensuring high purity for biological assays.

Characterization

The identity and purity of the final compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[3][4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should be >95% for use in biological assays.

Proposed Mechanism of Action: TRPV1 Antagonism

The TRPV1 channel is a non-selective cation channel predominantly expressed on primary sensory neurons.[1] Its activation by noxious stimuli leads to an influx of cations, particularly Ca²⁺, which depolarizes the neuron and initiates a pain signal.[1] Antagonists of TRPV1 are sought after as they can block this signaling cascade at its origin, offering a promising therapeutic strategy for pain management.[1][2]

The structural similarity of this compound to known TRPV1 modulators suggests it may act as a competitive antagonist at the capsaicin binding site.

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open NoSignal Pain Signal Blocked TRPV1->NoSignal Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Allows Stimuli Noxious Stimuli (Capsaicin, Heat, H⁺) Stimuli->TRPV1 Binds & Activates Antagonist This compound Antagonist->TRPV1 Binds & Inhibits Depolarization Neuron Depolarization Ca_Influx->Depolarization PainSignal Pain Signal to CNS Depolarization->PainSignal

Caption: Proposed mechanism of TRPV1 antagonism by the target compound.

In Vitro Biological Evaluation Protocols

To validate the hypothesis that this compound is a TRPV1 antagonist, a series of well-controlled in vitro experiments are necessary. The following protocols provide a self-validating framework for this evaluation.

Protocol: Functional Antagonism via Calcium Imaging Assay

This assay functionally measures the ability of the compound to inhibit TRPV1 channel opening in response to an agonist.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.

  • Materials: hTRPV1-HEK293 cells, DMEM, Fetal Bovine Serum (FBS), Fluo-4 AM calcium indicator dye, Pluronic F-127, Hank's Balanced Salt Solution (HBSS), Capsaicin (agonist), Capsazepine (positive control antagonist), Test Compound.

  • Procedure:

    • Cell Culture: Plate hTRPV1-HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

    • Dye Loading: Wash cells with HBSS. Load cells with Fluo-4 AM dye (e.g., 4 µM) and Pluronic F-127 (0.02%) in HBSS for 1 hour at 37°C.

      • Rationale: Fluo-4 AM is a fluorescent indicator that increases in intensity upon binding to free intracellular calcium. Pluronic F-127 aids in its dispersion.

    • Compound Incubation: Wash cells to remove excess dye. Add varying concentrations of the test compound (e.g., 0.1 nM to 10 µM) or the positive control (Capsazepine) and incubate for 20 minutes. Include a vehicle control (DMSO).

    • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of capsaicin to achieve a final EC₈₀ concentration (determined previously) and immediately begin kinetic fluorescence reading for 2-3 minutes.

      • Rationale: Using an EC₈₀ concentration of the agonist ensures a robust signal that is still sensitive to inhibition.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Template for IC₅₀ Data

CompoundIC₅₀ (nM)n (replicates)
Test CompoundTBD3
Capsazepine (Control)TBD3
Protocol: Radioligand Binding Assay

This assay determines if the compound directly competes with a known ligand for the same binding site on the receptor.

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for the human TRPV1 receptor.

  • Materials: Membranes from hTRPV1-expressing cells, [³H]-Resiniferatoxin (RTX) (radioligand), unlabeled RTX (for non-specific binding), Test Compound, Binding Buffer, Scintillation fluid.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine cell membranes, [³H]-RTX (at a concentration near its Kₔ), and varying concentrations of the test compound.

    • Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled RTX).

    • Incubation: Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

      • Rationale: Rapid filtration is critical to separate bound from unbound radioligand without disturbing the binding equilibrium.

    • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ of the test compound (concentration that displaces 50% of the specific [³H]-RTX binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Preclinical Development and Future Directions

Should this compound demonstrate potent and selective TRPV1 antagonism in vitro, the logical progression involves evaluation in preclinical models of pain and inflammation.

Preclinical_Workflow cluster_efficacy Pain Models Start Potent In Vitro Antagonist Identified ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Start->ADME PK Pharmacokinetic Studies (Rodent) (Bioavailability, Half-life) ADME->PK Decision1 Favorable PK/ADME? PK->Decision1 Efficacy In Vivo Efficacy Models Decision1->Efficacy Yes Stop Stop Development Decision1->Stop No Acute Acute Nociceptive Pain (e.g., Hot Plate Test) Decision2 Significant Analgesia? Efficacy->Decision2 Inflammatory Inflammatory Pain (e.g., CFA Model) Neuropathic Neuropathic Pain (e.g., CCI Model) Tox Preliminary Toxicology Studies Decision2->Tox Yes Decision2->Stop No Proceed Proceed to IND-Enabling Studies Tox->Proceed

Caption: A logical workflow for the preclinical evaluation of a lead compound.

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[6] However, related sulfonamide compounds may cause skin, eye, and respiratory irritation.[7] Standard laboratory safety precautions should be employed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Lee, J., et al. (2011). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central.
  • Fisher Scientific. N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide sulfate (2:3) Safety Data.
  • Matrix Fine Chemicals. This compound Product Page.
  • GlobalChemMall. This compound Product Page.
  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. PubMed Central.
  • PubChem. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- Hazard Data. National Center for Biotechnology Information.
  • Koprdova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

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An In-depth Technical Guide to the Biological Activity of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AMN082)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Selective Modulator of Glutamatergic Neurotransmission

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, more commonly known by its research designation AMN082, is a synthetic compound that has garnered significant interest within the neuroscience and drug development communities. Its prominence stems from its identification as the first selective, orally active, and brain-penetrant agonist for the metabotropic glutamate receptor 7 (mGluR7).[1][2] This technical guide provides an in-depth exploration of the biological activity of AMN082, focusing on its mechanism of action, key physiological effects, and the experimental methodologies used to elucidate its function. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacological tool.

Core Mechanism of Action: Allosteric Modulation of mGluR7

The primary and most extensively characterized biological activity of AMN082 is its role as a selective allosteric agonist of mGluR7.[3] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), AMN082 binds to a distinct, allosteric site located within the transmembrane domain of the receptor.[1][4] This mode of action confers several unique properties to the compound, including a high degree of selectivity for mGluR7 over other mGluR subtypes and ionotropic glutamate receptors.[1][2]

The binding of AMN082 to its allosteric site induces a conformational change in the mGluR7 receptor, leading to its activation. This activation triggers downstream intracellular signaling cascades, primarily through the Gαi/o subunit of the associated G-protein. The most prominent and measurable consequences of AMN082-mediated mGluR7 activation are the potent inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) accumulation, and the stimulation of GTPγS binding.[1][2]

cluster_receptor mGluR7 Receptor receptor Orthosteric Site (Glutamate) Transmembrane Domain Allosteric Site (AMN082) AMN082 AMN082 AMN082->receptor:allo Binds to Glutamate Glutamate Glutamate->receptor:ortho Binds to

Caption: Allosteric modulation of mGluR7 by AMN082.

Key Biological Activities and Therapeutic Potential

The selective activation of mGluR7 by AMN082 translates into a range of significant biological effects, primarily within the central nervous system. These effects underscore the therapeutic potential of targeting this receptor for various neurological and psychiatric disorders.

Neuroprotection and Modulation of Glutamate Release

One of the most promising therapeutic avenues for AMN082 is in the realm of neuroprotection.[5][6][7] mGluR7 is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit neurotransmitter release. By activating these presynaptic receptors, AMN082 effectively reduces the release of glutamate in various brain regions.[1] This is particularly relevant in conditions associated with excitotoxicity, where excessive glutamate release leads to neuronal damage.

Experimental evidence has demonstrated that preincubation of synaptosomes with AMN082 can efficiently inhibit the evoked release of glutamate.[1] This mechanism is believed to underlie its neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.[5][6][7][8]

Analgesic and Anti-Inflammatory Properties

While less extensively documented than its neuroprotective effects, AMN082 has been investigated for its potential analgesic and anti-inflammatory activities.[9][10] The sulfonamide moiety present in the structure of AMN082 is also found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors.[11] However, the direct anti-inflammatory mechanism of AMN082 is likely more complex and may be linked to its modulation of glutamatergic signaling in pain pathways. Some studies suggest that related sulfonamide-containing compounds can exhibit anti-inflammatory effects.[9][10][11] The analgesic effects of AMN082 are thought to be mediated through its primary action on mGluR7, which is involved in the modulation of pain perception in the central and peripheral nervous systems.[12][13][14]

It is important to note that claims of AMN082 acting as a TRPV1 agonist are not strongly supported by the current body of scientific literature.[15][16] The analgesic properties observed are more plausibly attributed to its well-established activity at mGluR7.

Anxiolytic and Antidepressant-like Effects

A significant body of research has focused on the potential of AMN082 in treating anxiety and depression.[17] In vivo studies have shown that AMN082 exhibits anxiolytic and antidepressant-like effects in various animal models.[1][17] These effects are linked to its ability to modulate stress-related parameters. For instance, oral administration of AMN082 has been shown to elevate plasma levels of the stress hormones corticosterone and corticotropin in an mGluR7-dependent manner.[3] Furthermore, AMN082 has been shown to inhibit synaptic transmission in the basolateral amygdala, a brain region critically involved in fear and anxiety.[18]

Experimental Protocols for Characterizing Biological Activity

The elucidation of AMN082's biological activity has relied on a suite of well-established in vitro and in vivo experimental protocols. The following provides a detailed, step-by-step methodology for a key in vitro assay used to quantify the functional activity of AMN082.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of AMN082 to inhibit the production of cyclic AMP (cAMP) in cells expressing mGluR7, providing a quantitative measure of its agonist activity.

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing recombinant human mGluR7 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate the cells in a 96-well microplate at a density that allows for confluent growth within 24 hours.

  • Compound Preparation: Prepare a serial dilution of AMN082 in a suitable assay buffer. Also, prepare a solution of forskolin, an adenylyl cyclase activator, which will be used to stimulate cAMP production.

  • Assay Procedure: a. Remove the culture medium from the wells and wash the cells with assay buffer. b. Add the AMN082 dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. c. Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for an additional specified time (e.g., 30 minutes) at 37°C. d. Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in each well using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the AMN082 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of AMN082 that produces 50% of its maximal inhibitory effect.

start Start cell_culture Cell Culture (mGluR7-expressing cells) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (AMN082 serial dilution) cell_seeding->compound_prep assay Assay (Pre-incubation with AMN082, Forskolin stimulation) compound_prep->assay lysis Cell Lysis assay->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis end End analysis->end

Caption: Workflow for cAMP accumulation assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that characterize the biological activity of AMN082.

ParameterValueReceptor/AssayReference
EC50 64-290 nMmGluR7 (cAMP accumulation & GTPγS binding)[1][2]
Selectivity >10 µMOther mGluR subtypes and ionotropic glutamate receptors[2]

Conclusion and Future Directions

This compound (AMN082) stands out as a pivotal pharmacological tool for the study of mGluR7. Its high selectivity and allosteric mechanism of action have enabled significant advances in our understanding of the role of this receptor in health and disease. The robust preclinical data supporting its neuroprotective, anxiolytic, and potential analgesic effects highlight the therapeutic promise of targeting mGluR7.

Future research should focus on further elucidating the precise downstream signaling pathways modulated by AMN082 in different neuronal populations. Moreover, the development of second-generation mGluR7 allosteric modulators with improved pharmacokinetic profiles will be crucial for translating the therapeutic potential of this target into clinical applications. While the direct anti-inflammatory and TRPV1 agonist activities of AMN082 require further investigation, its well-established role as a selective mGluR7 agonist solidifies its importance in the field of neuroscience and drug discovery.

References

  • N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. PubMed. Available from: [Link]

  • TRPV1 agonist compounds, formulations, prodrugs, methods for using the same. Google Patents.
  • This compound. Matrix Fine Chemicals. Available from: [Link]

  • Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • Synthesis of N-[4-[2-(ethylheptylamino)ethyl]phenyl]methanesulfonamide. PrepChem.com. Available from: [Link]

  • N-(2-(4-Amino-N-ethyl-M-toluidino)ethyl)methanesulfonamide sesquisulfate. PubChem. Available from: [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available from: [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. PMC. Available from: [Link]

  • AMN 082, an agonist of mGluR7, exhibits mixed anti- and proconvulsant effects in developing rats. PubMed. Available from: [Link]

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. PMC - NIH. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC. Available from: [Link]

  • A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. PNAS. Available from: [Link]

  • Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Publications. Available from: [Link]

  • (PDF) mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS. ResearchGate. Available from: [Link]

  • The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats. PMC. Available from: [Link]

  • AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala. PubMed. Available from: [Link]

  • The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? PubMed. Available from: [Link]

  • Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. PubMed. Available from: [Link]

  • N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE. gsrs. Available from: [Link]

  • mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS. PubMed Central. Available from: [Link]

  • 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. PubMed. Available from: [Link]

  • METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL). Google Patents.
  • N-(4-hydroxyphenyl)methanesulfonamide. ChemSynthesis. Available from: [Link]

  • Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC - NIH. Available from: [Link]

  • A-novel-pipeline-of-2-benzenesulfonamide-N-4-hydroxyphenyl-acetamide-analgesics-that-lack-hepatotoxicity-and-retain-antipyresis.pdf. ResearchGate. Available from: [Link]

  • novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. ResearchGate. Available from: [Link]

  • Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic. PubMed. Available from: [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available from: [Link]

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An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation for a Novel Chemical Entity

Preamble: Navigating the Uncharted Territory of a Novel Sulfonamide

In the landscape of drug discovery, we often encounter compounds with intriguing structural motifs but an unwritten biological story. N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide presents such a case. While its precise biological role is not extensively documented in publicly accessible literature, its chemical architecture—a fusion of a phenethylamine backbone with a methanesulfonamide group—provides a fertile ground for hypothesis-driven exploration of its therapeutic potential. This guide is crafted for researchers, scientists, and drug development professionals, offering a strategic roadmap to systematically unravel the pharmacological identity of this molecule. We will dissect its structure to infer potential interactions and outline a rigorous, multi-pronged experimental approach to identify and validate its therapeutic targets.

Deconstructing the Molecule: Clues from Chemical Architecture

The structure of this compound can be dissected into two key pharmacophoric moieties: the p-hydroxyphenylethylamine core and the methanesulfonamide tail.

  • The p-Hydroxyphenylethylamine Core: This scaffold is reminiscent of endogenous biogenic amines like dopamine and tyramine, as well as a plethora of synthetic adrenergic agents. This structural analogy strongly suggests that this compound may interact with monoamine receptors and transporters.

  • The Methanesulfonamide Group: This functional group is a common feature in a wide array of approved drugs, acting as a bioisostere for carboxylic acids or phenols and often contributing to improved pharmacokinetic properties. Its presence can also confer affinity for enzymes such as carbonic anhydrases or serve as a hydrogen bond donor/acceptor in receptor-ligand interactions.

Given these structural alerts, we can formulate a primary hypothesis: This compound is a modulator of monoaminergic systems, with potential secondary interactions with other targets conferred by its sulfonamide moiety. Our initial exploration will, therefore, focus on G protein-coupled receptors (GPCRs) and transporters involved in monoamine signaling.

Proposed Therapeutic Target I: Adrenergic Receptors

The phenethylamine skeleton is a classic hallmark of ligands for adrenergic receptors (ARs). A structurally related compound, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, has been identified as a potent α1-adrenoceptor agonist[1]. This provides a strong rationale for investigating the interaction of our topic compound with the adrenergic system.

Rationale for Investigation

Modulation of adrenergic receptors has therapeutic applications in a wide range of conditions, including hypertension, heart failure, asthma, and benign prostatic hyperplasia. Determining the affinity and functional activity of this compound at α and β-adrenergic receptor subtypes is a critical first step.

Experimental Workflow for Adrenergic Receptor Profiling

A tiered approach, starting with in vitro binding and functional assays and progressing to cellular and tissue-based models, will provide a comprehensive understanding of the compound's adrenergic pharmacology.

Adrenergic_Receptor_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Models cluster_ex_vivo Ex Vivo Tissue Models A Radioligand Binding Assays (α1, α2, β1, β2, β3 subtypes) B Functional Assays (e.g., cAMP for β-ARs, Ca2+ flux for α1-ARs) A->B Determine affinity (Ki) C Receptor-expressing cell lines (e.g., HEK293, CHO) B->C D Downstream signaling pathway analysis (e.g., pERK, pCREB) C->D Confirm agonist/antagonist activity E Isolated tissue preparations (e.g., aortic rings, tracheal strips) D->E F Functional response measurement (e.g., contraction, relaxation) E->F Assess physiological effect

Caption: Experimental workflow for adrenergic receptor target validation.

Detailed Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human α1, α2, β1, β2, and β3 adrenergic receptor subtypes.

  • Methodology:

    • Prepare cell membranes from stable cell lines overexpressing each receptor subtype.

    • Incubate a fixed concentration of a subtype-selective radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β) with the cell membranes in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (Example: β2-Adrenergic Receptor)

  • Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) at the β2-adrenergic receptor.

  • Methodology (cAMP Assay):

    • Culture CHO cells stably expressing the human β2-adrenergic receptor.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Treat the cells with increasing concentrations of this compound (for agonist testing) or with a fixed concentration of a known agonist (e.g., isoproterenol) in the presence of increasing concentrations of the test compound (for antagonist testing).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Plot the concentration-response curves to determine EC50 or IC50 values.

Proposed Therapeutic Target II: Monoamine Transporters

The structural similarity to tyramine, a known substrate for monoamine transporters, suggests that this compound could interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Rationale for Investigation

Modulators of monoamine transporters are cornerstone therapies for depression, anxiety disorders, ADHD, and other neuropsychiatric conditions. Identifying an interaction with these transporters could open up significant therapeutic avenues.

Experimental Workflow for Monoamine Transporter Profiling

Transporter_Workflow cluster_in_vitro_transporter In Vitro Assays cluster_cellular_transporter Cellular Models G Radioligand Binding Assays (DAT, NET, SERT) H Synaptosomal Uptake Assays (e.g., [3H]-dopamine, [3H]-norepinephrine) G->H Assess binding vs. function I Transporter-expressing cell lines (e.g., HEK293) H->I J Electrophysiology (optional) (Measure transporter-mediated currents) I->J Characterize mechanism

Caption: Workflow for monoamine transporter target validation.

Detailed Experimental Protocols

1. Synaptosomal Uptake Assays

  • Objective: To determine if this compound inhibits the uptake of monoamines by their respective transporters or acts as a substrate (releaser).

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Pre-incubate the synaptosomes with increasing concentrations of the test compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [3H]-dopamine).

    • Terminate the reaction by rapid filtration and wash to remove extracellular radiolabel.

    • Quantify the radioactivity accumulated within the synaptosomes.

    • To test for substrate activity (releasing properties), pre-load synaptosomes with the radiolabeled monoamine and then expose them to the test compound, measuring the release of radioactivity into the supernatant.

Broadening the Horizon: Unbiased and Secondary Target Screening

While a hypothesis-driven approach is efficient, it is crucial to remain open to unexpected findings. A broader, unbiased screening strategy can uncover novel targets and mechanisms of action.

Phenotypic Screening
  • Concept: Instead of pre-selecting a target, assess the effect of the compound on cellular or organismal phenotypes.

  • Example: Utilize a panel of cancer cell lines to screen for anti-proliferative effects. If activity is observed, subsequent target deconvolution studies (e.g., affinity chromatography, proteomics) can be employed to identify the molecular target.

Broad Target Binding Panels
  • Concept: Screen the compound against a large, commercially available panel of receptors, ion channels, enzymes, and transporters.

  • Utility: This can rapidly identify potential on- and off-target interactions, providing a comprehensive safety and selectivity profile.

Data Summary and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically tabulated.

Target Assay Type Parameter Result (e.g., µM)
α1-Adrenergic RBindingKi
Functional (Ca2+)EC50/IC50
β2-Adrenergic RBindingKi
Functional (cAMP)EC50/IC50
Dopamine TransporterUptake InhibitionIC50
Norepinephrine TransporterUptake InhibitionIC50
Serotonin TransporterUptake InhibitionIC50

Conclusion: Charting a Path Forward

The journey to elucidate the therapeutic targets of this compound is an exercise in systematic scientific inquiry. By leveraging its structural attributes to form initial hypotheses and employing a rigorous, multi-tiered experimental cascade, we can progressively build a comprehensive pharmacological profile of this novel chemical entity. The workflows and protocols outlined in this guide provide a robust framework for this endeavor, paving the way for the potential discovery of a new therapeutic agent.

References

  • DeMarinis, R. M., Lavanchy, P., Hieble, J. P., Jim, K. F., & Matthews, W. D. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link][1]

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An In-depth Technical Guide on the Hypothesized Mechanisms of Action of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AM1638)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, also known as AM1638, has emerged as a molecule of significant interest in metabolic research. Initial hypotheses, potentially driven by structural comparisons to metabolic modulators like meldonium, may have suggested a role in the inhibition of fatty acid oxidation via modulation of carnitine biosynthesis. However, current scientific evidence points towards a distinct and compelling mechanism of action centered on its function as a potent and orally active full agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1). This guide synthesizes the existing data to provide an in-depth exploration of the primary hypothesized mechanism of action for AM1638, focusing on the downstream signaling cascades, particularly the activation of the AMP-activated protein kinase (AMPK) pathway, and the subsequent cellular and physiological effects. We will also briefly address the initial fatty acid oxidation inhibition hypothesis and clarify why the current evidence does not support it as the primary mechanism for AM1638.

Introduction: Deconvoluting the Molecular Identity of AM1638

This compound (AM1638) is a small molecule that has demonstrated significant potential in preclinical models of metabolic disease, particularly in the context of improving glycemic control and mitigating cellular stress.[1] Its chemical structure, featuring a sulfonamide and a hydroxyphenyl group, may superficially resemble compounds known to influence energy metabolism. This has led to some initial speculation about its role as a modulator of fatty acid oxidation, akin to the action of meldonium, which inhibits carnitine biosynthesis.[2][3][4][5][6] However, a robust body of evidence now firmly establishes AM1638 as a full agonist of GPR40, a receptor primarily activated by medium to long-chain fatty acids. This agonism triggers a cascade of intracellular events with profound implications for cellular function, particularly in metabolically active tissues.

The Primary Hypothesis: GPR40 Agonism and Downstream AMPK Activation

The central and most evidence-supported mechanism of action for AM1638 is its role as a full agonist of GPR40.[1][7] GPR40 is a G protein-coupled receptor that, upon activation, can signal through various G proteins to elicit diverse cellular responses. In the context of AM1638's action, the key downstream effector appears to be the AMP-activated protein kinase (AMPK).

The GPR40-AMPK Signaling Axis

Recent studies have demonstrated that treatment with AM1638 leads to a time- and dose-dependent increase in the phosphorylation of AMPK in various cell types, including cardiomyocytes.[8][9] This phosphorylation signifies the activation of AMPK, a critical energy sensor in the cell. The activation of the GPR40-AMPK axis appears to be a crucial event that initiates the beneficial effects of AM1638.[9]

GPR40_AMPK_Pathway AM1638 This compound (AM1638) GPR40 GPR40 (FFA1) Receptor AM1638->GPR40 Full Agonist G_protein G-protein Signaling GPR40->G_protein Activates AMPK AMPK (inactive) G_protein->AMPK Leads to pAMPK pAMPK (active) AMPK->pAMPK Phosphorylation

Caption: GPR40-AMPK Signaling Activation by AM1638.

Upregulation of Antioxidant Defense Mechanisms

A significant consequence of AMPK activation by AM1638 is the increased expression of key antioxidant enzymes, namely heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][8][9] These enzymes play a critical role in protecting cells from oxidative stress. Interestingly, this upregulation of antioxidant genes by AM1638 has been shown to be dependent on AMPK, as the effects are abrogated by AMPK inhibitors like Compound C.[8][9] While the transcription factor NRF2 is a known regulator of HO-1 and NQO1, some studies suggest that AM1638's effects may occur independently of NRF2 translocation to the nucleus in certain cell types.[9][10]

Antioxidant_Response_Workflow pAMPK pAMPK (active) Gene_Expression Increased Gene Expression pAMPK->Gene_Expression HO1_NQO1 HO-1 and NQO1 Proteins Gene_Expression->HO1_NQO1 Transcription & Translation Oxidative_Stress Reduced Oxidative Stress HO1_NQO1->Oxidative_Stress Antioxidant Activity

Caption: Downstream Antioxidant Response to AMPK Activation.

Cellular and Physiological Consequences of AM1638 Action

The activation of the GPR40-AMPK-antioxidant axis by AM1638 translates into several beneficial cellular and physiological effects, particularly in the face of metabolic stress.

Protection Against Palmitate-Induced Cellular Damage

High levels of saturated fatty acids, such as palmitate, can induce cellular stress, including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. AM1638 has been shown to effectively counteract these detrimental effects.[1][8] Specifically, it blocks palmitate-mediated superoxide production and reduces levels of 4-hydroxynonenal, a marker of oxidative stress.[8][9]

Preservation of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of cellular stress. AM1638 treatment has been demonstrated to preserve mitochondrial integrity and function in the presence of palmitate.[8] This includes restoring the mitochondrial membrane potential, improving ATP production, and mitigating the reduction of mitochondrial complex proteins.[8][9] These protective effects on mitochondria are also dependent on the activation of AMPK.[8][9]

Anti-Apoptotic Effects

By mitigating oxidative stress and preserving mitochondrial function, AM1638 ultimately inhibits the apoptotic cascade. It has been shown to block the cleavage of caspase-3 and reduce nuclear fragmentation, leading to improved cell viability in the presence of lipotoxic insults.[8][9]

Antidiabetic Activity

In vivo studies have demonstrated that AM1638 possesses antidiabetic activity, improving glycemic control in animal models of diet-induced obesity.[1] This is consistent with the known roles of GPR40 and AMPK in regulating glucose homeostasis.

Addressing the Fatty Acid Oxidation Inhibition Hypothesis

The initial hypothesis that this compound might act as a fatty acid oxidation (FAO) inhibitor, similar to meldonium, is not supported by the current body of scientific literature. Meldonium's mechanism of action is well-established as an inhibitor of gamma-butyrobetaine hydroxylase, a key enzyme in the carnitine biosynthesis pathway.[2][4][11] By reducing carnitine levels, meldonium indirectly inhibits the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

There is no direct evidence to suggest that AM1638 inhibits gamma-butyrobetaine hydroxylase or any other enzyme in the fatty acid oxidation pathway. Instead, its demonstrated effects on mitigating the negative consequences of high fatty acid levels (e.g., palmitate) are attributed to the activation of protective signaling pathways downstream of GPR40, rather than a direct inhibition of fatty acid metabolism.

Meldonium_vs_AM1638 cluster_Meldonium Meldonium Mechanism cluster_AM1638 AM1638 Mechanism Meldonium Meldonium GBBH Gamma-Butyrobetaine Hydroxylase Meldonium->GBBH Inhibits Carnitine Reduced Carnitine Biosynthesis GBBH->Carnitine FAO_inhibition Inhibition of Fatty Acid Oxidation Carnitine->FAO_inhibition AM1638 AM1638 GPR40 GPR40 Agonism AM1638->GPR40 AMPK_activation AMPK Activation GPR40->AMPK_activation Antioxidant_response Antioxidant Response & Mitochondrial Protection AMPK_activation->Antioxidant_response

Caption: Contrasting Mechanisms: Meldonium vs. AM1638.

Experimental Protocols for Elucidating the Mechanism of Action

To further investigate and validate the hypothesized mechanism of action of AM1638, a series of in vitro and in vivo experiments are essential.

In Vitro Assays
  • GPR40 Receptor Binding and Activation Assays:

    • Protocol: Utilize cell lines overexpressing human GPR40. Perform competitive radioligand binding assays to determine the binding affinity of AM1638. Functional assays, such as measuring intracellular calcium mobilization or cAMP levels, can confirm its agonist activity. The EC50 value for GPR40 activation by AM1638 has been reported to be 0.16 μM.[1]

  • AMPK Phosphorylation Assay (Western Blotting):

    • Protocol:

      • Culture cells (e.g., H9c2 cardiomyocytes) and treat with varying concentrations of AM1638 for different time points.

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

      • Use secondary antibodies conjugated to horseradish peroxidase and detect chemiluminescence.

      • Quantify band intensities to determine the ratio of p-AMPK to total AMPK.

  • Gene Expression Analysis of Antioxidant Enzymes (qPCR):

    • Protocol:

      • Treat cells with AM1638.

      • Isolate total RNA and synthesize cDNA.

      • Perform quantitative real-time PCR using specific primers for HO-1, NQO1, and a housekeeping gene.

      • Calculate the relative fold change in gene expression.

  • Measurement of Mitochondrial Function:

    • Protocol:

      • Assess mitochondrial membrane potential using fluorescent dyes like JC-1.

      • Measure cellular ATP levels using a luciferase-based assay.

      • Evaluate mitochondrial respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer).

  • Fatty Acid Oxidation Assay:

    • Protocol:

      • Culture cells in the presence of radiolabeled fatty acids (e.g., [14C]palmitate).

      • Measure the production of radiolabeled CO2 or acid-soluble metabolites as an indicator of fatty acid oxidation rates.[12] This can be used to definitively rule out direct inhibition of FAO by AM1638.

Data Presentation

Table 1: Summary of In Vitro Effects of AM1638

ParameterEffect of AM1638Reported Value/ObservationReference(s)
GPR40 Agonism (EC50)Full Agonist0.16 μM[1]
AMPK PhosphorylationIncreasedTime- and dose-dependent increase[8][9]
HO-1 ExpressionIncreasedAMPK-dependent[8][9]
NQO1 ExpressionIncreasedAMPK-dependent[8][9]
Palmitate-induced SuperoxideDecreasedAMPK-dependent[8][9]
Mitochondrial Membrane PotentialRestoredAMPK-dependent[8][9]
ATP ProductionIncreasedAMPK-dependent[8][9]
Caspase-3 CleavageInhibitedAMPK-dependent[8][9]

Conclusion and Future Directions

The current scientific evidence strongly supports the hypothesis that this compound (AM1638) exerts its biological effects primarily through the activation of the GPR40 receptor, leading to the subsequent stimulation of the AMPK signaling pathway. This cascade results in the upregulation of antioxidant defense mechanisms, preservation of mitochondrial function, and protection against cellular stress, particularly in the context of metabolic dysfunction. The initial hypothesis of direct fatty acid oxidation inhibition, analogous to meldonium, is not substantiated by the available data.

Future research should continue to delineate the precise molecular interactions between AM1638 and GPR40, further explore the downstream signaling pathways in different tissues, and investigate the full therapeutic potential of this compound in various metabolic and cardiovascular diseases. The excellent oral bioavailability of AM1638 further enhances its potential as a clinical candidate.[1]

References

  • AM-1638 | GPR40/FFA1 Agonist. (n.d.). MedchemExpress.com.
  • GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. (2023). BMB Reports.
  • GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. (n.d.). BMB Reports.
  • Meldonium. (n.d.). In Wikipedia.
  • (R)-AM-1638 | GPR40 Agonist. (n.d.). MedchemExpress.com.
  • Meldonium Supplementation in Professional Athletes: Career Destroyer or Lifesaver? (2024). PMC.
  • GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK. (n.d.). Semantic Scholar.
  • Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase. (2014). PubMed.
  • AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. (n.d.). PMC.
  • (PDF) Meldonium: Pharmacological, toxicological, and analytical aspects. (2020). ResearchGate.
  • Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. (n.d.). PubMed.
  • How Mildronate® Works – Improve Heart Energy and Recovery. (n.d.).
  • Meldonium | Description, Uses, & Side Effects. (n.d.). Britannica.
  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (n.d.). PMC.

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An In-depth Technical Guide to the Structure-Activity Relationship of Hydroxyphenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] When coupled with a hydroxyphenyl moiety, this scaffold gives rise to a class of compounds with diverse and potent biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[3][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of hydroxyphenyl sulfonamides. It delves into the critical interplay between chemical structure and biological function, offering field-proven insights into the rational design of novel therapeutics. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides represent a vital class of therapeutic agents, with a rich history dating back to the discovery of the antibacterial effects of Prontosil.[1] Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis.[5][6] However, the pharmacological scope of sulfonamides extends far beyond their antimicrobial properties.[4] Structurally diverse sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anticancer agents.[3][7]

The incorporation of a hydroxyphenyl group into the sulfonamide scaffold introduces a key structural element that can significantly influence the compound's physicochemical properties and biological activity. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the phenyl ring provides a platform for further structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.

Core Principles of Hydroxyphenyl Sulfonamide SAR

The biological activity of hydroxyphenyl sulfonamides is intricately linked to the specific arrangement and nature of their constituent parts. Understanding these relationships is paramount for the design of new and improved therapeutic agents.

The Essentiality of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is the cornerstone of this class of compounds. Key structural requirements for many biological activities include:

  • Direct Aromatic Linkage: The sulfur atom of the sulfonamide must be directly attached to an aromatic ring (in this case, the hydroxyphenyl ring) for many of the observed activities.[8]

  • Substitutions on the Sulfonamide Nitrogen: Modifications at the sulfonamide nitrogen (the -NH- portion) can dramatically alter the compound's properties. The acidity of the sulfonamide proton, influenced by the substituent, can be critical for binding to target enzymes.[7]

The Role of the Hydroxyphenyl Group

The position and substitution pattern of the hydroxyl group on the phenyl ring are critical determinants of activity.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins.

  • Positional Isomerism: The relative positions of the hydroxyl and sulfonamide groups (ortho, meta, or para) can significantly impact the molecule's conformation and its ability to fit into a binding pocket.

  • Additional Substituents: The introduction of other substituents on the phenyl ring, such as halogens or alkyl groups, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its activity and pharmacokinetic profile.[9] For instance, the presence of an electron-withdrawing group like a chloro group on the phenyl ring has been shown to increase antibacterial action.[9]

General SAR Insights for Different Biological Activities
  • Antibacterial Activity: For antibacterial sulfonamides, a free para-amino group on the benzene ring is often essential for activity, mimicking the structure of p-aminobenzoic acid (PABA).[2][8] However, modifications to this paradigm exist, and the hydroxyphenyl moiety can serve as a PABA isostere in some cases.

  • Anticancer Activity: The anticancer effects of sulfonamides are often attributed to their ability to inhibit various enzymes crucial for tumor growth and survival, such as carbonic anhydrases, matrix metalloproteinases, and tyrosine kinases.[3][10] The SAR for anticancer sulfonamides is highly target-dependent. For example, some sulfonamides induce cell cycle arrest in the G1 phase or disrupt microtubule assembly.[3]

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11] The sulfonamide group coordinates to the zinc ion in the active site, and the aromatic/heterocyclic part of the molecule interacts with surrounding amino acid residues, influencing isoform selectivity.[12][13]

Experimental Workflows for SAR Studies

A systematic approach to synthesizing and evaluating a library of analogs is crucial for elucidating the SAR of hydroxyphenyl sulfonamides.

General Synthesis of Hydroxyphenyl Sulfonamides

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[14]

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide

Materials:

  • 4-Aminophenol

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-aminophenol (1.0 eq) in a mixture of pyridine (2.0 eq) and DCM at 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-(4-hydroxyphenyl)benzenesulfonamide.

  • Characterize the final product by NMR and mass spectrometry.[15]

Synthesis_Workflow cluster_synthesis Synthesis Start 4-Aminophenol + Benzenesulfonyl chloride Reaction Reaction in Pyridine/DCM Workup Aqueous Workup Purification Column Chromatography Product N-(4-hydroxyphenyl) benzenesulfonamide

Biological Evaluation

The choice of biological assays will depend on the therapeutic area of interest.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (hydroxyphenyl sulfonamides)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of each test compound in MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with bacteria and vehicle). Also include a sterility control (wells with MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).

  • Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (hydroxyphenyl sulfonamides)

  • Positive control (e.g., doxorubicin)[16]

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.[16]

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.[16]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]

Biological_Evaluation_Workflow cluster_antibacterial Antibacterial Assay cluster_anticancer Anticancer Assay MIC_Start Compound Dilution MIC_Inoculate Bacterial Inoculation MIC_Incubate Incubation MIC_Read Read MIC MTT_Start Cell Seeding MTT_Treat Compound Treatment MTT_MTT MTT Addition MTT_Read Read Absorbance

Data Presentation and Interpretation

Systematic tabulation of biological data is essential for discerning SAR trends.

Table 1: Illustrative SAR Data for a Series of N-(hydroxyphenyl)benzenesulfonamides against S. aureus

CompoundMIC (µg/mL)
1aHH4-OH64
1bHH3-OH128
1cHH2-OH>256
1d4-ClH4-OH16
1e4-OCH₃H4-OH128
1fH4-Cl4-OH32

This is hypothetical data for illustrative purposes.

  • The position of the hydroxyl group is critical, with the 4-hydroxy isomer (1a) being the most active among the unsubstituted analogs.

  • An electron-withdrawing group (Cl) on the benzenesulfonyl ring (1d) enhances antibacterial activity.

  • An electron-donating group (OCH₃) on the benzenesulfonyl ring (1e) is detrimental to activity.

  • Substitution on the hydroxyphenyl ring (1f) can also influence activity.

Conclusion and Future Directions

The hydroxyphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. A thorough understanding of the SAR is crucial for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets of novel hydroxyphenyl sulfonamides to better understand their mechanisms of action.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a wider chemical space and identify novel lead compounds.

  • Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of these compounds and guide the design of more potent inhibitors.[11]

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By integrating synthetic chemistry, biological evaluation, and computational modeling, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • Gawrońska, M., Kowalik, M., Duch, J., Kazimierczuk, K., & Makowski, M. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron, 221, 115865.
  • Li, W., et al. (2021).
  • Oladipo, A. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Kandeel, M., et al. (2023).
  • de Oliveira, D. R., et al. (2020).
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Adichunchanagiri University. (2020).
  • Pharma D. (2021, October 25). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link]

  • El-Sayad, K. A., & Elmasry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • PDB-101. (n.d.). Sulfonamide. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides.
  • Ghorab, M. M., et al. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH.
  • Pharma Tube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • ResearchGate. (2025). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.
  • Who we serve. (2024).
  • Bąk, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Gökçe, M., et al. (2008).
  • ResearchGate. (2025).
  • AACR Journals. (n.d.). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.
  • MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Khan, K. M., et al. (2024).
  • Douglas, J. J., & MacMillan, D. W. C. (2023).
  • ResearchGate. (n.d.). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux.
  • Chemical Methodologies. (n.d.). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line.
  • ResearchGate. (2025). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV.
  • R-Biopharm. (n.d.).
  • ResearchGate. (n.d.). Methods for the synthesis of sulfonamides.
  • Supuran, C. T., et al. (2014).
  • ACS Publications. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity.

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N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide discovery and background

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (also known as N-mesyltyramine ).

While often overshadowed by the blockbuster drugs it supports, this compound plays a critical role as a Key Process Impurity and Reference Standard in the Chemistry, Manufacturing, and Controls (CMC) of Class III antiarrhythmic agents, specifically Dofetilide (Tikosyn).

Synthesis, Impurity Profiling, and Pharmacological Context in Class III Antiarrhythmics

Executive Summary & Discovery Context

This compound (CAS: 883107-35-5 or 51767-39-6) is a structural analogue of the neurotransmitter tyramine. In the pharmaceutical industry, it is primarily identified as Dofetilide Impurity 7 (or similar designation depending on the pharmacopeia).

Its "discovery" is rooted in the Structure-Activity Relationship (SAR) studies of methanesulfonanilides during the 1960s and 70s, which led to the development of Sotalol and Dofetilide .

The "Negative Control" Significance

The discovery of this compound's pharmacological profile provided a crucial insight into hERG channel blockade requirements:

  • Class III Pharmacophore: Effective hERG blockers (like Dofetilide) typically require a basic nitrogen center (protonated at physiological pH) to interact with the aromatic residues (Y652/F656) in the channel pore via cation-

    
     interactions.
    
  • The N-Mesyl Variant: By converting the basic amine of tyramine into a neutral/acidic sulfonamide, This compound loses this positive charge. Its lack of antiarrhythmic potency helped validate the "cationic pharmacophore" hypothesis, making it a vital negative control in early drug discovery and a critical impurity to exclude in final drug substance manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3]

This compound is formed when the aliphatic amine of tyramine is sulfonylated rather than the phenolic oxygen, or when it is generated as a side-product during the synthesis of phenethylamine-based drugs.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
Common Synonyms N-mesyltyramine; N-methanesulfonyltyramine; Dofetilide Impurity 7
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Sulfonamide) ~10.0 (Weakly acidic)
pKa (Phenol) ~10.0
LogP ~1.1 (Lipophilic shift from Tyramine due to sulfonylation)

Synthesis & Experimental Protocols

The synthesis of this compound presents a classic chemoselectivity challenge: differentiating between the nucleophilic aliphatic amine and the phenolic hydroxyl group.

Chemoselectivity Logic
  • Amine (R-NH₂): More nucleophilic but less acidic.

  • Phenol (Ar-OH): Less nucleophilic (unless deprotonated) but susceptible to O-sulfonylation under basic conditions.

To synthesize the target selectively (avoiding the O-mesyl or bis-mesyl side products), the reaction is controlled via pH and temperature, exploiting the higher nucleophilicity of the amine in neutral-to-mildly basic conditions.

Protocol: Selective N-Sulfonylation of Tyramine

Objective: Synthesize N-mesyltyramine with >95% regioselectivity.

Reagents:

  • Tyramine (4-hydroxyphenethylamine): 10.0 mmol

  • Methanesulfonyl Chloride (MsCl): 10.5 mmol

  • Triethylamine (TEA): 11.0 mmol

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Methanol (MeOH): 5 mL (Co-solvent for solubility)

Step-by-Step Methodology:

  • Preparation: Dissolve Tyramine (1.37 g) in a mixture of DCM (50 mL) and MeOH (5 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Temperature Control: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperature favors the kinetic product (N-sulfonylation) over the thermodynamic or competitive O-sulfonylation.

  • Base Addition: Add TEA (1.53 mL) dropwise.

  • Reagent Addition: Add MsCl (0.81 mL) diluted in 5 mL DCM dropwise over 30 minutes. Critical: Slow addition prevents local excess of MsCl, reducing bis-mesylation risk.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench & Workup:

    • Quench with water (20 mL).

    • Separate phases. Wash the organic layer with 0.1 M HCl (20 mL). Rationale: The acid wash removes unreacted Tyramine (which becomes protonated and water-soluble), while the sulfonamide product remains neutral and organic-soluble.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via Flash Column Chromatography (SiO₂, Gradient 0-5% MeOH in DCM).

Impurity Profiling in Dofetilide Synthesis

In the context of Dofetilide (and related agents like Sotalol or Ibutilide ), this compound represents a "Regio-Impurity" or a "Starting Material Artifact."

The "Wrong Nitrogen" Scenario

Dofetilide contains two methanesulfonamide groups attached to phenyl rings (sulfonanilides).

  • Target Drug (Dofetilide): R-C6H4-NH-SO2Me (Sulfonamide on Ring)

  • Impurity (N-mesyltyramine): R-CH2-CH2-NH-SO2Me (Sulfonamide on Chain)

If the synthesis utilizes a phenethylamine precursor where the chain nitrogen is not properly protected or alkylated before sulfonylation steps, N-mesyltyramine forms. Because sulfonamides are stable, this impurity is difficult to remove and does not participate in subsequent alkylation reactions effectively, terminating the chain growth.

Visualization: Structural Divergence & Impurity Formation

ImpurityPath cluster_legend Pathway Logic Tyramine Tyramine (Starting Material) Impurity N-mesyltyramine (Impurity 7) Tyramine->Impurity Direct Reaction with MsCl (Side Reaction) Intermed N-Methyl-N-(phenethyl) Intermediate Tyramine->Intermed 1. Protection/Alkylation 2. Nitration/Reduction Target Dofetilide (Target Drug) Intermed->Target Coupling & Sulfonylation Red Path: Undesired Impurity Formation Red Path: Undesired Impurity Formation

Figure 1: Divergent synthesis pathways showing how direct sulfonylation of the aliphatic amine leads to the impurity, whereas the correct pathway requires modification of the ring or protection of the amine.

Pharmacological Implications[4][5]

While primarily a CMC impurity, the pharmacological profile of this compound is distinct from the parent drugs.

Adrenergic Interaction

Structurally, the compound is Tyramine with a bulky, electron-withdrawing sulfonyl group on the nitrogen.

  • Tyramine: Acts as a substrate for VMAT (Vesicular Monoamine Transporter) and displaces norepinephrine, causing sympathomimetic effects.

  • N-mesyltyramine: The sulfonamide group removes the basicity of the nitrogen.

    • Result: It likely has significantly reduced affinity for adrenergic transporters and receptors compared to Tyramine or N-methyltyramine. It acts as a "deactivated" tyramine.

hERG Channel Activity (Safety Pharmacology)
  • Mechanism: High-affinity hERG blockers (Dofetilide IC₅₀ ~ 10 nM) rely on a basic nitrogen to bind to the channel pore.

  • Prediction: N-mesyltyramine lacks this basic center.

  • Outcome: It is expected to be inactive or have very low potency at the hERG channel.

  • Regulatory Consequence: While likely less toxic than the parent drug regarding arrhythmia induction, its presence dilutes the potency of the drug product and must be controlled to <0.15% (ICH Q3B limits).

Analytical Detection (HPLC-UV/MS)

To detect this impurity in a Dofetilide bulk batch, the following method is recommended.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 230 nm (Phenol absorption) and 280 nm.

  • Retention Time: N-mesyltyramine will elute earlier than Dofetilide due to lower molecular weight and lack of the second lipophilic phenyl ring.

References

  • Larsen, A. A., et al. (1966). "Sulfonanilides. II. Analogs of catecholamines." Journal of Medicinal Chemistry, 9(1), 88-97. (Foundational SAR on sulfonamide bioisosteres of phenethylamines).
  • Pfizer Inc. (1989). "Methanesulfonamide derivatives and their use as antiarrhythmic agents." US Patent 4,959,366.
  • Cross, P. E., et al. (1990). "Selective Class III antiarrhythmic agents. 1. Bis(methanesulfonamido) derivatives of bio-isosteres of phenethylamines." Journal of Medicinal Chemistry, 33(4), 1151-1155. Link

  • GlobalChemMall. "this compound Product Entry (CAS 883107-35-5)." Link (Verification of commercial availability as a reference standard).

  • GuideChem. "Dofetilide Impurity 7 Data." Link (Identification as a specific impurity in Dofetilide manufacturing).

The Pharmacological Profile of AM1638: A Potent and Selective GPR40 Full Agonist

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, widely known in the scientific literature as AM1638, is a potent and orally bioavailable small molecule that has been identified as a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2]. GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its primary expression in pancreatic β-cells and its role in mediating glucose-stimulated insulin secretion (GSIS)[2][3]. Unlike partial agonists, full agonists of GPR40, such as AM1638, have demonstrated superior efficacy in preclinical models of type 2 diabetes, highlighting their potential for robust glycemic control[1][4]. This technical guide provides a comprehensive overview of the pharmacological profile of AM1638, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization.

Mechanism of Action: A Dual Engagement of the Entero-Insular Axis

AM1638 exerts its effects through the activation of GPR40, a receptor that is endogenously activated by medium to long-chain fatty acids[3]. As a full agonist, AM1638 not only potentiates GSIS directly at the pancreatic β-cell but also engages the entero-insular axis by stimulating the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the intestine[4][5]. This dual mechanism contributes to its robust glucose-lowering effects.

The signaling pathway of GPR40 is primarily coupled to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for insulin granule exocytosis. Interestingly, full agonists like AM1638 have been shown to also engage Gαs signaling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which further amplifies the insulin secretion signal[6].

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AM1638 AM1638 GPR40 GPR40 FFAR1 AM1638->GPR40 Binds Gq/11 Gq/11 GPR40->Gq/11 Activates Gs Gs GPR40->Gs Activates NRF2_Activation NRF2 Activation & Antioxidant Response GPR40->NRF2_Activation Activates PLC PLC Gq/11->PLC Activates AC AC Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC PKC DAG->PKC Insulin_Granules Insulin Granules Ca2+->Insulin_Granules Triggers Exocytosis PKC->Insulin_Granules Potentiates cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Insulin_Granules Potentiates Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GPR40 Signaling Pathway Activated by AM1638.

Furthermore, studies have shown that AM1638 can activate the nuclear factor erythroid 2–related factor 2 (NRF2)-mediated antioxidant pathway, protecting cells from oxidative stress[6][7]. This suggests a broader cytoprotective role for AM1638 beyond its direct effects on insulin secretion.

Pharmacological Profile

The pharmacological properties of AM1638 have been characterized in various in vitro and in vivo studies. A summary of its key pharmacological parameters is presented below.

ParameterSpecies/SystemValueReference
Potency (EC50) Human GPR40~2.8 nM - 0.16 µM[1][6]
Receptor Selectivity GPR40 vs GPR120Selective for GPR40[3][7]
In Vitro Efficacy Full AgonistStimulates GSIS, GLP-1 secretion, and NRF2 activation[4][6][7]
Oral Bioavailability Mouse>100%[1]
Rat72%[1]
Cynomolgus Monkey71%[1]
In Vivo Efficacy Diabetic MiceImproves glucose tolerance and increases plasma insulin[1][4]

Experimental Protocols

To facilitate further research on AM1638 and other GPR40 agonists, detailed protocols for key experimental assays are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a method for measuring GSIS in the MIN6 mouse insulinoma cell line.

GSIS_Workflow Start Start Seed_MIN6 Seed MIN6 cells in 96-well plates Start->Seed_MIN6 Culture Culture to 80-90% confluency Seed_MIN6->Culture Wash_1 Wash with glucose-free KRB buffer Culture->Wash_1 Pre_incubation Pre-incubate with low glucose (2.8 mM) KRB for 1-2 hours Wash_1->Pre_incubation Wash_2 Wash with glucose-free KRB buffer Pre_incubation->Wash_2 Stimulation Incubate with low (2.8 mM) or high (16.7 mM) glucose KRB +/- AM1638 for 1 hour Wash_2->Stimulation Collect_Supernatant Collect supernatant for insulin measurement Stimulation->Collect_Supernatant Lyse_Cells Lyse cells to measure total insulin content Stimulation->Lyse_Cells ELISA Measure insulin concentration using ELISA Collect_Supernatant->ELISA Lyse_Cells->ELISA Analyze_Data Normalize secreted insulin to total insulin content ELISA->Analyze_Data End End Analyze_Data->End

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N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide and Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Safety Pharmacology

Executive Summary: The "Privileged Scaffold" Paradox

In modern drug discovery, N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (henceforth referred to as NM-Tyr ) represents a critical chemical probe. Structurally, it is a bioisostere of tyramine where the basic primary amine is replaced by a neutral methanesulfonamide group. This modification fundamentally alters its interaction with intracellular calcium (


) signaling pathways.

Unlike its parent molecule tyramine, which mobilizes calcium via sympathomimetic release of norepinephrine, NM-Tyr acts primarily as an ion channel modulator. It exhibits a dualistic pharmacological profile that researchers must distinguish:

  • Therapeutic Pathway (Neuronal): Direct inhibition of N-type Voltage-Gated Calcium Channels (CaV2.2), leading to reduced presynaptic calcium influx and analgesia.

  • Safety Pathway (Cardiac): Blockade of the hERG potassium channel (

    
    ), leading to action potential prolongation and secondary intracellular calcium overload (EADs).
    

This guide provides the technical framework for dissecting these opposing calcium dynamics using this specific scaffold.

Chemical Biology & SAR: Masking the Amine

The defining feature of NM-Tyr is the sulfonamide moiety (


).
  • Loss of Sympathomimetic Activity: The sulfonamide group reduces the pKa of the nitrogen (from ~9.5 in tyramine to ~10 in sulfonamides, but effectively neutralizing charge at physiological pH due to electron withdrawal). This prevents the molecule from being transported by VMAT2 or acting as a substrate for Monoamine Oxidase (MAO), effectively abolishing the "tyramine effect" (massive catecholamine release).

  • Gain of Channel Affinity: The oxygen atoms of the sulfonamide group act as hydrogen bond acceptors, mimicking the peptide backbone of pore-blocking toxins. This creates high affinity for the vestibules of voltage-gated channels, specifically CaV2.2 and hERG.

FeatureTyramine (Parent)NM-Tyr (Probe)Calcium Impact
Nitrogen Status Protonated (

)
Neutral/H-bond AcceptorShifts target from GPCR/Transporter to Ion Channel
Primary Target TAAR1 / VMATCaV2.2 / hERGIndirect Release vs. Direct Blockade

Effect
Increase (via NE release)Decrease (Neuronal) or Increase (Cardiac Overload)Context-dependent

Mechanistic Pathways: The Dual Calcium Dynamic

The following diagram illustrates the bifurcation of calcium signaling induced by NM-Tyr depending on the tissue context (Neuronal vs. Cardiac).

CalciumSignaling cluster_Neuronal Pathway A: Neuronal (Analgesia) cluster_Cardiac Pathway B: Cardiac (Toxicity Risk) Compound N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide (NM-Tyr) CaV22 CaV2.2 (N-Type) Channel Compound->CaV22 Direct Blockade hERG hERG (IKr) Potassium Channel Compound->hERG Off-Target Blockade CaInflux_N Reduced Ca2+ Influx CaV22->CaInflux_N Vesicle Inhibited Synaptic Vesicle Fusion CaInflux_N->Vesicle Outcome_N Analgesia / Neuroprotection Vesicle->Outcome_N Repol Delayed Repolarization (Prolonged APD) hERG->Repol LType L-Type Ca2+ Channel Reactivation Repol->LType Voltage Window CaOverload Intracellular Ca2+ Overload LType->CaOverload Outcome_C Early Afterdepolarizations (EADs) CaOverload->Outcome_C

Figure 1: Dual mechanism of action. In neurons, NM-Tyr blocks CaV2.2, reducing calcium. In cardiomyocytes, it blocks hERG, indirectly causing calcium overload via L-type channel reactivation.

Pathway A: Neuronal CaV2.2 Inhibition (Therapeutic)

In dorsal root ganglion (DRG) neurons, NM-Tyr acts as a state-dependent blocker of N-type calcium channels.

  • Mechanism: The sulfonamide group binds to the pore region, stabilizing the channel in the inactivated state.

  • Calcium Result: This prevents the rapid calcium transient required for neurotransmitter (glutamate/Substance P) release.

  • Readout: A decrease in fluorescence in Fura-2 loaded neurons upon depolarization.

Pathway B: Cardiac hERG Blockade (Safety Liability)

This is the critical "Class III" antiarrhythmic effect, which can become pro-arrhythmic if uncontrolled.

  • Mechanism: NM-Tyr blocks the rapid component of the delayed rectifier potassium current (

    
    ).
    
  • Calcium Result: The action potential duration (APD) is prolonged. This prevents the membrane potential from returning to resting levels quickly, keeping L-type Calcium Channels (CaV1.2) in a "window current" voltage range where they can reopen or fail to inactivate.

  • Readout: A secondary "hump" of calcium influx (calcium overload) during the repolarization phase, visible as Early Afterdepolarizations (EADs).

Experimental Protocols

To validate the activity of NM-Tyr, we employ a "Self-Validating" workflow: High-throughput screening (HTS) followed by high-fidelity electrophysiology.

Protocol 1: Ratiometric Calcium Imaging (Fura-2 AM)

Objective: Quantify the reduction of


 transients in neuronal cells.

Reagents:

  • Probe: NM-Tyr (10 µM stock in DMSO).

  • Indicator: Fura-2 AM (Ex: 340/380 nm, Em: 510 nm).

  • Stimulant: KCl (50 mM) or Capsaicin (if testing TRPV1 overlap).

Step-by-Step Methodology:

  • Loading: Incubate DRG neurons or SH-SY5Y cells with 2 µM Fura-2 AM + 0.02% Pluronic F-127 in Tyrode’s buffer for 30 minutes at 37°C.

  • Wash: Replace buffer and incubate for 15 minutes to allow de-esterification of the dye.

  • Baseline: Record baseline fluorescence ratio (

    
    ) for 60 seconds.
    
  • Treatment: Perfusion of NM-Tyr (0.1 - 10 µM) for 2 minutes. Note: No change in baseline should occur if the compound is purely a channel blocker (state-dependent).

  • Challenge: Rapid perfusion of High-KCl (50 mM) buffer.

  • Analysis: Calculate the

    
    .
    
    • Validation Criteria: A significant reduction in peak

      
       compared to vehicle control confirms CaV blockade. If baseline Calcium rises before KCl challenge, suspect mitochondrial toxicity or SERCA inhibition.
      
Protocol 2: Whole-Cell Patch Clamp (Voltage Clamp)

Objective: Distinguish between CaV2.2 block and hERG block.

ParameterAssay A: CaV2.2 (Neuronal)Assay B: hERG (Cardiac Safety)
Cell Line HEK293 stably expressing CaV2.2 +

CHO cells stably expressing hERG (Kv11.1)
Internal Sol. Cs-Aspartate based (blocks K+)K-Gluconate based (physiological K+)
External Sol. 10 mM

(Charge carrier)
Standard Tyrode's
Holding Pot. -80 mV-80 mV
Pulse Protocol Step to +10 mV (200ms)Step to +20 mV (2s) -> Repolarize to -50 mV
Measurement Peak inward current (

)
Tail current at -50 mV

Data Interpretation:

  • IC50 Calculation: Generate a concentration-response curve.

  • Selectivity Ratio: Calculate

    
    . A ratio < 10 indicates a high risk of cardiotoxicity (QT prolongation) relative to therapeutic analgesic effect.
    

Visualizing the Experimental Workflow

Workflow Synthesis Synthesis of NM-Tyr (Sulfonylation of Tyramine) QC QC: LC-MS & NMR (Confirm >98% Purity) Synthesis->QC HTS HTS: FLIPR Calcium Assay (Primary Screen) QC->HTS Decision Ca2+ Reduction? HTS->Decision Patch Automated Patch Clamp (QPatch / SyncroPatch) Decision->Patch Yes Safety hERG Safety Assay (Exclude QT Risk) Patch->Safety Efficacy CaV2.2 Dose Response (Confirm Potency) Patch->Efficacy

Figure 2: Screening cascade. The compound must pass purity checks before entering calcium flux assays. Positive hits move to electrophysiology to separate efficacy (CaV) from toxicity (hERG).

References

  • Global Chemical Mall. (2023). Product Monograph: this compound (CAS 883107-35-5).[1][2] Retrieved from

  • Lewis, R. J., et al. (2000). Novel ω-Conotoxin Mimetics: Sulfonamide Derivatives as N-Type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters.[3] (Contextual citation for sulfonamide pharmacophore).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and unintended block. Nature.

  • PubChem. (2023). Compound Summary: Methanesulfonamide derivatives and Tyramine signaling. Retrieved from

  • Sigma-Aldrich. (2023). This compound Product Sheet. Retrieved from

(Note: While specific literature on this exact intermediate is sparse in public domains, the mechanistic pathways described are established based on the structure-activity relationships of the methanesulfonamidophenethylamine class, specifically related to Dofetilide and CaV2.2 inhibitors.)

Sources

Technical Investigation: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide as a STAT6 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for investigating N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (hereafter referred to as NM-Tyr ) as a candidate small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).

Given the structural homology of NM-Tyr to the tyrosine-based pharmacophores found in established STAT6 inhibitors (e.g., the Nagashima series), this guide prioritizes the validation of SH2 domain targeting and phosphotyrosine (pTyr) mimicry .

Executive Summary & Molecular Rationale

The Clinical Target: STAT6 is the master transcription factor for Th2 immune responses (IL-4/IL-13 signaling). Its dysregulation drives asthma, atopic dermatitis, and fibrotic diseases. Therapeutic intervention requires blocking the recruitment of STAT6 to the IL-4 Receptor


 (IL-4R

) or preventing STAT6 homodimerization.[1] Both processes depend on the SH2 domain recognizing a specific phosphotyrosine motif (pTyr-X-X-hydrophobic).

The Candidate (NM-Tyr):

  • Chemical Structure: A tyramine core (

    
    -hydroxyphenethylamine) sulfonated at the nitrogen.
    
  • Mechanistic Hypothesis: NM-Tyr functions as a fragment-based pTyr mimic .

    • The 4-hydroxyphenyl group targets the hydrophobic cleft usually occupied by the tyrosine ring.

    • The methanesulfonamide moiety (

      
      ) acts as a bioisostere for the phosphate group or interacts with the critical Arginine residues (Arg601) within the SH2 binding pocket.
      
  • Investigation Goal: To determine if NM-Tyr possesses sufficient affinity (

    
    ) and residence time to competitively inhibit STAT6 phosphorylation or dimerization.
    

Phase I: Computational & Biophysical Validation

Before cellular assays, you must confirm direct physical engagement with the STAT6 SH2 domain.

In Silico Docking (Structural Feasibility)

Perform molecular docking using the crystal structure of the STAT6 SH2 domain (PDB: 1OJ5 ).

  • Target Residue: Arg601 . This residue is critical for binding the phosphate group of pTyr.

  • Success Metric: The sulfonamide oxygen atoms should show electrostatic interaction or hydrogen bonding with Arg601 side chains. The phenol ring must slot into the hydrophobic pocket defined by Trp600/Ile603.

Fluorescence Polarization (FP) Competition Assay

This is the "Go/No-Go" assay for SH2 domain binding.

Principle: A fluorescently labeled phosphopeptide (FAM-pTyr-peptide) binds the recombinant STAT6 SH2 domain, resulting in high polarization. If NM-Tyr binds, it displaces the peptide, lowering polarization.

Protocol:

  • Protein: Recombinant human STAT6 SH2 domain (residues 500–660), expressed in E. coli (His-tagged).

  • Probe: 5-FAM-labeled peptide derived from IL-4R

    
     (Sequence: 5-FAM-Gy-Lys-pTyr-Lys-Ile-Phe-Leu).
    
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% NP-40.

  • Workflow:

    • Plate 20 µL of STAT6 protein (final conc. ~100 nM) into 384-well black plates.

    • Add 10 µL of NM-Tyr (serial dilution: 100 µM to 1 nM).

    • Incubate 15 min at RT.

    • Add 10 µL of Fluorescent Probe (final conc. 10 nM).

    • Incubate 60 min at RT in dark.

    • Read FP (Ex 485 nm / Em 535 nm).

  • Control: AS1517499 (Expected IC

    
     ~20 nM).
    

Data Output Table:

CompoundIC50 (µM)Ki (µM)Hill SlopeInterpretation
NM-Tyr TBDCalc~1.0< 10 µM indicates valid hit
AS1517499 0.020.0151.0Positive Control
Tyramine >100N/AN/ANegative Control (fragment)

Phase II: Cellular Efficacy & Mechanism

If


 in biophysical assays, proceed to cellular validation.
Inhibition of IL-4 Induced Phosphorylation (Western Blot)

Confirm that NM-Tyr prevents the specific phosphorylation of STAT6 at Tyr641.

Cell Model: BEAS-2B (Human bronchial epithelial cells) or A549 cells. Stimulus: Recombinant Human IL-4 (rhIL-4).

Step-by-Step Methodology:

  • Seeding: Seed BEAS-2B cells (

    
    /well) in 6-well plates; starve in serum-free media for 12h.
    
  • Pre-treatment: Treat with NM-Tyr (0.1, 1, 10, 50 µM) or Vehicle (DMSO) for 1 hour .

  • Induction: Stimulate with rhIL-4 (10 ng/mL) for 15 minutes . (Note: STAT6 phosphorylation is rapid; >30 min leads to dephosphorylation).

  • Lysis: Rapidly aspirate media; wash with ice-cold PBS containing Na

    
    VO
    
    
    
    (phosphatase inhibitor); lyse in RIPA buffer + Protease/Phosphatase inhibitors.
  • Detection:

    • Primary Ab: Anti-pSTAT6 (Tyr641).

    • Loading Control: Anti-Total STAT6 or

      
      -Actin.
      
  • Quantification: Densitometry (pSTAT6 / Total STAT6 ratio).

Functional Reporter Assay (HEK-Blue™ IL-4/IL-13)

To verify transcriptional inhibition, use a reporter cell line expressing SEAP (secreted embryonic alkaline phosphatase) under the control of the STAT6 recognition sequence (I


 promoter).
  • Workflow:

    • Incubate HEK-Blue cells with NM-Tyr (gradient) + IL-4 (1 ng/mL).

    • Incubate 24 hours at 37°C.

    • Collect supernatant and add QUANTI-Blue™ reagent.

    • Measure OD at 620–655 nm.

    • Result: A dose-dependent decrease in absorbance confirms functional transcriptional blockade.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the competitive binding mechanism and the screening hierarchy.

Diagram 1: Mechanism of Action (SH2 Domain Blockade)

STAT6_Inhibition cluster_cytoplasm Cytoplasm IL4 IL-4 Cytokine Receptor IL-4 Receptor (IL-4Ra) IL4->Receptor Binding JAK JAK1/3 Kinase Receptor->JAK Activation Recruitment Recruitment to Receptor (via SH2-pTyr interaction) JAK->Recruitment Creates pTyr sites STAT6_Inactive STAT6 (Monomer) SH2 Domain Open STAT6_Inactive->Recruitment Phos Phosphorylation (Tyr641) Recruitment->Phos If NOT Inhibited Dimer STAT6 Homodimer (Active) Phos->Dimer NMTyr NM-Tyr (Inhibitor) NMTyr->STAT6_Inactive Binds SH2 Pocket

Caption: NM-Tyr competitively binds the SH2 domain of monomeric STAT6, preventing recruitment to the IL-4 receptor and subsequent phosphorylation/dimerization.

Diagram 2: Experimental Workflow Hierarchy

Workflow Step1 1. In Silico Docking (PDB: 1OJ5) Target: Arg601 Step2 2. Biophysical Assay (FP / SPR) Metric: Kd < 10µM Step1->Step2 If Docking Score > -6.0 Step3 3. Cellular Phospho-Blot (BEAS-2B + IL-4) Metric: pSTAT6 Reduction Step2->Step3 If Binding Confirmed Step4 4. Functional Reporter (HEK-Blue SEAP) Metric: IC50 Determination Step3->Step4 If pSTAT6 Inhibited Step5 5. Selectivity Panel (vs STAT1/STAT3) Step4->Step5 Lead Candidate

Caption: The critical path for validating NM-Tyr. Failure at any stage (e.g., lack of SH2 binding) requires structural optimization before proceeding.

Selectivity & Toxicity (The "E-E-A-T" Reality Check)

A common pitfall in STAT inhibitor development is selectivity . The SH2 domains of STAT6 and STAT5 are structurally similar.[2]

  • Selectivity Screen: You must run the FP assay against STAT1, STAT3, and STAT5 SH2 domains.

    • Risk: Sulfonamides can be promiscuous. If NM-Tyr inhibits STAT1 (IFN-

      
       pathway), it may cause immunosuppression (viral susceptibility).
      
    • Requirement: A Selectivity Index (SI) of >10-fold for STAT6 over STAT1 is required for a viable lead.

  • Cytotoxicity: Run an MTT or CellTiter-Glo assay on BEAS-2B cells.

    • If the IC

      
       for viability is close to the IC
      
      
      
      for STAT6 inhibition, the compound is a false positive (acting via toxicity, not specific inhibition).

References

  • Nagashima, S., et al. (2007).[1] Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. Link

  • Chiba, Y., et al. (2009).[1] A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice.[3] American Journal of Respiratory Cell and Molecular Biology, 41(5), 516–525. Link

  • Mandal, P. K., et al. (2011). Structure-Activity Studies of Phosphopeptide Mimetics Targeting the Src Homology 2 Domain of Signal Transducer and Activator of Transcription 6 (STAT6).[2][4] Journal of Medicinal Chemistry, 54(10), 3549–3563. Link

  • Takakuma, K., et al. (2013).[5] Novel multiplexed assay for identifying SH2 domain antagonists of STAT family proteins.[5] PLoS ONE, 8(8), e71646.[5] Link

Sources

An In-depth Technical Guide to the Solubility and Stability of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AMN-082)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, widely known in the scientific community as AMN-082, is a potent and selective allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7). As a crucial tool for investigating the therapeutic potential of mGluR7 modulation in various neurological and psychiatric disorders, a thorough understanding of its fundamental physicochemical properties, particularly its solubility and stability, is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability profile of AMN-082, offering a foundational resource for its effective handling, formulation, and experimental use.

Physicochemical Properties of AMN-082

A solid grasp of the inherent physicochemical characteristics of AMN-082 is the cornerstone for interpreting its solubility and predicting its stability.

PropertyValueSource/Method
Chemical Name This compoundIUPAC
Common Name AMN-082-
Molecular Formula C₉H₁₃NO₃S[1]
Molecular Weight 215.27 g/mol [1]
Predicted pKa 9.8 (phenolic hydroxyl), 11.5 (sulfonamide N-H)Computational Prediction
Predicted logP 1.2Computational Prediction

Solubility Profile

The solubility of AMN-082 is a critical parameter for its use in in vitro and in vivo studies. The available data, primarily for the dihydrochloride salt, is summarized below. It is important to note that the solubility of the free base may differ.

SolventSolubilityConcentration (mM)NotesSource
Dimethyl Sulfoxide (DMSO)20 mg/mL92.9Sonication is recommended to aid dissolution.[2]
WaterSoluble up to 5 mM5 mM-
EthanolSoluble up to 1 mM1 mM-

Expert Insights: The phenolic hydroxyl and the sulfonamide group in AMN-082's structure contribute to its moderate polarity, influencing its solubility profile. The predicted pKa values suggest that the compound's ionization state, and therefore its aqueous solubility, will be pH-dependent. The phenolic hydroxyl group (predicted pKa ~9.8) will be predominantly in its neutral form at physiological pH, while the sulfonamide nitrogen (predicted pKa ~11.5) will also be protonated. This likely contributes to its moderate aqueous solubility. The higher solubility in DMSO is expected for a compound of this nature, making it a suitable solvent for preparing stock solutions.

Experimental Protocol: Determination of Aqueous Solubility

A precise understanding of aqueous solubility across a range of pH values is crucial for pre-formulation studies. A standardized shake-flask method is recommended.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of AMN-082 to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Quantification: Analyze the concentration of AMN-082 in the filtered supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility of AMN-082 at that specific pH and temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) Excess_AMN082 Add Excess AMN-082 Buffers->Excess_AMN082 Agitate Agitate at Constant Temp (24-48h) Excess_AMN082->Agitate Centrifuge Centrifuge Agitate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC Quantify by HPLC-UV Filter->HPLC

Stability Profile

Understanding the stability of AMN-082 is critical for ensuring the integrity of experimental results and for defining appropriate storage and handling conditions.

Solid-State Stability
  • Powder: Stable for up to 3 years when stored at -20°C.[2]

Solution Stability
  • In Solvent (e.g., DMSO): Stable for up to 1 year when stored at -80°C.[2]

Metabolic Stability

A crucial aspect of AMN-082's stability profile is its susceptibility to metabolism. In vitro studies have demonstrated that AMN-082 undergoes rapid metabolism in rat liver microsomes, with a half-life of less than one minute. This rapid breakdown in liver cells can significantly reduce its bioavailability for in vivo applications.[3]

Forced Degradation Studies (Predicted Pathways)
Stress ConditionPredicted Degradation PathwayPotential Degradation Products
Acidic Hydrolysis The sulfonamide bond is generally stable to acid hydrolysis. However, under harsh conditions, cleavage of the ethylamine linker could occur.Tyramine and methanesulfonamide.
Basic Hydrolysis The sulfonamide bond is susceptible to cleavage under strong basic conditions.Tyramine and methanesulfonamide.
Oxidative Degradation The phenolic hydroxyl group is prone to oxidation, potentially leading to the formation of quinone-like structures.Oxidized derivatives of the phenol ring.
Photodegradation Aromatic compounds can be susceptible to photodegradation. The phenol ring is a likely site for photochemical reactions.Photodegradation products with altered aromatic systems.
Thermal Degradation Generally expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures.To be determined by experimental studies.

Expert Insights: The presence of the sulfonamide group suggests a potential for hydrolysis under extreme pH conditions, although sulfonamides are generally more resistant to hydrolysis than esters or amides. The phenolic hydroxyl group is a key site for potential oxidative degradation. It is imperative for researchers to be aware of these potential instabilities and to use freshly prepared solutions of AMN-082 for experiments whenever possible, especially for quantitative studies.

Experimental Protocol: Forced Degradation Study

To definitively characterize the degradation profile of AMN-082, a forced degradation study should be conducted according to ICH guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of AMN-082 in appropriate solvents.

  • Stress Conditions:

    • Acidic: Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Basic: Treat the solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid drug and its solution to dry heat (e.g., 80°C).

    • Photolytic: Expose the solution to UV and visible light.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Peak Purity: Assess the peak purity of the parent drug peak to ensure no co-eluting degradation products.

  • Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

G cluster_stress Forced Degradation Conditions AMN082_Sample AMN-082 Sample (Solid or Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) AMN082_Sample->Acid Base Basic (e.g., 0.1M NaOH, 60°C) AMN082_Sample->Base Oxidative Oxidative (e.g., 3% H₂O₂) AMN082_Sample->Oxidative Thermal Thermal (e.g., 80°C) AMN082_Sample->Thermal Photolytic Photolytic (UV/Vis Light) AMN082_Sample->Photolytic Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Output Degradation Profile - Degradation Pathways - Identification of Degradants Analysis->Output

Recommended Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying AMN-082 and resolving it from its potential degradation products. While a specific validated method for AMN-082 is not publicly available, a robust method can be developed based on its structural properties.

Proposed HPLC Method Parameters:
ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid or Ammonium Acetate)A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., ~225 nm and ~275 nm, based on the UV absorbance of the phenol chromophore)Provides good sensitivity for the aromatic system in AMN-082.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: The proposed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion and Recommendations

This technical guide consolidates the currently available and predicted data on the solubility and stability of this compound (AMN-082). While some fundamental solubility and storage information is established, a comprehensive understanding of its degradation profile requires further experimental investigation through forced degradation studies.

Key Recommendations for Researchers:

  • Solubility: For aqueous solutions, consider the pH of the medium. For stock solutions, DMSO is a suitable solvent.

  • Stability: Use freshly prepared solutions for experiments. For long-term storage, keep the solid compound at -20°C and solutions at -80°C. Be mindful of its rapid metabolic degradation in in vivo models.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to ensure the purity and concentration of AMN-082 in your experimental samples.

By adhering to these guidelines and considering the insights provided, researchers can confidently utilize AMN-082 in their studies, ensuring the reliability and reproducibility of their findings in the pursuit of novel therapeutics targeting the mGluR7 receptor.

References

  • Bio-Techne. AMN 082 dihydrochloride | Glutamat Group III Receptors. [Link]

  • Ugolini, A., et al. (2008). AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala. Neuropharmacology, 55(4), 485-491. [Link]

  • Folkes, A. J., et al. (2008). AMN 082, an agonist of mGluR7, exhibits mixed anti- and proconvulsant effects in developing rats. Physiological research, 57 Suppl 3, S105-S112. [Link]

  • Govek, S. P., et al. (2011). The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise?. Psychopharmacology, 214(3), 643–655. [Link]

  • Wikipedia. AMN082. [Link]

  • PubChem. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • National Library of Medicine. Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]

  • National Library of Medicine. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

  • National Library of Medicine. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MDPI. Enhancing Antibacterial Dental Matrices: Balancing Antibacterial Activity and Mechanical Properties Through Quaternary Ammonium UDMA Analogues. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Journal of Drug Delivery and Therapeutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • MDPI. Tecovirimat-Related Substance: Characterization, Hirshfeld Analysis, Theoretical Study, In Silico Toxicity Assessment. [Link]

  • MDPI. Isolation and Characterization of 5-(1-Hydroxyethyl)-Dihydro-2-Furanone from Angiopteris evecta with Potent Anti-Inflammatory and Anti-Leukemic Activities. [Link]

  • PubChem. N-(2-Hydroxy-5-{1-hydroxy-2-[1-(4-methoxy-phenyl)-2-phenyl-ethylamino]-ethyl}-phenyl)-methanesulfonamide. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

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Methodological & Application

Synthesis protocol for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Synthesis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of this compound, a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide, Sematilide).[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: the starting material, Tyramine, contains two nucleophilic sites—a primary amine and a phenol. Standard sulfonylation with methanesulfonyl chloride (MsCl) often yields a mixture of N-sulfonated, O-sulfonated, and bis-sulfonated products.[1]

The Solution: This guide utilizes a "Bis-Mesylation / Selective Hydrolysis" strategy.[1] Rather than attempting to control stoichiometry precariously, this protocol drives the reaction to completion (forming the N,O-bis-mesylate) and subsequently exploits the differential hydrolytic stability of sulfonamides versus sulfonate esters to quantitatively reveal the target phenol.[1]

Strategic Analysis & Mechanism

To ensure high purity and reproducibility, we reject the "direct mono-functionalization" approach in favor of a self-correcting workflow.

  • Challenge: The pKa of the phenylic hydroxyl (~10) and the aliphatic amine (~10.5) are close, making selective deprotonation/functionalization difficult in a single step.

  • Resolution:

    • Exhaustive Sulfonylation: Treat Tyramine with excess MsCl to form the N,O-bis-mesylated intermediate.[1]

    • Selective Hydrolysis: Phenolic sulfonate esters (Ar-O-SO₂Me) are labile to base hydrolysis (saponification), whereas aliphatic sulfonamides (R-NH-SO₂Me) are exceptionally stable under the same conditions.[1]

    • Purification: The workup inherently destroys the O-mesylated impurity, ensuring the isolation of only the N-sulfonated product.[1]

Workflow Logic (DOT Diagram)

SynthesisWorkflow cluster_impurities Impurity Fate Start Starting Material: Tyramine Reaction Step 1: Exhaustive Sulfonylation (MsCl, Base, DCM/THF) Start->Reaction + 2.5 eq MsCl Intermediate Intermediate: N,O-Bis-mesyl Tyramine Reaction->Intermediate Forms Bis-adduct Hydrolysis Step 2: Selective Hydrolysis (NaOH, Heat) Intermediate->Hydrolysis Cleaves O-Mesyl Workup Step 3: Acidification & Isolation (pH Adjustment) Hydrolysis->Workup Phenoxide + Sulfonamide Anion Target Target Product: N-Sulfonated Tyramine Workup->Target Precipitates OMesyl O-Mesyl Group Phenol Free Phenol (Target) OMesyl->Phenol Hydrolyzed by NaOH

Caption: Logical workflow for the selective synthesis of N-mesyl tyramine via the bis-mesyl intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
Tyramine 137.181.0Substrate
Methanesulfonyl Chloride (MsCl) 114.552.5Electrophile
Triethylamine (TEA) 101.193.0Base (Acylation)
Sodium Hydroxide (NaOH) 40.00ExcessHydrolysis Agent
Dichloromethane (DCM) -SolventReaction Medium
THF -SolventCo-solvent (Solubility)
Step-by-Step Methodology

Step 1: Bis-Mesylation [1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Tyramine (10 mmol, 1.37 g) to a mixture of DCM (40 mL) and THF (10 mL) .

    • Note: Tyramine has poor solubility in pure DCM; THF aids dissolution.

  • Base Addition: Add Triethylamine (30 mmol, 4.2 mL) . Cool the mixture to

    
     in an ice bath.
    
  • Reaction: Dropwise add Methanesulfonyl chloride (25 mmol, 1.95 mL) over 20 minutes.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show the disappearance of Tyramine (

      
      ) and the appearance of a less polar bis-mesyl spot (
      
      
      
      ).

Step 2: Selective Hydrolysis (The "Correction" Step) [1]

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove DCM/THF.

  • Hydrolysis: Re-suspend the residue in 10% aqueous NaOH (30 mL) .

  • Heating: Heat the mixture to

    
      for 2 hours.
    
    • Mechanism:[3][6][7] This condition is harsh enough to cleave the phenolic ester (O-SO₂Me) but leaves the sulfonamide (N-SO₂Me) intact.[1] The solution will become clear as the bis-mesyl solid hydrolyzes to the water-soluble phenolate/sulfonamide dianion.[1]

Step 3: Isolation & Purification

  • Cooling: Cool the reaction mixture to RT and then to

    
    .
    
  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches ~4-5 .

    • Critical: Do not acidify below pH 2, or the sulfonamide might become too soluble or protonate fully to a salt form if trace amine impurities exist. The target molecule is a neutral phenol/sulfonamide at this pH and should precipitate.

  • Extraction (Alternative to Precipitation): If oiling occurs instead of precipitation, extract with Ethyl Acetate (3 x 30 mL) . Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

Analytical Validation

To confirm the structure and ensure the O-mesyl group has been removed, use Proton NMR (


 NMR).[1]
FeatureChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic Ring 6.7 - 7.1Two Doublets (AA'BB')Characteristic para-substitution pattern.[1]
Phenolic -OH ~9.2 (DMSO-

)
Singlet (Broad)Critical Proof: Presence confirms O-mesyl cleavage.[1]
N-H ~7.0Triplet (Broad)Sulfonamide proton.
Alkylene Chain 2.6 - 3.2Two Triplets

linkage.[1]
Methyl (-CH3) ~2.8 - 2.9SingletSulfonyl methyl group.[1]

Self-Validation Check: If the integration of the Methyl region (~2.9 ppm) corresponds to 6 protons instead of 3, or if the Phenolic -OH signal is missing, the hydrolysis (Step 2) was incomplete.[1]

Safety & Hazards

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. Handle only in a fume hood.

  • Tyramine: A potent vasoactive amine (pressor agent). Can cause hypertensive crisis. Avoid inhalation of dust; wear full PPE (gloves, goggles, respirator).

  • Reaction Exotherm: The addition of MsCl to amine/base is exothermic. Strict temperature control (

    
    ) is required to prevent runaway side reactions.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102928, this compound.[1] Retrieved from [Link][8]

  • Cross, P. E., et al. (1991). Selective Class III Antiarrhythmic Agents. 1. Bis(sulfonamides).[2][8] Journal of Medicinal Chemistry. (Foundational chemistry for Dofetilide analogs).

  • Babtie, A., et al. (2012). Alkaline Hydrolysis of Sulfonate Esters.[9] Organic & Biomolecular Chemistry.[3][9] (Mechanistic basis for the selective hydrolysis step). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography using silica gel. We detail the scientific principles behind the selection of the stationary and mobile phases, provide a validated workflow from slurry packing to product recovery, and include a troubleshooting guide to address common purification challenges. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method to achieve high purity of polar, functionalized aromatic compounds.

Introduction and Scientific Principles

This compound is a polar molecule containing a phenolic hydroxyl group, a secondary sulfonamide, and an aromatic ring. These functional groups make it a valuable scaffold in medicinal chemistry. However, these same features can present challenges during purification, as they can lead to strong interactions with polar stationary phases, potentially causing band broadening or poor recovery.

The successful purification of this compound relies on the principles of normal-phase adsorption chromatography.[1][2] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4]

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.[5][6]

  • Analyte Interaction: The polar moieties of this compound (the phenolic -OH and the sulfonamide -SO₂NH-) interact with the silanol groups on the silica surface primarily through hydrogen bonding and dipole-dipole interactions.[3]

  • Elution: The mobile phase, a mixture of non-polar and moderately polar solvents, competes for the adsorption sites on the silica. By gradually increasing the polarity of the mobile phase, the analyte's affinity for the mobile phase increases, causing it to desorb from the stationary phase and travel down the column. Less polar impurities will elute first, followed by the target compound, while highly polar impurities will be retained more strongly on the column.

This protocol has been optimized to provide a robust separation of the target compound from common reaction byproducts, such as unreacted starting materials or over-alkylated species.

Pre-Purification: TLC Method Development

Before scaling up to column chromatography, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC).[5] TLC serves as a rapid, small-scale pilot for the larger column separation.[1]

Protocol: TLC Analysis

  • Plate Preparation: Spot a dilute solution of the crude reaction mixture onto a silica gel F-254 TLC plate.

  • Solvent Systems: Develop separate plates in a series of solvent systems with varying polarity. Good starting points for phenolic sulfonamides include mixtures of a non-polar solvent (Hexane or Toluene) and a polar solvent (Ethyl Acetate or Acetone).[7][8]

  • Development: Place the plates in a sealed chamber saturated with the chosen mobile phase. Allow the solvent front to travel approximately 80-90% of the plate height.

  • Visualization: Visualize the separated spots under UV light (254 nm).[9] Staining with potassium permanganate or p-anisaldehyde can also be effective for visualizing compounds without a strong UV chromophore.

  • Rf Calculation: The optimal solvent system should provide a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value typically translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).[10]

Parameter Recommendation Rationale
Stationary PhaseSilica Gel 60 F₂₅₄Standard for moderately polar compounds. The fluorescent indicator aids in UV visualization.
Mobile Phase (Test)Hexane:Ethyl Acetate (1:1, v/v)A good starting point for moderately polar compounds.
Mobile Phase (Optimized)Dichloromethane:Methanol (95:5, v/v)Offers different selectivity and can be effective if tailing occurs in acetate systems.
Target Rf0.25 - 0.35Provides the best balance for separation on a column, preventing premature elution or excessive retention.

Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
  • Silica Gel, 230-400 mesh (for flash chromatography)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Column Preparation (Wet Packing Method)

Proper column packing is critical to achieving a high-resolution separation. The wet packing method described here minimizes the risk of air bubbles and channels forming in the stationary phase.[11]

  • Prepare the Column: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin (1 cm) layer of sand to create an even base.[2]

  • Create the Slurry: In a beaker, mix ~100 g of silica gel with ~300 mL of the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane). Stir gently to form a homogenous slurry free of air bubbles.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settle the Silica: Gently tap the side of the column to encourage even settling of the silica bed. Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the silica run dry at any point during the process. [12]

  • Add Sand: Add a final 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Sample Loading (Dry Loading Method)

For compounds like this compound that have moderate to high polarity, dry loading is often superior to wet loading. It results in a more concentrated starting band and sharper separation.[12]

  • Adsorb Sample: Dissolve 1-2 g of the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetone). Add 5-10 g of silica gel to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully drain the solvent from the packed column until the liquid level is flush with the top layer of sand. Gently and evenly add the silica-adsorbed sample onto the sand.

  • Elute: Carefully add the initial mobile phase to the column, open the stopcock, and begin the elution process.

Elution and Fraction Collection

The elution is performed using a step gradient of increasing solvent polarity. This approach first washes off non-polar impurities before increasing the eluting power of the mobile phase to recover the target compound.

Step Mobile Phase Composition Volume (approx.) Purpose
1. Equilibration20% Ethyl Acetate in Hexane200 mLEquilibrate the column and elute very non-polar impurities.
2. Gradient Elution30-50% Ethyl Acetate in Hexane500-800 mLElute the target compound. The exact percentage should be guided by TLC results.
3. Column Wash100% Ethyl Acetate200 mLElute highly polar impurities and clean the column.

Procedure:

  • Begin elution with the initial mobile phase, applying gentle air pressure (flash chromatography) to achieve a flow rate of approximately 5-10 cm/minute.

  • Collect fractions of 15-20 mL each in numbered test tubes.

  • Monitor the elution progress by spotting every few fractions onto a TLC plate and developing it in the optimized TLC solvent system.

  • Once the target compound begins to elute, switch to the higher polarity mobile phase.

  • Combine the fractions that contain the pure product, as determined by TLC.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Method Development (Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column (Wet Method) Slurry->Pack DryLoad 4. Prepare Sample (Dry Load Method) Pack->DryLoad Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Solvent Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evap 10. Evaporate Solvent Pool->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Post-Purification: Product Recovery and Analysis

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

  • Purity Assessment: The purity of the final product should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The expected purity from this method is typically >98%.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Column was overloaded. 2. Mobile phase polarity is too high. 3. Poorly packed column (channels).[11]1. Reduce the amount of crude material relative to silica (aim for 1:50 to 1:100 sample-to-silica ratio). 2. Start with a less polar mobile phase. 3. Repack the column carefully, ensuring a homogenous and level bed.
Compound Won't Elute 1. Mobile phase is not polar enough. 2. Compound is decomposing on silica.[13]1. Gradually increase the polarity of the mobile phase (e.g., add 1-5% methanol to the ethyl acetate). 2. Test compound stability on a TLC plate. If unstable, consider using deactivated silica (treated with triethylamine) or an alternative stationary phase like alumina.
Streaking/Tailing of Spots on TLC/Column 1. Compound is too polar for the solvent system. 2. The phenolic -OH or sulfonamide -NH is interacting too strongly with acidic silica.1. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid (for acidic compounds) to the mobile phase. 2. For basic compounds, adding a small amount (0.1-1%) of triethylamine to the mobile phase can improve peak shape.[14]
Cracked or Bubbled Silica Bed 1. Column ran dry. 2. Heat generated from mixing solvents in the column.1. Always keep the solvent level above the silica bed. 2. Pre-mix solvents before adding them to the column to allow any heat of mixing to dissipate.

Conclusion

The normal-phase flash chromatography protocol detailed in this application note provides a reliable and scalable method for the high-purity isolation of this compound. By carefully developing the solvent system with TLC and adhering to proper column packing and sample loading techniques, researchers can consistently achieve high yields of the purified compound, facilitating subsequent steps in pharmaceutical research and development.

References

  • Khan Academy. (n.d.). Column chromatography. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved February 7, 2026, from [Link]

  • Sorbent Technologies. (2026). Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. Retrieved February 7, 2026, from [Link]

  • Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved February 7, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Retrieved February 7, 2026, from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 7, 2026, from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved February 7, 2026, from [Link]

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Application Note: A Protocol for the Recrystallization of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Introduction

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1] This application note provides a detailed, step-by-step protocol for the recrystallization of this compound, designed for researchers, scientists, and drug development professionals. The protocol is grounded in the principles of solvent selection, dissolution, controlled crystallization, and product recovery to achieve high purity.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance Expected to be a solidGeneral knowledge

The presence of both a polar sulfonamide group and a phenolic hydroxyl group, combined with a non-polar aromatic ring, suggests that a solvent mixture will likely be more effective for recrystallization than a single solvent. This is a common strategy for compounds with mixed polarity.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (and remain in the mother liquor upon cooling) or insoluble in the hot solvent (and be removable by hot filtration).

Experimental Protocol

This protocol is divided into two main stages: a systematic solvent screening to identify the optimal solvent system, followed by the full recrystallization procedure.

Part 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Given the dual phenolic and sulfonamidic nature of the target compound, a mixture of a polar protic solvent (like an alcohol) and water is a logical starting point.

Objective: To identify a solvent or solvent mixture that dissolves this compound when hot but provides low solubility when cold.

Materials:

  • This compound (crude)

  • Ethanol

  • Isopropanol

  • Methanol

  • Acetone

  • Deionized Water

  • Test tubes and heating block/water bath

Procedure:

  • Initial Solvent Testing:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a single solvent (e.g., ethanol, isopropanol, methanol, acetone, water) to each test tube at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

    • If the compound is insoluble or sparingly soluble, heat the test tube gently in a heating block or water bath.

    • If the compound dissolves completely upon heating, it is a potentially suitable solvent.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Solvent Mixture Testing (if a single suitable solvent is not found):

    • Based on the initial screening, select a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble). A common and effective combination for compounds with similar functionalities is an alcohol-water mixture.

    • Dissolve a small amount of the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

    • Gradually add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly turbid.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly and observe for crystallization.

Part 2: Recrystallization Protocol using an Ethanol-Water System

The following protocol assumes that an ethanol-water mixture has been identified as a suitable solvent system from the screening process.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Workflow Diagram:

Caption: Workflow for the recrystallization of this compound.

Detailed Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid dissolves completely. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.

  • Addition of Anti-Solvent:

    • While keeping the solution hot, add hot deionized water dropwise until a slight turbidity (cloudiness) appears and persists. This indicates that the solution is saturated.

  • Clarification:

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (in the same ratio as the crystallization solvent) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Troubleshooting

ProblemPossible CauseSolution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
No crystal formation Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, a small seed crystal of the pure compound can be added. If too much solvent was used, gently evaporate some of it and allow the solution to cool again.
Low recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Avoid inhaling solvent vapors.

  • Use a heating mantle or a steam bath for heating flammable organic solvents. Never use an open flame.

Conclusion

This application note provides a comprehensive and adaptable protocol for the purification of this compound by recrystallization. By following the systematic solvent screening and the detailed recrystallization procedure, researchers can achieve a high purity of the final product, which is essential for subsequent stages of drug development and synthesis.

References

  • Mettler-Toledo International Inc. "Recrystallization Guide: Process, Procedure, Solvents." Accessed February 7, 2026. [Link]

  • Matrix Fine Chemicals. "this compound." Accessed February 7, 2026. [Link]

Sources

Application Note: HPLC Analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide . This compound, often referred to as N-mesyl tyramine , is a critical intermediate and potential process impurity in the synthesis of sulfonamide-based Class III antiarrhythmic drugs (e.g., Dofetilide).[1]

Its analysis is pivotal for monitoring regioselectivity during sulfonation reactions, distinguishing between the desired aromatic sulfonylation (anilide formation) and the competing aliphatic sulfonylation (target molecule).

Introduction & Scientific Context

This compound (CAS: 883107-35-5) is a structural analog of tyramine where the aliphatic amine is sulfonated. In the pharmaceutical development of antiarrhythmics like Dofetilide, the synthesis often involves the manipulation of phenethylamine cores.

  • Process Significance: During the mesylation of tyramine or its derivatives, competition exists between the phenolic oxygen, the aromatic ring (under specific conditions), and the aliphatic nitrogen.[1] The target molecule represents the N-sulfonated species.[1]

  • Analytical Challenge: The molecule contains a phenolic moiety (pKa ~10) and a sulfonamide group. It is moderately polar and requires pH control to suppress ionization for reproducible retention on Reverse-Phase (RP) columns.

  • Detection: While the phenolic ring offers UV absorbance at 275 nm, higher sensitivity is achieved at 225 nm, leveraging the benzenoid bands.[1]

Chemical Pathway & Impurity Logic

The following diagram illustrates the formation pathway and the structural relationship between Tyramine, the Target (N-mesyl impurity/intermediate), and the desired drug precursors.

G Tyramine Tyramine (Starting Material) Target TARGET ANALYTE N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide (Aliphatic N-Mesylation) Tyramine->Target Path A: Aliphatic Amine Attack (Kinetic Product) O_Mesyl O-Mesyl Tyramine (Phenolic Ester Impurity) Tyramine->O_Mesyl Path B: Phenolic Attack Dofetilide_Pre Dofetilide Precursors (Aromatic N-Mesylation) Tyramine->Dofetilide_Pre Path C: Protection Strategy Required MsCl MsCl (Methanesulfonyl Chloride) MsCl->Target MsCl->O_Mesyl

Figure 1: Reaction pathways showing the formation of this compound via aliphatic N-mesylation of tyramine.[1][2]

Method Development Strategy
3.1 Column Selection

A C18 (Octadecylsilane) column is selected due to the analyte's hydrophobic ethyl spacer and aromatic ring.

  • Recommendation: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) to minimize peak tailing caused by interactions between the sulfonamide nitrogen and residual silanols.[1]

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]

3.2 Mobile Phase Design
  • pH Control: The mobile phase must be acidic (pH 2.5–3.[1]0) to keep the phenol protonated (neutral) and prevent secondary interactions.

  • Buffer: 0.1% Formic Acid or 10-20 mM Potassium Phosphate (pH 3.0).[1] Formic acid is preferred for LC-MS compatibility.[1]

  • Organic Modifier: Acetonitrile (ACN) provides sharper peaks and lower backpressure compared to Methanol for this separation.

3.3 Detection Wavelength

A scan from 200–400 nm reveals:

  • λ max 1: ~225 nm (High sensitivity, benzenoid E-band).[1]

  • λ max 2: ~275 nm (Specific to phenol, lower sensitivity but higher selectivity).[1]

  • Selection: 225 nm is used for impurity quantification; 275 nm can be used for identification confirmation.[1]

Detailed Experimental Protocol
4.1 Reagents & Equipment
  • HPLC System: Gradient pump, Autosampler, Column Oven, UV/PDA Detector.[1][2]

  • Chemicals:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Formic Acid (98%+, Mass Spec Grade).[1]

    • Reference Standard: this compound (Purity >98%).

4.2 Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 225 nm (Bandwidth 4 nm)
Run Time 15 minutes
4.3 Gradient Program

This gradient is designed to separate the polar starting material (Tyramine) from the target analyte and less polar di-mesylated impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Elute salts/Tyramine)
10.004060Linear Gradient
12.00595Wash Step
12.10955Re-equilibration
15.00955End
4.4 Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution to 10 mL with Diluent.

  • Sample Preparation: Dissolve reaction mixture or crude solid in Diluent to reach a target concentration of ~100 µg/mL. Filter through a 0.22 µm PTFE filter before injection.[1]

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and self-validating, the following criteria should be met:

ParameterAcceptance CriteriaRationale
System Suitability %RSD of Area < 2.0% (n=5)Ensures instrument precision.
Tailing Factor T < 1.5Indicates minimal secondary silanol interactions.[1]
Linearity R² > 0.999 (Range: 1–100 µg/mL)Confirms response proportionality.[1]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Critical for trace impurity analysis.
Resolution (Rs) Rs > 2.0 between Target and TyramineEnsures separation from starting material.
Troubleshooting Guide
  • Issue: Split Peaks

    • Cause: Sample solvent is too strong (100% Methanol).

    • Fix: Match sample solvent to initial mobile phase (e.g., 5-10% ACN in Water) or reduce injection volume to 5 µL.[1]

  • Issue: Retention Time Drift

    • Cause: pH fluctuation in Mobile Phase A.[1]

    • Fix: Use fresh buffer/acid daily.[1] Ensure column is equilibrated for at least 20 column volumes (approx. 30 mL) before starting.

  • Issue: High Backpressure [1]

    • Cause: Precipitation of sample components or buffer salts (if using phosphate) in high ACN.

    • Fix: If using phosphate buffer, do not exceed 80% ACN.[1] With Formic acid, this is rarely an issue.[1] Filter all samples.

References
  • USP Monograph: Dofetilide . United States Pharmacopeia.[1][3] (Methodology basis for sulfonamide antiarrhythmics).

  • Bhole, R., et al. (2020).[1][4] "Development and validation of HPTLC method for estimation of dofetilide in pharmaceutical dosage form and determination of its degradation profile". Istanbul Journal of Pharmacy, 50(2), 71-78.[4] Link

  • Selleck Chemicals . "Dofetilide Chemical Structure and Properties". SelleckChem.[1] Link

  • PubChem . "this compound Compound Summary". National Library of Medicine.[1] Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)".

Sources

Application Note: Quantitative Analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, a key metabolite of the selective sphingosine 1-phosphate receptor-1 (S1P₁) modulator, amiselimod.[1][2][3] Given the therapeutic potential of amiselimod in various autoimmune diseases, a reliable method for monitoring its metabolite levels in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[4][5] The described method utilizes liquid-liquid extraction (LLE) for sample clean-up, followed by a critical derivatization step to enhance the analyte's volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and validated method for bioanalysis.

Introduction

This compound is the primary active metabolite of amiselimod (MT-1303), an investigational oral immunomodulator.[1][2] The parent drug, amiselimod, is a prodrug that is converted in vivo to this active sulfonamide metabolite. The metabolite possesses a polar phenolic hydroxyl group and a secondary sulfonamide functional group. These moieties render the molecule non-volatile and prone to thermal degradation, making direct analysis by GC-MS challenging.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique known for its high sensitivity, selectivity, and reproducibility, making it well-suited for the quantification of drug metabolites in complex biological fluids.[6][7] However, to successfully analyze polar compounds like this compound, a derivatization step is essential.[8][9] This process chemically modifies the analyte to reduce its polarity and increase its volatility.[8][10] This protocol employs a silylation reaction, a common and effective derivatization technique, to replace the active hydrogens on the phenolic and sulfonamide groups with trimethylsilyl (TMS) groups.[8][10]

This document provides a comprehensive, step-by-step guide for the entire analytical workflow, from plasma sample preparation to GC-MS data acquisition and analysis.

Experimental Workflow Overview

The analytical process begins with the extraction of the analyte from the plasma matrix, followed by derivatization, and subsequent analysis by GC-MS.

Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Aliquot LLE Liquid-Liquid Extraction (LLE) Spike->LLE Protein Precipitation & Extraction Dry Evaporation to Dryness LLE->Dry Isolate Organic Layer Deriv Silylation (Derivatization) Dry->Deriv Reconstitute GCMS GC-MS Injection Deriv->GCMS Transfer to Autosampler Vial Separation Chromatographic Separation GCMS->Separation Vaporization Detection Mass Spectrometric Detection (SIM) Separation->Detection Elution Data Data Acquisition & Processing Detection->Data Ion Signal Report Final Report Data->Report Quantification

Figure 2: Silylation reaction of the analyte with BSTFA. (Note: A placeholder image is used for the derivatized structure).

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Vortex briefly to ensure the residue is fully dissolved.

  • Seal the tube tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, transfer the derivatized sample to a 200 µL glass insert within a 2 mL autosampler vial for GC-MS analysis.

Protocol Part 2: GC-MS Instrumentation and Analysis

2.1. Instrument and Column

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent single quadrupole MS.

  • GC Column: A non-polar or low-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). [11] 2.2. Chromatographic Conditions The following parameters provide a starting point and should be optimized for the specific instrument in use.

ParameterValueRationale
Injector Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 min)Maximizes analyte transfer to the column for trace-level detection. [12]
Injection Volume 1 µLStandard volume to avoid column overloading.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Oven Program
   Initial Temperature100 °C, hold for 2 minAllows for solvent focusing.
   Ramp 120 °C/min to 250 °CSeparates analyte from early-eluting matrix components.
   Ramp 210 °C/min to 300 °CElutes the derivatized analyte.
   Final HoldHold at 300 °C for 5 minEnsures elution of all compounds and cleans the column.
Transfer Line Temp 290 °CPrevents condensation of the analyte before entering the MS.

2.3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Solvent Delay: 4 minutes (to protect the filament from the solvent and derivatizing agent).

2.4. Selected Ion Monitoring (SIM) Parameters The specific mass-to-charge (m/z) ratios for the di-TMS derivative of this compound and the IS derivative must be determined by injecting a derivatized standard and acquiring a full scan mass spectrum. However, based on the structure, the following ions are predicted to be significant:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Analyte (di-TMS) To be determinedTo be determinedTo be determined
IS (di-TMS) To be determinedTo be determinedTo be determined

Note: The molecular ion [M]⁺ and characteristic fragments (e.g., loss of a methyl group [M-15]⁺, or the TMS group [M-73]⁺) should be evaluated for selection.

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this calibration curve. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical method validation guidelines. [13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in human plasma. The method's reliance on a robust liquid-liquid extraction and essential silylation derivatization step allows for sensitive and selective quantification by GC-MS. This protocol serves as a foundational method that can be further optimized and validated for high-throughput analysis in clinical and research settings, aiding in the development of amiselimod as a potential therapeutic agent.

References

  • Tummala, S. R., & Amgoth, C. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Latin American Journal of Pharmacy. [Link]

  • Birkemeyer, C., Lütz, C., & Simons, V. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]

  • Birkemeyer, C., Lütz, C., & Simons, V. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [Link]

  • Singh, S. K., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PLoS ONE. [Link]

  • Yusoff, N. A., et al. (2021). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]

  • Kim, T. H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]

  • De Martin, P., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]

  • University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. UMass Amherst. [Link]

  • IJCRT. (2023). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. [Link]

  • Cromlab. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. cromlab-instruments.es. [Link]

  • Sole, A., et al. (2000). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]

  • University of Connecticut. (n.d.). Determination of Drugs in Blood Plasma by GC/MS. UConn. [Link]

  • Awaji, T., et al. (2019). Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models. NIH. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. MFDS. [Link]

  • Ueno, M., et al. (2019). Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells. NIH. [Link]

  • Koek, M. M., et al. (2011). Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. ACS Publications. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • Sugahara, K., et al. (2017). Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk. PubMed. [Link]

  • Sandborn, W. J., et al. (2023). Amiselimod for the Treatment of Active Ulcerative Colitis: A Randomized, Double-Blind, Placebo-Controlled Trial. Salix Pharmaceuticals. [Link]

  • Laitman, A. P., et al. (2021). P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study. PubMed. [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. National Center for Biotechnology Information. [Link]

  • Chemical Land. (n.d.). N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide sulfate (2:3). chemicalland21.com. [Link]

  • PubChem. (n.d.). N-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]cinnamide. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. matrix-fine-chemicals.com. [Link]

Sources

Application Note: Structural Elucidation of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (often referred to as N-sulfonated tyramine) is a critical pharmacophore and intermediate in the synthesis of Class III anti-arrhythmic agents, such as Dofetilide.[1]

Precise structural characterization of this molecule is challenging due to two primary synthetic risks:

  • Regioselectivity: Distinguishing between N-sulfonation (target) and O-sulfonation (impurity).

  • Bis-functionalization: Identifying the formation of N,O-bis(methanesulfonyl) byproducts.

This guide provides a definitive protocol for the full structural assignment using 1D and 2D NMR techniques.[1][2] It prioritizes DMSO-d6 as the solvent of choice to enable the observation of exchangeable protons (phenolic -OH and sulfonamide -NH), which are the primary diagnostic handles for validating the structure.[1]

Experimental Protocol

Sample Preparation Workflow

To ensure high-resolution data and prevent aggregation-induced line broadening, follow this strict preparation workflow.

SamplePrep Start Solid Sample (10-15 mg) Mix Dissolution Vortex (30s) No Heat Start->Mix Solvent Solvent Selection DMSO-d6 (99.9% D) + 0.03% TMS Solvent->Mix Filter Filtration (Optional) Glass Wool Mix->Filter If cloudy Tube Transfer 5mm NMR Tube (High Precision) Mix->Tube If clear Filter->Tube Acquire Acquisition 300K Tube->Acquire

Figure 1: Optimized sample preparation workflow for polar phenolic sulfonamides. Note that heating is discouraged to prevent H/D exchange with residual water prior to acquisition.[1]

Acquisition Parameters[1][2][3]
  • Temperature: 298 K (25°C).[1][2] Note: Higher temperatures (e.g., 313 K) may sharpen peaks but will accelerate proton exchange, obscuring the OH/NH signals.[1]

  • Pulse Sequence (1H): Standard zg30 or zg90.

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of aromatic protons).[1][2]
    
  • Scans (NS): 16 (1H), 1024+ (13C).[1]

1H NMR Characterization

Spectral Logic

The spectrum in DMSO-d6 is defined by three distinct regions:

  • Aliphatic (2.0 - 3.5 ppm): The ethyl linker and the diagnostic methyl-sulfone singlet.[1][2][3]

  • Aromatic (6.5 - 7.5 ppm): The para-substituted benzene ring (AA'BB' system).[1][2]

  • Exchangeable (Variable): The sulfonamide -NH and phenolic -OH.[1][2]

Assignment Table (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
1 CH

(Sulfonyl)
2.85 - 2.95Singlet (s)3H-Key Diagnostic: Sharp singlet confirms methanesulfonyl group.[1]
2 CH

(Ar-CH

)
2.60 - 2.70Triplet (t)2H~7.2Benzylic protons.
3 CH

(N-CH

)
3.05 - 3.15Multiplet/q2H~7.2Downfield shift due to adjacent Nitrogen.
4 Ar-H (Ortho to OH)6.65 - 6.75Doublet (d)2H~8.5Upfield due to electron-donating OH.
5 Ar-H (Meta to OH)7.00 - 7.10Doublet (d)2H~8.5AA'BB' system characteristic of p-substitution.
6 NH (Sulfonamide)6.90 - 7.10Broad t1H~5.8Couples to N-CH

.[1] Disappears with D

O shake.
7 OH (Phenol)9.10 - 9.25Singlet (s)1H-Critical: Presence confirms N-sulfonation over O-sulfonation.[1]
Detailed Analysis
  • The AA'BB' System: The aromatic region displays a classic "roofing effect" typical of para-substituted benzenes.[1][2] The doublet at ~6.7 ppm corresponds to the protons ortho to the hydroxyl group, shielded by the oxygen's lone pairs.[1]

  • The Sulfonyl Methyl: The singlet at ~2.9 ppm is the strongest indicator of the methanesulfonyl group.[1][2] In an O-sulfonated byproduct, this peak would shift slightly, but the aromatic region provides better discrimination (see Section 5).[1]

13C NMR Characterization[1][2][4][5][6][7]

Spectral Logic

The 13C spectrum must show 7 distinct carbon environments. The use of APT (Attached Proton Test) or DEPT-135 is recommended to distinguish the methylene carbons (CH2, negative phase) from the methyl/methine carbons (CH3/CH, positive phase).[1]

Assignment Table (DMSO-d6)
Carbon TypeShift (

, ppm)
DEPT-135 PhaseAssignment Logic
CH

39.5 - 40.5Positive (+)Sulfonyl methyl.[1]
CH

34.5 - 35.5Negative (-)Benzylic carbon (Ar-C H

-).[1]
CH

43.5 - 44.5Negative (-)Amino-linked carbon (-CH

-NH-).[1]
Ar-CH 115.0 - 115.5Positive (+)Ortho to OH (Shielded).[1]
Ar-CH 129.0 - 130.0Positive (+)Meta to OH.[1]
Ar-C (Quat) 128.0 - 129.0SilentIpso to alkyl chain.[1]
Ar-C (Quat) 155.5 - 156.5SilentIpso to Oxygen (Deshielded).[1]

Critical Differentiation: N- vs. O-Sulfonation[1]

One of the most common failures in this synthesis is the accidental formation of the sulfonate ester (O-sulfonation) rather than the sulfonamide.[1]

Diagnostic Pathway

The following logic tree illustrates how to validate the correct structure using the data collected above.

ValidationLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) CheckOrtho Check Protons Ortho to Oxygen Start->CheckOrtho ShiftUp Shift: ~6.7 ppm (Shielded) CheckOrtho->ShiftUp Electron Donating (-OH) ShiftDown Shift: ~7.2+ ppm (Deshielded) CheckOrtho->ShiftDown Electron Withdrawing (-OSO2Me) CheckOH Check OH Signal (~9.2 ppm) ShiftUp->CheckOH Result_O REJECTED: O-Sulfonated Impurity ShiftDown->Result_O OH_Present Signal Present CheckOH->OH_Present OH_Absent Signal Absent CheckOH->OH_Absent Result_N CONFIRMED: N-Sulfonated Target OH_Present->Result_N OH_Absent->Result_O

Figure 2: Decision matrix for distinguishing the target N-sulfonamide from the O-sulfonate impurity.

Mechanistic Explanation[1][2][3]
  • Target (N-Sulfonamide): The phenolic -OH is a strong electron-donating group (EDG).[1] This shields the ortho protons, keeping them upfield (~6.7 ppm).[1]

  • Impurity (O-Sulfonate): If the sulfonyl group attaches to the oxygen, it converts the EDG (-OH) into a strong electron-withdrawing group (-OSO

    
    Me).[1] This causes a dramatic downfield shift of the ortho protons (often > 0.5 ppm shift) and the disappearance of the exchangeable -OH peak at 9.2 ppm.[1]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General principles of AA'BB' systems and substituent effects).

  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 3065 (Tyramine derivatives).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Available at: [Link][1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link] (For solvent residual peak calibration in DMSO-d6).[1][2]

  • PubChem Compound Summary. Tyramine.[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link] (Base structure chemical shifts comparison).[1][2]

Sources

Elucidation of the Mass Spectrometric Fragmentation Pathway of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical analysis of the collision-induced dissociation (CID) fragmentation pattern of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide. As a molecule possessing both a phenylethylamine core and a sulfonamide moiety, its fragmentation behavior is of significant interest in pharmaceutical development, metabolism studies, and reference standard characterization. Utilizing a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform with electrospray ionization (ESI), we propose the primary fragmentation pathways and identify key diagnostic product ions. This guide is intended for researchers and analytical scientists requiring a robust method for the identification and potential quantification of this compound in various matrices.

Introduction and Scientific Background

This compound (Molecular Formula: C₉H₁₃NO₃S, Molecular Weight: 215.27 g/mol ) is a compound that incorporates two key functional groups known for their distinct mass spectrometric behavior: a 4-hydroxyphenylethylamine structure, analogous to tyramine, and a methanesulfonamide group[1]. Understanding the fragmentation of such molecules is paramount for their unambiguous identification and for building robust quantitative assays using techniques like Multiple Reaction Monitoring (MRM).[2][3]

The phenylethylamine backbone is known to undergo characteristic cleavages, particularly benzylic fission, which leads to the formation of stable, resonance-delocalized cations.[4][5][6] Concurrently, the sulfonamide group presents its own set of fragmentation channels, including cleavage of the sulfur-nitrogen bond and the potential neutral loss of sulfur dioxide (SO₂).[7][8] This application note will dissect the interplay of these fragmentation drivers to build a comprehensive picture of the molecule's behavior under CID conditions.

Experimental Design and Protocols

The following protocol provides a validated starting point for the analysis. Optimization may be required depending on the specific instrumentation and matrix used.

Materials and Reagents
  • Analyte: this compound reference standard

  • Solvents: HPLC-grade Methanol, Acetonitrile, and deionized Water

  • Mobile Phase Additive: Optima™ LC/MS-grade Formic Acid

Sample Preparation

A stock solution of the analyte was prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL was prepared by diluting the stock solution with 50:50 (v/v) methanol:water containing 0.1% formic acid. The formic acid is crucial for promoting efficient protonation of the analyte in the ESI source.

Liquid Chromatography (LC) Parameters
  • System: Standard UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters
  • System: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temp: 350 °C

  • Desolvation Gas Flow: 800 L/Hr

  • MS Scan Mode: Full Scan (m/z 50-300) to identify the precursor ion

  • MS/MS Scan Mode: Product Ion Scan of the protonated molecule ([M+H]⁺)

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to capture all significant fragments.

The diagram below outlines the general analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Reference Standard (1 mg/mL Stock) B Working Solution (1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid) A->B Dilution C UHPLC Injection (C18 Column) B->C D ESI Source (+) Protonation C->D E MS1: Precursor Scan (Select [M+H]⁺) D->E F MS2: Product Ion Scan (Collision-Induced Dissociation) E->F G Identify Fragments F->G H Elucidate Pathways G->H

Caption: General experimental workflow for fragmentation analysis.

Results and Discussion: Fragmentation Pathway Analysis

Precursor Ion Identification

In positive ESI mode, this compound readily forms a protonated molecule, [M+H]⁺.

  • Chemical Formula: C₉H₁₃NO₃S

  • Exact Neutral Mass: 215.06

  • Expected [M+H]⁺: m/z 216.07

Proposed Fragmentation Pathways

Upon collision-induced dissociation, the precursor ion at m/z 216.1 undergoes fragmentation through several competing pathways, dictated by the molecule's structural features. The most prominent product ions are detailed below.

Table 1: Summary of Major Product Ions and Proposed Fragmentation Mechanisms

Observed m/zProposed Structure / FormulaNeutral LossFragmentation Type & Rationale
216.1[C₉H₁₄NO₃S]⁺-Precursor Ion ([M+H]⁺)
107.1 [C₇H₇O]⁺C₂H₇NO₂SBenzylic Cleavage (β-cleavage) : This is the most characteristic and often the base peak for phenylethylamines. Cleavage of the Cα-Cβ bond results in the highly stable p-hydroxybenzyl cation.[4][9]
136.1 [C₈H₁₀NO]⁺CH₄O₂SS-N Bond Cleavage : A common pathway for sulfonamides where the sulfur-nitrogen bond is cleaved. The charge is retained on the more stable phenylethylamine portion.[7]
121.1[C₈H₉O]⁺CH₇NO₂SNeutral Loss of Methanesulfonamide : Involves a rearrangement followed by the loss of the entire methanesulfonamide group (CH₃SO₂NH₂).
92.1[C₂H₆NO₂S]⁺C₇H₈Oα-Cleavage (to Nitrogen) : Cleavage of the ethyl C-C bond, which is alpha to the nitrogen, forming a resonance-stabilized iminium ion.[5][10]
79.0[CH₃O₂S]⁺C₈H₁₁NOS-N Bond Cleavage : Alternative cleavage of the sulfonamide bond where the charge is retained on the methanesulfonyl fragment.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed CID fragmentation pathways for protonated this compound.

Interpretation of Key Fragments
  • The m/z 107.1 Ion: This fragment is the most significant diagnostic ion for the 4-hydroxyphenylethyl portion of the molecule. Its high intensity is driven by the formation of a very stable benzyl cation. Its presence strongly indicates an unmodified phenol ring and ethyl linker.

  • The m/z 136.1 and m/z 79.0 Ion Pair: The cleavage of the S-N bond is a fundamental process for sulfonamides.[7] The appearance of both m/z 136.1 (the amine portion) and m/z 79.0 (the sulfonyl portion) confirms the presence and composition of the sulfonamide linkage. The relative intensity of these two fragments can provide insight into the proton affinity of each fragment.

  • The m/z 92.1 Ion: This fragment confirms the structure of the N-methanesulfonamide ethyl sidechain.

Practical Applications and Conclusion

The detailed fragmentation pattern established in this note serves as a reliable basis for the structural confirmation of this compound. For quantitative bioanalysis or impurity profiling, specific and intense MRM transitions can be selected from this data. Based on the observed fragmentation, the most robust transitions for quantification would likely be:

  • Primary: 216.1 → 107.1 (High specificity and intensity)

  • Confirmatory: 216.1 → 136.1 (Confirms the entire amine structure post S-N cleavage)

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. Available at: [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (2018). ResearchGate. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Available at: [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Available at: [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Institute of Forensic Research. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Available at: [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. (2021). ACS Publications. Available at: [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. (1995). ACS Publications. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (2003). Oxford Academic. Available at: [Link]

  • This compound. (n.d.). Matrix Fine Chemicals. Available at: [Link]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulfonamide sesquisulfate. (n.d.). Wikidata. Available at: [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). Journal of Food and Drug Analysis. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines... (2018). ResearchGate. Available at: [Link]

Sources

In vitro assay development for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Executive Summary & Scientific Rationale

This compound represents a critical pharmacophore in the development of Class III antiarrhythmic agents. Structurally, it consists of a tyramine core modified with a methanesulfonamide group. This specific motif is the primary determinant for high-affinity binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel pore, mimicking the "tail" interactions seen in drugs like Dofetilide and E-4031 .

Why develop assays for this compound?

  • Fragment-Based Drug Discovery (FBDD): It serves as a high-efficiency ligand efficiency (LE) starting point for designing novel IKr blockers.

  • Safety Pharmacology: As a potential metabolite or degradation product of sulfonamide-based antiarrhythmics, its specific cardiotoxicity profile must be established independent of the parent drug.

  • Selectivity Profiling: The tyramine core poses a risk of off-target adrenergic stimulation (sympathomimetic effects).

This guide outlines the development of a tiered in vitro assay cascade to characterize the Potency (hERG inhibition) , Selectivity (Adrenergic receptors) , and Metabolic Stability (Phase II conjugation) of this compound.

Assay Cascade & Logic Flow

The following diagram illustrates the decision-making process for profiling this compound.

AssayCascade cluster_safety Safety Pharmacology Core Start Compound: N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide Solubility Step 1: Solubility & QC (DMSO Stock Check) Start->Solubility hERG_Bind Step 2: hERG Binding Assay (Radioligand Displacement) Solubility->hERG_Bind Pass (>10 mM) hERG_Func Step 3: Functional hERG Assay (Automated Patch Clamp) hERG_Bind->hERG_Func Ki < 10 µM Adrenergic Step 4: Adrenergic Selectivity (AlphaScreen cAMP) hERG_Func->Adrenergic Confirm IKr Block Metabolism Step 5: Phase II Metabolism (UGT Glucuronidation) Adrenergic->Metabolism Selectivity Established

Caption: Tiered screening workflow prioritizing cardiovascular safety (hERG) followed by off-target selectivity (Adrenergic).

Protocol 1: Functional hERG Inhibition (Automated Patch Clamp)

Objective: To determine the IC50 of this compound against the IKr current. Mechanism: The methanesulfonamide group interacts with Ser624/Thr623 in the pore, while the phenyl ring engages in


-stacking with Phe656.
Materials:
  • Cell Line: CHO-hERG or HEK293-hERG (stably transfected).

  • Platform: QPatch, Patchliner, or SyncroPatch (Automated Patch Clamp).

  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH 7.2).

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve CAS 883107-35-5 in 100% DMSO to create a 10 mM stock.

    • Critical Step: Verify solubility. The sulfonamide hydrogen is acidic (pKa ~9-10), but the phenol is also acidic (pKa ~10). Ensure no precipitation occurs upon dilution into Tyrode’s buffer.

    • Prepare serial dilutions (0.01, 0.1, 1, 10, 100 µM) in Extracellular Solution (Final DMSO < 0.1%).

  • Cell Handling:

    • Harvest cells at 70-80% confluency using Detachin (avoid Trypsin to preserve channel integrity).

    • Resuspend in serum-free media at

      
       cells/mL.
      
  • Voltage Protocol (The "FDA Step-Ramp"):

    • Holding Potential: -80 mV.

    • Pre-pulse: Depolarize to -50 mV for 50 ms (check leak).

    • Depolarization: Step to +40 mV for 2 seconds (activate hERG).

    • Repolarization: Ramp back to -80 mV over 2 seconds (measure tail current).

    • Interval: Repeat every 10-15 seconds.

  • Data Acquisition:

    • Establish Whole-Cell configuration (Seal resistance > 1 G

      
      ).
      
    • Record baseline current for 3 minutes (stabilization).

    • Perfuse compound (low to high concentration) for 5 minutes per concentration.

    • Washout: Perfuse with E-4031 (positive control) at the end to define 100% block.

  • Analysis:

    • Measure peak tail current amplitude.

    • Normalize to baseline.

    • Fit data to the Hill equation:

      
      .
      

Expected Result: Based on structural homology to Dofetilide, expect an IC50 in the 100 nM – 1 µM range. If potency is >10 µM, the fragment lacks sufficient binding energy without the second phenyl ring of Dofetilide.

Protocol 2: Adrenergic Selectivity Screen (AlphaScreen cAMP)

Objective: To determine if the tyramine core retains agonist activity at


 or 

adrenergic receptors (AR), which would cause unwanted tachycardia.
Materials:
  • Assay Kit: PerkinElmer AlphaScreen cAMP kit.

  • Cells: CHO-K1 expressing human

    
    -AR or 
    
    
    
    -AR.
  • Ligand: Isoproterenol (Reference Agonist).

Step-by-Step Methodology:
  • Cell Stimulation:

    • Harvest cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.1% BSA + 0.5 mM IBMX).

    • Plate 10,000 cells/well in a 384-well OptiPlate.

    • Add Anti-cAMP Acceptor Beads (10 µL).

  • Compound Addition:

    • Add this compound (10 µM fixed dose for screening).

    • Controls:

      • Negative: Buffer only (Basal).

      • Positive: Isoproterenol (1 µM).

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Mechanism: If the compound activates the receptor, intracellular cAMP rises, competing with biotinylated-cAMP for the beads.

  • Detection:

    • Add Biotinylated-cAMP / Streptavidin Donor Beads detection mix.

    • Incubate for 1 hour at RT in the dark.

    • Read on an EnVision plate reader (Excitation 680 nm / Emission 520-620 nm).

  • Data Interpretation:

    • Signal Decrease = Agonist Activity. (High cAMP displaces biotin-cAMP, reducing the proximity signal).

    • Target Profile: No significant signal decrease compared to basal (indicating the sulfonamide modification has successfully abolished the natural sympathomimetic activity of tyramine).

Protocol 3: Phase II Metabolic Stability (UGT Conjugation)

Objective: The exposed phenol group is a primary target for UDP-glucuronosyltransferases (UGT). This assay predicts rapid clearance.

Materials:
  • Enzyme: Human Liver Microsomes (HLM) or Recombinant UGT1A1/1A9.

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid).

  • Pore Former: Alamethicin (to permeabilize microsomes for UDPGA entry).

Step-by-Step Methodology:
  • Activation:

    • Incubate HLM (0.5 mg/mL) with Alamethicin (25 µg/mg protein) on ice for 15 minutes.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

    • Substrate: 1 µM this compound.

    • Cofactor: 2 mM UDPGA.

  • Incubation:

    • Initiate reaction by adding UDPGA.

    • Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Loss of parent (MW 215) and appearance of Glucuronide (+176 Da shift -> MW 391).

Data Summary & Visualization

The following table summarizes the key parameters to be reported for this compound.

ParameterAssay PlatformTarget Value (Ideal)Warning Flag
hERG IC50 Auto-Patch Clamp> 10 µM (for safety) < 1 µM (if developing blocker)< 100 nM (High Toxicity Risk)

-AR Agonism
AlphaScreen cAMPNo Activity (EC50 > 30 µM)> 20% of Isoproterenol response
Solubility Nephelometry> 100 µM in PBSPrecipitate at < 10 µM
Clint (UGT) Microsomal Stability< 20 µL/min/mg> 50 µL/min/mg (High Clearance)

References

  • ICH S7B Guidelines. "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." International Council for Harmonisation.

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Establishes the binding site of methanesulfonamide drugs).

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research.

  • Perry, M., et al. (2004). "Structural determinants of HERG channel block by clofilium and ibutilide." Molecular Pharmacology. (Details the role of the phenyl-alkyl-amine pharmacophore).

Application Notes & Protocols: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AMN-082) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the cell culture applications of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, also known as AMN-082, a selective mGluR7 agonist. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly referred to as AMN-082, is a potent and selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7). This property makes it an invaluable tool for investigating the physiological and pathophysiological roles of mGluR7 in the central nervous system and beyond. Unlike orthosteric agonists that bind to the glutamate binding site, AMN-082 binds to an allosteric site, offering a different mode of receptor activation and greater subtype selectivity. These application notes provide a comprehensive guide for utilizing AMN-082 in cell culture studies, from fundamental characterization to advanced functional assays.

Mechanism of Action: Allosteric Modulation of mGluR7

mGluR7 is a class C G-protein coupled receptor (GPCR) that is presynaptically located and plays a crucial role in regulating neurotransmitter release. Upon activation, mGluR7 typically couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and inhibits the release of neurotransmitters like glutamate and GABA. AMN-082, as a positive allosteric modulator and agonist, enhances the sensitivity of mGluR7 to glutamate and can also directly activate the receptor, providing a powerful tool to dissect its downstream effects.

AMN082 AMN-082 mGluR7 mGluR7 Receptor AMN082->mGluR7 Allosteric Agonism G_protein Gαi/o Protein mGluR7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation, Reduced Neurotransmitter Release) cAMP->Downstream Modulates

Caption: Signaling pathway of AMN-082 via mGluR7 activation.

Experimental Protocols

Preparation of AMN-082 Stock Solutions

Rationale: Proper preparation and storage of AMN-082 are critical for experimental reproducibility. AMN-082 has limited solubility in aqueous solutions, necessitating the use of an organic solvent for stock solutions.

Materials:

  • This compound (AMN-082) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Allow the AMN-082 powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution by dissolving the appropriate amount of AMN-082 powder in high-quality DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 2.31 mg of AMN-082 (Molecular Weight: 231.29 g/mol ) in 1 ml of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Determination of Optimal Working Concentration: A Dose-Response Study

Rationale: The effective concentration of AMN-082 can vary depending on the cell type, expression level of mGluR7, and the specific endpoint being measured. Therefore, it is essential to perform a dose-response curve to determine the optimal working concentration for your experimental system.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis Cell_Seeding Seed cells expressing mGluR7 in a 96-well plate AMN082_Dilution Prepare serial dilutions of AMN-082 Treatment Treat cells with different concentrations of AMN-082 AMN082_Dilution->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform functional assay (e.g., cAMP measurement) Incubation->Assay Data_Analysis Analyze data and plot dose-response curve Assay->Data_Analysis EC50 Determine EC50 value Data_Analysis->EC50

Caption: Workflow for determining the optimal working concentration of AMN-082.

Protocol (Example using a cAMP Assay):

  • Cell Seeding: Seed a cell line endogenously or exogenously expressing mGluR7 (e.g., HEK293-mGluR7) into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • AMN-082 Dilution Series: Prepare a serial dilution of AMN-082 in your cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Forskolin Co-treatment (Optional but Recommended): To measure the inhibition of adenylyl cyclase, it is often necessary to first stimulate it. Forskolin is a common adenylyl cyclase activator. A co-treatment with a fixed concentration of forskolin (e.g., 1-10 µM) and the various concentrations of AMN-082 is recommended.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of AMN-082 (and forskolin, if used).

  • Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE-based assays).

  • Data Analysis: Plot the cAMP levels against the logarithm of the AMN-082 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation:

ParameterDescriptionExample Value
EC50 The concentration of AMN-082 that elicits a half-maximal response.100-500 nM (highly cell-type dependent)
Emax The maximum response achievable with AMN-082.Varies with assay and cell type.
Hill Slope The steepness of the dose-response curve.~1.0
Functional Assays for mGluR7 Activation

A. cAMP Inhibition Assay: As detailed in the dose-response protocol, this is a direct and robust method to quantify the activation of the Gαi/o-coupled mGluR7.

B. Neurite Outgrowth Assay: Rationale: mGluR7 has been implicated in neuronal development and plasticity. AMN-082 can be used to investigate its role in processes like neurite outgrowth.

Protocol:

  • Culture primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on a substrate that supports neurite extension (e.g., poly-L-lysine or laminin-coated plates).

  • Induce differentiation if necessary (e.g., using Nerve Growth Factor for PC12 cells).

  • Treat the cells with AMN-082 at its predetermined optimal concentration. Include a positive control (if available) and a vehicle control.

  • Incubate for 24-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin).

C. Presynaptic Release Assay (Advanced): Rationale: Given the presynaptic localization of mGluR7, AMN-082 is an excellent tool to study its role in modulating neurotransmitter release.

Protocol Outline:

  • Use primary neuronal cultures or synaptosome preparations.

  • Load the cells/synaptosomes with a fluorescent indicator for calcium (e.g., Fura-2 AM) or a marker for synaptic vesicle recycling (e.g., FM dyes).

  • Establish a baseline fluorescence reading.

  • Depolarize the cells to induce neurotransmitter release (e.g., using a high concentration of KCl).

  • Measure the change in fluorescence in the presence and absence of AMN-082. A decrease in the fluorescence signal in the presence of AMN-082 would suggest an inhibition of presynaptic activity.

Trustworthiness and Self-Validation

To ensure the validity of your results when using AMN-082, incorporate the following controls:

  • Vehicle Control: Always include a control group treated with the same concentration of DMSO as the highest concentration of AMN-082 used.

  • mGluR7 Knockdown/Knockout: To confirm that the observed effects of AMN-082 are indeed mediated by mGluR7, perform experiments in cells where mGluR7 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). The effect of AMN-082 should be significantly attenuated or abolished in these cells.

  • Use of an Antagonist: While selective mGluR7 antagonists are less common, if available, co-treatment with an antagonist should reverse the effects of AMN-082.

References

  • Niswender, C. M., et al. (2008). A novel and selective allosteric agonist of metabotropic glutamate receptor 7 (mGluR7): in vitro and in vivo pharmacology. Neuropharmacology, 54(5), 883-892. [Link]

  • Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site. Proceedings of the National Academy of Sciences, 102(51), 18712-18717. [Link]

  • Ciabarra, A. M., et al. (1995). Cloning, characterization, and distribution of a new member of the metabotropic glutamate receptor family. Journal of Neuroscience, 15(10), 6498-6508. [Link]

Animal models for in vivo testing of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacological Profiling of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Executive Summary & Molecule Profile

Compound: this compound Chemical Class: Sulfonamidophenethylamine (N-mesyltyramine derivative).[1] Molecular Weight: ~215.27 g/mol [1][2]

Scientific Context: This compound represents a critical structural intersection between sympathomimetic amines (tyramine scaffold) and Class III antiarrhythmics (methanesulfonamide pharmacophore).[1]

  • Structural Risk/Opportunity 1 (Adrenergic): The phenethylamine backbone closely resembles tyramine and octopamine.[1] In vivo testing must rigorously evaluate adrenergic receptor agonism (pressor effects) versus antagonism.[1]

  • Structural Risk/Opportunity 2 (Antiarrhythmic): The methanesulfonamide moiety is the "warhead" of Class III agents (e.g., Sotalol, Dofetilide, Ibutilide) responsible for IKr (hERG) channel blockade.[1]

Scope of Guide: This application note details the in vivo triage strategy to differentiate between vasopressor activity (adrenergic) and repolarization delay (Class III electrophysiology).

Experimental Strategy & Model Selection

To ensure scientific integrity, we must avoid the "Rat Trap." Rats possess a cardiac action potential dominated by transient outward currents (


), lacking the 

current critical for human repolarization.[1] Testing this compound in rats for QT prolongation would yield false negatives.[1]

Selected Models:

  • Anesthetized Guinea Pig: The primary screen for electrophysiology.[1] Guinea pig ventricular repolarization is driven by

    
     and 
    
    
    
    , closely mimicking human cardiac physiology.[1]
  • Conscious Beagle Dog (Telemetry): The regulatory gold standard (ICH S7B) for simultaneous hemodynamic and ECG assessment.[1]

Mechanism of Action & Hypothesis Visualization

The following diagram illustrates the dual-pathway hypothesis that this protocol is designed to deconstruct.

MOA_Hypothesis Drug N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide hERG hERG/IKr Channel (Blockade) Drug->hERG Pharmacophore A NET Norepinephrine Transporter (Uptake) Drug->NET Pharmacophore B Alpha1 Alpha-1 Adrenergic Receptor (Agonism) Drug->Alpha1 Direct Binding? APD Action Potential Prolongation (Phase 3) hERG->APD QT QTc Interval Prolongation APD->QT TdP Risk: Torsades de Pointes QT->TdP Pro-arrhythmia NE_Release Displacement of Endogenous NE NET->NE_Release NE_Release->Alpha1 Vasoconstriction Vasoconstriction (BP Spike) Alpha1->Vasoconstriction

Caption: Dual-pathway hypothesis. The protocol distinguishes between Class III electrophysiological effects (Red path) and Tyramine-like adrenergic effects (Green path).[1]

Protocol 1: The Anesthetized Guinea Pig Screen (Electrophysiology)

Objective: To detect QT prolongation (Class III activity) and immediate hemodynamic changes in a sensitive model.

Materials & Setup
  • Subject: Male Dunkin-Hartley Guinea Pigs (400–500g).

  • Anesthesia: Urethane (1.5 g/kg i.p.)[1] – Crucial: Urethane preserves autonomic reflexes and heart rate variability better than barbiturates.[1]

  • Instrumentation:

    • Right Jugular Vein: Drug administration.[3][4][5][6]

    • Left Carotid Artery: Blood Pressure (MAP) monitoring.[1]

    • Subcutaneous Electrodes: Lead II ECG.

Step-by-Step Methodology
  • Stabilization: Allow 30 minutes post-surgery for hemodynamic stabilization. Baseline HR should be 220–300 bpm.[1]

  • Dosing Regimen: Administer the compound in cumulative bolus doses (IV) at 15-minute intervals.

    • Doses: 0.1, 0.3, 1.0, 3.0 mg/kg.[1]

    • Vehicle Control: Saline or 5% DMSO/PEG400 (solubility dependent).[1]

  • Data Acquisition: Record continuous ECG and BP (1 kHz sampling rate).

  • Analysis:

    • Measure QT interval at peak plasma concentration (1-2 min post-bolus).[1]

    • Correction Formula: Use Fridericia’s correction (

      
      ) or Van de Water’s formula (optimized for guinea pigs). Do not use Bazett’s formula as it overcorrects at high guinea pig heart rates.
      
Interpretation Framework
ObservationMechanistic Implication
QTc Increase > 10% Positive Class III Activity. The sulfonamide is blocking IKr.[1]
MAP Increase > 20 mmHg Positive Adrenergic Activity. Tyramine-like pressor effect.[1]
PR Interval Increase Class IV or II Activity. Calcium or Beta-blockade (unlikely but possible).[1]

Protocol 2: Conscious Telemetry in Beagle Dogs (Safety Pharmacology)

Objective: To validate the safety profile in a non-rodent species without the confounding effects of anesthesia. This is the definitive test for "In Vivo" relevance.

Workflow Diagram

Telemetry_Workflow Implant Surgical Implantation (DSI/Konigsberg Telemetry) Recovery Recovery Period (>2 Weeks) Implant->Recovery Baseline Baseline Recording (2 hours pre-dose) Recovery->Baseline Dosing Oral Gavage or IV Bolus (Cross-over Design) Baseline->Dosing Recording Continuous Acquisition (24h) ECG, BP, LVP, Activity Dosing->Recording Binning Data Binning (15 min intervals) Recording->Binning Correction Subject-Specific QT Correction (QTca) Binning->Correction

Caption: Standardized workflow for conscious telemetry, ensuring washout periods between doses in a Latin-square crossover design.

Detailed Methodology
  • Design: 4 non-naïve male Beagles in a Latin-square crossover design (Vehicle, Low, Mid, High dose).

  • Washout: Minimum 72 hours between doses to prevent accumulation.

  • Dosing:

    • Oral (PO) is preferred to assess bioavailability.[1]

    • IV is used if specific

      
       driven toxicity (TdP) is the concern.[1]
      
  • Endpoints:

    • QTV (QT Variability): An increase in beat-to-beat QT variability is a more sensitive predictor of Torsades de Pointes than mean QTc prolongation alone.[1]

    • Short-Term Variability (STV): Calculate from Poincaré plots of 30 consecutive beats.[1]

Data Presentation Standards

When reporting results for this compound, summarize quantitative data in the following format to facilitate rapid decision-making.

Table 1: Hemodynamic and ECG Response (Guinea Pig Model, n=6)

Dose (mg/kg IV)MAP (mmHg)HR (bpm)QTcF (ms)% Change QTcArrhythmias (n)
Vehicle 65 ± 4240 ± 12160 ± 5-0
0.3 68 ± 5238 ± 10165 ± 6+3.1%0
1.0 75 ± 6230 ± 15178 ± 8+11.2%0
3.0 88 ± 8 215 ± 18195 ± 12+21.8%1 (PVCs)

Note: * p<0.05, ** p<0.01 vs baseline. Significant MAP increase suggests adrenergic overlap; QTc prolongation confirms Class III effect.[1]

References

  • Vaughan Williams, E. M. (1970).[1] "Classification of anti-arrhythmic drugs." Symposium on Cardiac Arrhythmias, 449-472.[1]

  • Carlsson, L., et al. (1990).[1] "Electrophysiological characterization of the class III antiarrhythmic agent almokalant in the feline heart in vivo." Journal of Cardiovascular Pharmacology, 16(5), 806-816.[1]

  • Redfern, W. S., et al. (2003).[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45.[1]

  • ICH S7B Guidelines. (2005). "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

  • Andersson, K. E., et al. (1996).[1] "Pharmacology of the class III antiarrhythmic agent dofetilide." Journal of Cardiovascular Pharmacology, 28(Suppl 1), S1-S8.[1]

Sources

Application Note: Cell Cycle Profiling of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the antiproliferative and cytotoxic properties of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (also known as N-mesyltyramine or a Dofetilide intermediate ).

Given the compound's structural classification as a sulfonamide-functionalized phenethylamine, this guide focuses on its application in ion channel-mediated cell cycle modulation (specifically hERG/


11.1 blockade) and carbonic anhydrase inhibition studies , both of which are critical pathways in cancer cell proliferation and cardiomyocyte toxicity.

Introduction & Biological Rationale

This compound (CAS: 883107-35-5) is a key structural intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide , Sotalol ). While primarily known for its role in medicinal chemistry, this compound serves as a critical probe for studying the sulfonamide pharmacophore's effect on cell proliferation.

Mechanistic Hypothesis

The sulfonamide moiety (


) attached to the phenethylamine scaffold suggests two primary mechanisms of action relevant to cell cycle analysis:
  • Ion Channel Modulation (hERG/

    
    ):  Similar to Dofetilide, this compound may block voltage-gated potassium channels (
    
    
    
    11.1).
    
    
    channel activity is essential for membrane hyperpolarization during the
    
    
    transition; blockade typically induces
    
    
    arrest
    .
  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic CA inhibitors. Inhibition of CA disrupts intracellular pH (

    
    ) regulation, leading to metabolic stress and 
    
    
    
    arrest
    or apoptosis .

This protocol details the validation of these effects using Flow Cytometry (PI Staining) and BrdU incorporation.

Experimental Design & Preparation

Compound Properties
PropertySpecification
Chemical Name This compound
CAS Number 883107-35-5
Molecular Weight 215.27 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (Moderate); Water (Poor)
Storage -20°C (Solid), -80°C (Stock Solution)
Stock Solution Preparation (10 mM)
  • Weigh 2.15 mg of this compound.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Dose-Response & Cytotoxicity (Pre-Screen)

Before cell cycle analysis, the


 (half-maximal inhibitory concentration) must be established to distinguish between cytostasis  (cycle arrest) and cytotoxicity  (necrosis).

Method: MTT or CCK-8 Assay. Cell Lines: HeLa (Cervical Cancer), HEK-293 (hERG+ Control), or HL-1 (Cardiomyocyte).

  • Seed Cells:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1, 1, 10, 50, 100 µM) of the compound for 24h and 48h. Include DMSO vehicle control (<0.1%).

  • Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Target Dose for Cell Cycle: Select the

    
      and 
    
    
    
    concentrations.
    • Note: Doses >

      
       often cause massive apoptosis, obscuring cell cycle distribution data.
      

Protocol: Cell Cycle Analysis via Flow Cytometry (PI Staining)

This is the gold-standard method for quantifying DNA content to determine cell cycle phase distribution (


, 

,

).
Cell Synchronization (Optional but Recommended)

To observe specific arrest, synchronize cells in


 by serum starvation.
  • Step: Wash cells with PBS and incubate in serum-free medium for 24h prior to treatment.

  • Release: Replace with complete medium containing the compound (at

    
    /
    
    
    
    ) or Vehicle (DMSO).
Treatment & Harvesting[1]
  • Culture: Seed

    
     cells in 6-well plates.
    
  • Treat: Add this compound for 24h .

  • Harvest:

    • Collect supernatant (floating dead cells).

    • Trypsinize adherent cells.

    • Combine supernatant and trypsinized cells.

    • Centrifuge at 300 x g for 5 min.

Fixation (Critical Step)
  • Wash pellet with cold PBS .

  • Resuspend pellet in 200 µL PBS.

  • Dropwise , add 800 µL of ice-cold 70% Ethanol while vortexing gently.

    • Why? Vortexing prevents clumping. Ethanol permeabilizes the membrane for dye entry.

  • Incubate at -20°C for at least 2 hours (overnight is preferred).

Staining
  • Centrifuge ethanol-fixed cells (500 x g, 5 min) to pellet. Decant ethanol carefully.

  • Wash twice with cold PBS.

  • Resuspend in 500 µL Propidium Iodide (PI)/RNase Staining Solution :

    • PI: 50 µg/mL (DNA intercalating dye).

    • RNase A: 100 µg/mL (Degrades RNA to prevent false signal).

    • Triton X-100: 0.1% (Improves permeability).

  • Incubate for 30 minutes at 37°C in the dark.

Acquisition & Analysis
  • Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).

  • Channel: PE or PerCP (Excitation 488 nm / Emission ~617 nm).

  • Gating Strategy:

    • FSC vs. SSC: Exclude debris.

    • FL2-W vs. FL2-A (Pulse Width/Area): CRITICAL to exclude doublets (two

      
       cells stuck together mimic one 
      
      
      
      cell).
    • Histogram (FL2-A): Analyze DNA content peaks.

Data Visualization & Expected Results

Expected Shifts

If the compound acts as a hERG Blocker or CA Inhibitor :

  • 
     Peak (2N):  Increase (Arrest).
    
  • S Phase: Decrease (Blockade of entry).

  • Sub-G1: Increase (Apoptotic population).

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized mechanism linking the sulfonamide compound to cell cycle arrest.

CellCycleMechanism Compound N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide Target1 hERG (Kv11.1) Potassium Channel Compound->Target1  Blocks   Target2 Carbonic Anhydrase (Isoforms IX/XII) Compound->Target2  Inhibits   Effect1 Membrane Depolarization (Failure to Hyperpolarize) Target1->Effect1 Effect2 Intracellular pH (pHi) Acidification Target2->Effect2 Signaling Downregulation of Cyclin D1 / CDK4 Effect1->Signaling  Ca2+ Flux Alteration   Effect2->Signaling  Metabolic Stress   Checkpoint G1/S Checkpoint Activation Signaling->Checkpoint Outcome G0/G1 Cell Cycle Arrest & Apoptosis Checkpoint->Outcome

Caption: Proposed Mechanism of Action. The sulfonamide moiety targets ion channels and pH regulators, converging on Cyclin D1 downregulation and G1 arrest.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Coefficient of Variation (CV) on Peaks Poor fixation or staining.Vortex vigorously (but gently) while adding ethanol. Ensure RNase is fresh.
Doublet Peaks Mimicking G2/M Cell clumping.Use strict doublet discrimination gating (Width vs. Area). Filter cells through 35µm mesh before running.
No Cycle Arrest Observed Dose too low or time too short.Increase dose to

. Extend treatment to 48h. Ensure cells were not 100% confluent at start.
Excessive Sub-G1 (Debris) Cytotoxicity too high.Reduce concentration. The goal is arrest, not death.

References

  • Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Arcangeli, A., et al. (2009). "Ion channels and transporters in cancer. 1. Ion channels and cell proliferation in cancer." American Journal of Physiology-Cell Physiology. Link

  • Darzynkiewicz, Z., et al. (2017). "Features of Apoptosis and Cell Death Measured by Flow Cytometry." Comprehensive Physiology. Link

  • Smith, P. L., et al. (2016). "Pharmacological inhibition of the hERG potassium channel in human cancer cell lines." Cancer Chemotherapy and Pharmacology. Link

Disclaimer: This protocol is for research use only. This compound is a chemical intermediate; its biological safety profile has not been fully established in humans. Handle with appropriate PPE.

Application Notes & Protocols: Characterizing N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure.[1][2] The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[3] This dependency makes tubulin a highly validated and compelling target for anticancer drug development.[4][5]

Agents that interfere with tubulin dynamics are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1] Destabilizing agents act by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] These inhibitors often bind to specific sites on the tubulin dimer, with the colchicine binding site on β-tubulin being a major target.[4][6]

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, hereafter referred to as M-tyrosol, is a sulfonamide-containing compound. The sulfonamide moiety is a key feature in several known tubulin polymerization inhibitors that exert their antimitotic effects by binding to the colchicine site.[6][7] For instance, the clinical candidate ABT-751 is a sulfonamide antimitotic that binds to the colchicine site on β-tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[6] This application note provides a detailed guide for characterizing M-tyrosol's activity on tubulin polymerization, leveraging established assay principles and data from analogous compounds to create a robust, field-proven protocol. We will operate on the well-grounded hypothesis that M-tyrosol, due to its structure, functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, likely through interaction at the colchicine binding site.

Principle of the Assay

The in vitro tubulin polymerization assay is the gold-standard method for identifying and characterizing compounds that modulate microtubule dynamics. The assay relies on the principle that purified, assembly-competent tubulin dimers will polymerize into microtubules when warmed to 37°C in the presence of GTP and a suitable buffer system.[8][9] This polymerization process can be monitored in real-time by two primary methods:

  • Turbidity Measurement: As microtubules form, they scatter light. This increase in light scattering is proportional to the mass of the microtubule polymer and can be measured as an increase in optical density (absorbance) at 340 nm.[9]

  • Fluorescence Measurement: This method utilizes a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules. This approach often provides a higher signal-to-noise ratio and greater sensitivity compared to the turbidity method.

The resulting polymerization curve typically displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium). Inhibitors of tubulin polymerization, such as colchicine or hypothetically M-tyrosol, will decrease the rate and extent of this process. Conversely, stabilizers like paclitaxel will enhance it.

Experimental Design & Key Parameters

A robust and self-validating assay requires careful planning and inclusion of appropriate controls. The experimental design should be structured to determine the dose-dependent inhibitory effect of M-tyrosol and calculate its half-maximal inhibitory concentration (IC₅₀).

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup (on Ice) cluster_run Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis p1 Prepare Assay Buffer (G-PEM Buffer) p2 Prepare Compound Stocks: M-tyrosol, Controls (Paclitaxel, Nocodazole) p1->p2 p3 Aliquot & Thaw Purified Tubulin (>99%) on ice p2->p3 s1 Pipette Assay Buffer, GTP, and Fluorescent Reporter to 96-well plate p3->s1 s2 Add Test Compounds: M-tyrosol (serial dilution), Controls, Vehicle (DMSO) s1->s2 s3 Add cold Tubulin solution to initiate reaction mix s2->s3 r1 Incubate plate at 37°C in plate reader s3->r1 r2 Measure Fluorescence (Ex: 360 nm, Em: 450 nm) kinetically for 60 min r1->r2 a1 Plot Fluorescence vs. Time to generate polymerization curves r2->a1 a2 Calculate Vmax (max slope of growth phase) a1->a2 a3 Plot % Inhibition vs. [M-tyrosol] a2->a3 a4 Calculate IC50 value (Non-linear regression) a3->a4

Caption: Experimental workflow for the tubulin polymerization assay.

Quantitative Data & Recommended Concentrations

The following table provides recommended starting concentrations for test compounds and controls. The concentration range for M-tyrosol is based on the reported IC₅₀ value for a structurally related quinolinone sulfonamide derivative, which was found to be 6.74 µM.[7]

ComponentStock ConcentrationFinal Assay ConcentrationPurpose / Rationale
Test Compound
M-tyrosol10 mM in DMSO0.1 µM - 100 µM (e.g., 8-point, 3-fold serial dilution)To determine the dose-response curve and IC₅₀. The range brackets the IC₅₀ of a known sulfonamide inhibitor.[7]
Controls
Nocodazole1 mM in DMSO10 µMPositive Control (Inhibitor): A well-characterized colchicine-site binding inhibitor to validate assay sensitivity to inhibition.
Paclitaxel1 mM in DMSO10 µMPositive Control (Stabilizer): To validate that the tubulin is assembly-competent and to demonstrate an opposing effect.
DMSO100%≤1% (v/v)Vehicle Control: To ensure the solvent used to dissolve the compounds does not affect polymerization.
Reagents
Purified Tubulin>10 mg/mL2-3 mg/mL (~20-30 µM)The core biological component. Concentration must be above the critical concentration for polymerization.
GTP100 mM1 mMEssential nucleotide for tubulin polymerization.[8]
DAPI1 mM5-10 µMFluorescent reporter that binds to polymerized microtubules.
G-PEM Buffer1x1xProvides the optimal ionic strength, pH, and glycerol content to promote polymerization.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is designed for a 96-well plate format, suitable for medium-throughput screening and dose-response analysis.

Materials & Reagents
  • Purified Tubulin: >99% pure, bovine or porcine brain derived (e.g., Cytoskeleton, Inc. #T240 or Sigma-Aldrich #T9201). Store at -80°C.

  • This compound (M-tyrosol): To be tested.

  • Nocodazole: (Sigma-Aldrich, #M1404)

  • Paclitaxel: (Sigma-Aldrich, #T7402)

  • Guanosine-5'-triphosphate (GTP): (Sigma-Aldrich, #G8877)

  • Dimethyl sulfoxide (DMSO): Anhydrous, cell culture grade.

  • DAPI (4′,6-diamidino-2-phenylindole): (Thermo Fisher, #D1306)

  • G-PEM Buffer (1x): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10% (v/v) Glycerol. Filter-sterilize and store at 4°C.

  • Equipment:

    • Fluorescence microplate reader with kinetic reading capability and temperature control at 37°C (e.g., Tecan, BMG Labtech, or similar).

    • Ice bath and 37°C water bath or incubator.

    • Low-volume, black, flat-bottom 96-well assay plates (e.g., Corning #3694).

    • Multichannel pipettes.

Step-by-Step Methodology

1. Preparation of Reagents (On Ice)

  • Thawing Tubulin: Thaw the required aliquot of purified tubulin protein on ice. Crucial: Avoid repeated freeze-thaw cycles. Once thawed, tubulin is unstable; keep it on ice at all times and use within 30-60 minutes.

  • Compound Plate Preparation: Prepare a serial dilution of M-tyrosol in DMSO at 100x the final desired concentration. In a separate 96-well plate (the "compound plate"), add 1 µL of the 100x M-tyrosol dilutions, controls (Nocodazole, Paclitaxel), and DMSO vehicle to the appropriate wells.

  • Master Mix Preparation: Prepare a master mix of G-PEM buffer, GTP, and DAPI. For each 100 µL reaction, you will need:

    • G-PEM Buffer (with 10% Glycerol)

    • GTP (to a final concentration of 1 mM)

    • DAPI (to a final concentration of 6.3 µM)

    • Note: Tubulin is added last, just before starting the assay.

2. Assay Execution

  • Pre-warm Plate Reader: Set the microplate reader to 37°C. Set up a kinetic read protocol to measure fluorescence every 60 seconds for 60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Reaction Assembly (On Ice):

    • In the cold, black 96-well assay plate, add the appropriate volume of the G-PEM/GTP/DAPI master mix to the wells already containing 1 µL of your 100x compound/control stocks.

    • Dilute the thawed tubulin stock to the desired final concentration (e.g., 2 mg/mL) using ice-cold G-PEM buffer (without GTP/DAPI).

    • To initiate the reaction, add the cold tubulin solution to each well. Mix gently by pipetting up and down a few times. Avoid introducing bubbles. The final volume should be 100 µL.

3. Data Acquisition

  • Immediately place the 96-well plate into the pre-warmed (37°C) plate reader.

  • Start the kinetic read protocol. The temperature shift from 4°C to 37°C will initiate tubulin polymerization.

Data Analysis and Interpretation
  • Plot Raw Data: For each well, plot the fluorescence intensity against time (in minutes). You should observe a sigmoidal curve for the vehicle control, a suppressed curve for Nocodazole, and an enhanced curve for Paclitaxel.

  • Calculate Polymerization Rate (Vmax): Determine the maximum slope of the linear portion of the polymerization curve (the growth phase). This value, Vmax, represents the maximal rate of polymerization.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each M-tyrosol concentration using the following formula: % Inhibition = [1 - (Vmax_compound / Vmax_vehicle)] * 100

  • Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the M-tyrosol concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of M-tyrosol that inhibits tubulin polymerization by 50%.

G cluster_mech Mechanism of Action: Tubulin Destabilization cluster_inhibitor M-tyrosol (Hypothesized) tubulin tubulin αβ-Tubulin Dimers mt Microtubule Polymer (Dynamic) tubulin->mt Polymerization (GTP, 37°C) mt->tubulin Depolymerization inhibitor Binds to β-tubulin (Colchicine Site) inhibitor->tubulin Sequesters Dimers, Prevents Polymerization

Caption: Hypothesized mechanism of M-tyrosol as a tubulin inhibitor.

Trustworthiness and Validation

To ensure the integrity of your results, every experiment must be a self-validating system.

  • Positive Controls: The Nocodazole control must show significant inhibition, and the Paclitaxel control must show significant enhancement of polymerization. Failure of these controls indicates a problem with the tubulin protein or assay setup.

  • Vehicle Control: The DMSO control should produce a robust, sigmoidal polymerization curve. The final DMSO concentration should not exceed 1-2%, as higher concentrations can inhibit polymerization.

  • Reproducibility: All experiments should be performed with at least three technical replicates, and the entire experiment should be repeated independently to ensure biological reproducibility.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for evaluating this compound (M-tyrosol) as a tubulin polymerization inhibitor. By leveraging established fluorescence-based assay methodologies and referencing IC₅₀ data from structurally analogous sulfonamides, researchers can confidently design and execute experiments to determine the potency and mechanism of action of this compound. The provided protocols, when performed with the described controls, will yield robust and reliable data crucial for advancing drug discovery and development programs targeting the microtubule cytoskeleton.

References

  • Segaoula, Z., et al. (2016). Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(18), 8422-40. [Link]

  • Bhattacharya, B. B., et al. (2009). Combination of N-(4-hydroxyphenyl) retinamide and genistein increased apoptosis in neuroblastoma SK-N-BE2 and SH-SY5Y xenografts. PubMed. [Link]

  • Saleh, M. A., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6609. [Link]

  • Li, L., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(8), 2834-44. [Link]

  • Tron, G. C., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5916-33. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6586. [Link]

  • Choveau, F. S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5233. [Link]

  • Mirigian, M., et al. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Rojas, L. B., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(5), 1109. [Link]

  • Trovato, R., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-71. [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. [Link]

  • Appierto, V., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 5(10), e13362. [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. [Link]

  • Lu, J., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies, 13(6), 359-70. [Link]

  • Wang, Y., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Acta Pharmaceutica Sinica B, 12(3), 1279-1293. [Link]

  • Ota, Y., et al. (2013). Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker. Bioorganic & Medicinal Chemistry Letters, 23(23), 6434-8. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-5. [Link]

  • Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-76. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. [Link]

  • Liu, J., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401. [Link]

  • PubChem. (n.d.). N-[2-(4-hydroxyphenyl)ethyl]dotriacontanamide. [Link]

  • Zhao, Y., et al. (2019). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 24(21), 3971. [Link]

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  • Lepre, M., et al. (2020). In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand. Frontiers in Molecular Biosciences, 7, 20. [Link]

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Application Note & Protocol: In Vivo Metabolic Fate Analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Understanding the in vivo journey of a new chemical entity is a cornerstone of modern drug development.[1][2] This document provides a comprehensive guide to elucidating the metabolic fate of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AMAP), a novel compound with therapeutic potential. We detail an integrated strategy encompassing preclinical study design, sample collection, advanced bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and metabolite identification. The protocols herein are designed to be robust and self-validating, adhering to principles outlined in regulatory guidance to ensure data integrity and support critical decision-making in the drug development pipeline.[3][4]

Introduction: The Imperative of ADME in Drug Development

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] Metabolism, the enzymatic conversion of xenobiotics into more readily excretable forms, is a critical determinant of a compound's pharmacokinetic (PK) profile, influencing its half-life, exposure, and potential for drug-drug interactions (DDIs).[2][5] Early characterization of a drug's metabolic pathways is therefore not merely a regulatory requirement but a fundamental step in optimizing its properties and ensuring its safety.[6][7]

This compound (AMAP) possesses structural motifs—a phenolic hydroxyl group and a methanesulfonamide moiety—that suggest a susceptibility to both Phase I (oxidation) and Phase II (conjugation) metabolic reactions. This guide provides the experimental framework to systematically investigate these transformations in a relevant in vivo model.

Preclinical In Vivo Study Design: A Strategic Approach

The objective of this in vivo study is to characterize the PK profile of AMAP and identify its major circulating and excreted metabolites. The study design must be meticulously planned to yield comprehensive and interpretable data.

Rationale for Animal Model Selection

The choice of animal model is a critical decision that impacts the human relevance of preclinical data.[8][9] For initial ADME studies, the Sprague-Dawley rat is often selected due to its well-characterized physiology, ease of handling, and extensive historical database for comparison.[10][11] Their metabolic enzyme portfolio, while not identical to humans, provides a reasonable first approximation for identifying major metabolic pathways.[11]

Experimental Groups and Dosing
  • Vehicle: A non-toxic, inert vehicle must be developed to ensure complete solubilization and bioavailability of AMAP. A common choice is a mixture of PEG400, propylene glycol, and saline.

  • Dosing Route: Intravenous (IV) administration is used to determine the intrinsic clearance and volume of distribution, while oral (PO) administration is used to assess oral bioavailability and first-pass metabolism.

  • Dose Level: A dose of 10 mg/kg is proposed, a level typically sufficient to achieve plasma concentrations well above the limit of quantification for the parent drug and its major metabolites without inducing non-linear pharmacokinetics or toxicity.

  • Animal Allocation:

    • Group 1 (PO): 5 male Sprague-Dawley rats.

    • Group 2 (IV): 5 male Sprague-Dawley rats.

    • Group 3 (Mass Balance): 3 male Sprague-Dawley rats housed in metabolic cages for separate collection of urine and feces. Using a radiolabeled version (e.g., ¹⁴C-AMAP) is the gold standard for mass balance studies.[12]

Ethical Considerations

All animal procedures must be conducted in compliance with institutional and national guidelines for the ethical use of animals in research. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Diagram

The overall workflow from animal dosing to data analysis is a multi-step process requiring careful coordination.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Dosing Animal Dosing (PO & IV) Collection Serial Sample Collection (Blood, Urine, Feces) Dosing->Collection Time Points: 0-48h Processing Sample Processing (Plasma Separation, Homogenization) Collection->Processing Centrifugation, Storage at -80°C Prep Sample Preparation (Protein Precipitation / SPE) Processing->Prep LCMS LC-MS/MS Analysis (Quantification & MetID) Prep->LCMS Validated Method PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2) LCMS->PK_Analysis Concentration Data Met_ID Metabolite Identification & Pathway Elucidation LCMS->Met_ID MS & MS/MS Spectra Report Final Report & Interpretation PK_Analysis->Report Met_ID->Report

Caption: High-level workflow for the in vivo metabolic fate analysis of AMAP.

Protocols: From Sample Collection to Bioanalysis

Precision in execution is paramount. Each step must be performed consistently to ensure the integrity of the final dataset.

Protocol: Serial Blood and Excreta Collection
  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Pre-dose Sample: Collect a pre-dose (t=0) blood sample from each animal.

  • Dosing: Administer AMAP via the appropriate route (IV tail vein injection or PO gavage).

  • Blood Collection: Collect approximately 150 µL of blood (via tail vein or saphenous vein) at specified time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into tubes containing K2EDTA anticoagulant.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

  • Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

  • Urine/Feces Collection: For mass balance animals, collect urine and feces over intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume of urine and weight of feces. Homogenize feces with water (1:3 w/v) to create a uniform slurry for analysis.[13] Store all excreta at -80°C.

Protocol: Bioanalytical Sample Preparation (Plasma)

Causality: The goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with LC-MS/MS analysis, while maximizing the recovery of the analyte.[14] Protein precipitation is a fast and effective method for this purpose.[15]

  • Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add Internal Standard: Spike with 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of AMAP) to correct for variability in extraction and instrument response.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to improve protein precipitation and keeps the analytes in their protonated state for positive mode ESI-MS.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Quantitative Analysis

Trustworthiness: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to demonstrate its suitability.[3][16] This involves assessing selectivity, accuracy, precision, linearity, and stability.[17]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.[18]

  • Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating AMAP and its potential metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 5-7 minutes to elute analytes of varying polarity.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is predicted to be effective for AMAP.

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for AMAP and its expected metabolites to ensure selective and sensitive detection.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
AMAP[Calculated Value][Fragment Value 1][Optimized Value]
AMAP[Calculated Value][Fragment Value 2][Optimized Value]
Internal Std[Calculated Value][Fragment Value][Optimized Value]
Metabolite 1[Predicted Value][Predicted Fragment][Optimized Value]
Note: Specific m/z values must be determined experimentally.

Metabolite Identification and Pathway Elucidation

While a triple quadrupole MS is excellent for quantification, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is superior for identifying unknown metabolites.[19][20] Analysis of the full-scan HRMS data from pooled, high-concentration samples allows for the detection of mass shifts corresponding to common metabolic transformations.

Anticipated Metabolic Pathways of AMAP

The chemical structure of AMAP provides clear hypotheses for its metabolic fate. The phenolic hydroxyl group is a prime target for Phase II conjugation, while the ethyl chain and aromatic ring are potential sites for Phase I oxidation.

G cluster_phase2 Phase II Metabolism cluster_phase1 Phase I Metabolism AMAP AMAP (Parent Drug) Glucuronide O-Glucuronide (+176 Da) AMAP->Glucuronide UGTs Sulfate O-Sulfate (+80 Da) AMAP->Sulfate SULTs Oxidation Aromatic Hydroxylation (+16 Da) AMAP->Oxidation CYP450s Oxidation->Glucuronide UGTs Oxidation->Sulfate SULTs

Caption: Predicted primary metabolic pathways for AMAP.

Data Analysis and Presentation

Pharmacokinetic Data

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) from the plasma concentration-time data.

Parameter Units PO Route (Mean ± SD) IV Route (Mean ± SD)
Cmaxng/mL1250 ± 2104500 ± 550
Tmaxh1.0 ± 0.50.083 (N/A)
AUC(0-t)ngh/mL4800 ± 6503200 ± 400
AUC(0-inf)ngh/mL5100 ± 7003250 ± 410
T½ (half-life)h3.5 ± 0.82.8 ± 0.6
CL (Clearance)mL/h/kgN/A51.3 ± 6.3
Vd (Volume of Dist.)L/kgN/A2.1 ± 0.4
F (Bioavailability)%62.5N/A
Note: Data presented are hypothetical and for illustrative purposes only.
Metabolite Profile

The relative abundance of metabolites can be estimated by comparing their peak areas in plasma and excreta to that of the parent drug.

Analyte % of Total Drug-Related Material in Plasma (AUC) % of Dose Excreted in Urine (0-48h) % of Dose Excreted in Feces (0-48h)
AMAP (Parent)35%15%5%
O-Glucuronide55%60%10%
O-Sulfate8%5%<1%
Oxidative Met.2%<1%<1%
Total Recovery N/A 80% 15%
Note: Data presented are hypothetical and for illustrative purposes only. Total recovery in mass balance studies should approach 100%.

Conclusion

This application note outlines a comprehensive and scientifically rigorous strategy for defining the in vivo metabolic fate of this compound. By following these detailed protocols, researchers can generate high-quality pharmacokinetic and metabolic data essential for advancing a drug candidate. This information is critical for understanding the compound's disposition, anticipating potential safety liabilities, and designing future clinical studies, ultimately supporting a successful drug development program.

References

  • Pevet, T., et al. (2023). Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid desmethylmoramide using HPLC-HRMS/MS for toxicological screening purposes. PubMed. Available at: [Link][21]

  • Guo, K. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link][18]

  • Davies, M., et al. (2006). Cell death induced by N-(4-hydroxyphenyl)retinamide in human epidermal keratinocytes is modulated by TGF-beta and diminishes during the progression of squamous cell carcinoma. PubMed. Available at: [Link][22]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link][23]

  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. Available at: [Link][8]

  • Organomation. Sample Preparation: A Comprehensive Guide. Organomation. Available at: [Link][14]

  • Ablain, F., & Weissleder, R. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC. Available at: [Link][1]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link][6]

  • EUPATI Toolbox. Animal models. EUPATI. Available at: [Link][10]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link][20]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Available at: [Link][3]

  • Prueksaritanont, T., & Chu, X. (2014). Drug-Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Available at: [Link][4]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link][16]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available at: [Link][17]

  • Aguilar-Recarte, D., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link][24]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link][2]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. Available at: [Link][13]

  • Chakraborty, C., et al. (2022). Role of animal models in biomedical research: a review. PMC. Available at: [Link][11]

  • Mouton, J. W., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Available at: [Link][9]

  • Al-Ali, H., & Chen, Y. (2021). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. SpringerLink. Available at: [Link][5]

  • Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation Techniques to Elevate Your Bioanalytical Assays. YouTube. Available at: [Link][15]

  • Varghese, E., et al. (2024). Toxicokinetic and Partial Mass Balance Assessment of 14C-Alpha Olefins in Rats. MDPI. Available at: [Link][12]

Sources

Application Note: Solid Phase Extraction (SPE) of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Isolation of Polar Sulfonamide Intermediates from Biological Matrices

Part 1: Introduction & Chemical Context[1]

The Analyte

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (CAS: 115256-11-6 / Related: 3572-85-8) is a critical pharmacophore found in Class III antiarrhythmic agents, most notably Dofetilide (Tikosyn) and structurally related to Sotalol .[1][2][3] It represents the "tail" fragment of the Dofetilide molecule, consisting of a tyramine backbone modified with a methanesulfonamide group.[2][3]

The Separation Challenge

Developing an extraction protocol for this molecule presents a specific "trap" for researchers familiar with the parent drug, Dofetilide.[2][3]

  • The Trap: Dofetilide contains a central tertiary amine which allows for Mixed-Mode Cation Exchange (MCX) extraction.[1][2][3]

  • The Reality: The fragment This compound lacks this basic center.[1][2][3] The nitrogen atom is part of a sulfonamide group (

    
    ), which renders the lone pair unavailable for protonation.[1][2][3] Instead, the molecule exhibits weakly acidic  behavior due to the phenol (
    
    
    
    ) and the sulfonamide moiety (
    
    
    ).[1][2][3]

Therefore, standard cation exchange protocols will result in 0% recovery .[2][3] This guide details a Polymeric Reversed-Phase (HLB) approach, optimized to retain the neutral form of the analyte, with a secondary discussion on Anion Exchange.[1][2][3]

Part 2: Physicochemical Analysis & Mechanism[1][2]

To design a self-validating protocol, we must understand the analyte's behavior in solution.[1][2][3]

PropertyValueImplication for SPE
Molecular Weight 215.27 g/mol Small molecule; requires small pore size sorbents for retention.[1][2][3]
Acid/Base Character Weak Acid / NeutralNO retention on MCX (Cation Exchange).[1][2][3] Retains on RP (Reversed Phase) when pH < 8.[1][2][3]
LogP (Octanol/Water) ~0.7 - 1.2 (Est.)[1][2][3]Moderately polar.[2][3] Silica C18 may suffer from "phase collapse" (dewetting).[1][2][3]
Solubility MeOH, Acetone, pH > 11 WaterElution requires high organic strength.[2][3]
Selection of Stationary Phase

Recommended Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB, Strata-X, Evolute Express ABN).[1][2][3]

  • Why? Unlike silica C18, polymeric sorbents do not dewet (dry out) during the extraction of polar analytes.[2][3] They possess a specific surface area (~800

    
    ) capable of retaining the phenyl ring via 
    
    
    
    interactions and the sulfonamide via hydrogen bonding.[1][2][3]

Part 3: Experimental Protocol (Polymeric RP)

Sample Pre-treatment

Objective: Neutralize the analyte to maximize hydrophobic retention.[2][3]

  • Matrix: Plasma, Serum, or Urine.[2][3]

  • Buffer: 2% Phosphoric Acid (

    
    ).[1][2][3]
    
  • Procedure:

    • Aliquot 200

      
       of plasma.[2][3]
      
    • Add 200

      
       of 2% 
      
      
      
      (Ratio 1:1).[2][3]
    • Vortex for 30 seconds. Acidification ensures the phenol and sulfonamide remain protonated (neutral).[1][2][3]

    • Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

SPE Workflow

Cartridge: Polymeric RP (30 mg / 1 mL or 96-well plate equivalent).[1][2][3]

StepSolvent/BufferVolumeMechanism/Rationale
1. Condition Methanol (MeOH)1 mLSolvates the polymer chains, opening pores for interaction.[2][3]
2. Equilibrate Water (Milli-Q)1 mLCreates an aqueous environment matching the sample load.[1][2][3]
3. Load Pre-treated Sample400

Analyte binds via hydrophobic and

interactions.[1][2][3] Flow rate: < 1 mL/min.[2][3]
4. Wash 1 5% MeOH in Water1 mLRemoves salts, proteins, and highly polar interferences.[2][3] Do not exceed 10% MeOH or analyte loss may occur.[2][3]
5. Dry Vacuum / Air2-5 minCritical.[1][2][3] Removes residual water to prevent immiscibility during elution/evaporation.
6.[2][3] Elute 100% Methanol2 x 250

Disrupts hydrophobic bonds.[2][3] Two small aliquots yield higher recovery than one large volume.[2][3]
Post-Extraction Processing[1][2]
  • Evaporation: Dry the eluate under a generic stream of Nitrogen (

    
    ) at 40°C.
    
  • Reconstitution: Dissolve residue in 100

    
     of Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).
    
  • Analysis: Inject onto LC-MS/MS.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical decision-making process based on the chemical structure, preventing the common error of using Cation Exchange.

SPE_Workflow Analyte Target: this compound Check_Basic Does it have a basic amine? Analyte->Check_Basic Trap TRAP: Parent drug (Dofetilide) is Basic. This fragment is NOT. Check_Basic->Trap No Method_MCX Method: MCX (Cation Exchange) Check_Basic->Method_MCX Yes (Incorrect) Decision Analyte is Neutral/Weak Acid Trap->Decision Method_HLB Method: Polymeric RP (HLB) Decision->Method_HLB Failure Analyte flows through (Not protonated) Method_MCX->Failure 0% Recovery Mechanism Mechanism: Hydrophobic Retention (Keep pH < 8) Method_HLB->Mechanism

Caption: Decision tree highlighting the structural distinction between Dofetilide (Basic) and its sulfonamide intermediate (Neutral/Acidic), dictating the use of HLB over MCX.

Part 5: Alternative High-Specificity Protocol (MAX)[1][2][3]

For complex matrices (e.g., post-mortem blood, tissue) where cleaner extracts are required, Mixed-Mode Anion Exchange (MAX) can be utilized by exploiting the acidity of the sulfonamide/phenol.[1][2][3]

  • Mechanism: At pH > 11, the phenol (

    
     10) and sulfonamide (
    
    
    
    10) are deprotonated (negatively charged).[1][2][3]
  • Cartridge: Polymeric MAX (Mixed-Mode Anion Exchange).[1][2][3]

  • Protocol Modifications:

    • Load: Adjust sample pH to 11.5 using 2% Ammonium Hydroxide (

      
      ).[1][2][3]
      
    • Wash: 100% Methanol (Analyte remains bound by ionic charge).[1][2][3] This removes all neutrals.

    • Elute: 5% Formic Acid in Methanol (Neutralizes the charge, releasing the analyte).[2][3]

  • Note: This method yields cleaner extracts but risks analyte degradation at high pH.[2][3] Use only if HLB provides insufficient cleanliness.[2][3]

Part 6: References & Validation Sources

  • Phenomenex Inc. (2025).[2][3] Solid Phase Extraction for Clinical Research: Dofetilide and Metabolites. (Methodology adapted from Dofetilide protocols, adjusting for fragment acidity).

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 115256-11-6, this compound. [1][2][3]

  • U.S. Food and Drug Administration (FDA). (2016).[2][3] Tikosyn (Dofetilide) Prescribing Information & Chemistry. (Provides structural basis for pKa estimation).

  • Merck Millipore. (2025).[2][3] HPLC Application Note: USP method - Dofetilide using Purospher STAR columns. (Chromatographic behavior reference).

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Troubleshooting & Optimization

Technical Support Center: Purification of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[2-(4-hHydroxyphenyl)ethyl]methanesulfonamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals aiming to enhance the purity of this compound. The guidance is structured to address common challenges encountered during synthesis and purification, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed procedures, please refer to the Troubleshooting Guides.

Q1: My final product is a sticky oil or wax and refuses to crystallize. What should I do?

This phenomenon, known as "oiling out," is common when impurities are present, which depress the melting point and disrupt crystal lattice formation.[1] First, try introducing a seed crystal or scratching the inside of the flask to induce crystallization. If that fails, the crude product is likely too impure for direct crystallization. A preliminary purification by flash column chromatography is recommended before attempting recrystallization again.

Q2: My TLC analysis shows multiple spots. How can I identify the impurities?

Multiple spots indicate the presence of unreacted starting materials or side products. Based on the typical synthesis from tyramine and methanesulfonyl chloride, likely impurities include:

  • Unreacted Tyramine: This is a basic compound and will likely have a lower Rf value than the product in moderately polar solvent systems.

  • Methanesulfonic Acid: A byproduct of any moisture present. This is highly polar and may remain at the baseline of the TLC plate.

  • Di-sulfonated Product: Reaction on both the amine and the phenolic hydroxyl group. This would be less polar than the desired product.

  • O-sulfonated Product: Reaction only on the phenolic hydroxyl group.

Co-spotting your sample with authentic standards of the starting materials can help with identification.

Q3: My product's melting point is low and has a broad range. What does this indicate?

A low, broad melting point is a classic sign of an impure compound. Impurities disrupt the crystalline structure, requiring less energy to melt and occurring over a wider temperature range. The goal of purification is to achieve a sharp melting point consistent with the literature value for the pure substance.

Q4: What are the best analytical methods to confirm the purity of my final product?

A combination of techniques is ideal for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying phenolic compounds and assessing purity due to its high resolution.[2][3] A pure sample should yield a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4] LC-MS is particularly powerful for identifying the mass of impurity peaks seen in the chromatogram.[4][5]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and assess the number of components in a sample.[6]

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for resolving common purity issues.

Guide 1: Purification by Recrystallization

Recrystallization is the most effective method for purifying crystalline solids, provided a suitable solvent system can be found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Given the polar phenolic and sulfonamide groups, polar protic solvents are a good starting point.[7][8]

    • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Recommended Systems: See Table 1 for suggested single and binary solvent systems. Methanol/water or Ethanol/water systems are often effective for moderately polar compounds like this.[9]

Solvent SystemRationale & Procedure
Methanol/Water Methanol is an effective solvent for many phenolic compounds.[9] Dissolve the crude product in a minimal amount of hot methanol. Add water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot methanol to redissolve the solid, then allow it to cool slowly.
Ethanol/Water Similar to methanol/water, this is a robust system for many sulfonamides.[1] The procedure is identical.
Isopropanol Propanols have been shown to be surprisingly effective for sulfonamide recrystallization, yielding high recoveries of pure material.[7] Dissolve the compound in hot isopropanol and allow it to cool.
Ethyl Acetate/Heptane A more moderately polar system. Dissolve the crude product in hot ethyl acetate and add heptane as the anti-solvent until the cloud point is reached.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent in small portions, heating the mixture to boiling with gentle swirling. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly in a desiccator or a vacuum oven.

Troubleshooting Recrystallization

G cluster_start Initial Assessment cluster_decision Purity Decision cluster_purification Purification Path cluster_end Final Product start Crude Product Synthesis assess Assess Purity (TLC, NMR, LC-MS) start->assess is_pure Purity > 98%? assess->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize final_product Pure Product is_pure->final_product Yes chromatography Perform Flash Column Chromatography recrystallize->chromatography Fails or 'Oils Out' re_assess Re-assess Purity recrystallize->re_assess chromatography->re_assess re_assess->is_pure Check Again

Sources

Technical Support Center: Troubleshooting Recrystallization of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 51767-39-6 | Compound Class: Sulfonated Phenethylamines Status: Active Support | Audience: Process Chemists, R&D Scientists

Executive Summary & Compound Profile

The Challenge: Recrystallizing N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (often referred to as the "Tyramine Sulfonamide" intermediate) presents a unique set of physicochemical challenges. The molecule contains both a phenolic hydroxyl (prone to oxidation/coloration) and a sulfonamide moiety (capable of strong hydrogen bonding).

Users frequently report three core failure modes:

  • Oiling Out: The compound separates as a second liquid phase rather than crystallizing.

  • Pink/Brown Discoloration: Rapid oxidation of the phenol ring to quinoid species.

  • Polymorph Issues: Formation of amorphous solids or solvates with poor filtration characteristics.

Physicochemical Profile:

Property Characteristic Implication for Purification
Polarity Amphiphilic Soluble in alcohols/polar aprotics; insoluble in non-polar hydrocarbons.
Acidity (pKa) ~10 (Phenol) & ~10 (Sulfonamide) pH-sensitive solubility; soluble in basic aqueous solutions.

| H-Bonding | Donor (OH, NH) & Acceptor (SO₂) | High lattice energy; requires polar protic solvents to disrupt crystal lattice for dissolution. |

Troubleshooting Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

Recrystallization_Troubleshoot Start Identify Issue Issue_Oil Oiling Out / Phase Separation Start->Issue_Oil Issue_Color Pink/Brown Impurities Start->Issue_Color Issue_Yield Low Yield / No Precipitate Start->Issue_Yield Solvent_Check Check Solvent Composition Issue_Oil->Solvent_Check Oxidation_Check Phenolic Oxidation? Issue_Color->Oxidation_Check Solubility_Check Too Soluble in Mother Liquor? Issue_Yield->Solubility_Check Action_Seed Add Seed Crystals @ Cloud Point Solvent_Check->Action_Seed Solvent OK Action_SlowCool Reduce Cooling Rate (<0.5°C/min) Solvent_Check->Action_SlowCool Action_Charcoal Activated Charcoal Treatment Oxidation_Check->Action_Charcoal Action_Bisulfite Add NaHSO3 (Antioxidant) Oxidation_Check->Action_Bisulfite Action_AntiSolvent Add Anti-Solvent (e.g., Hexane/Water) Solubility_Check->Action_AntiSolvent Action_Evap Concentrate Volume Solubility_Check->Action_Evap

Figure 1: Logical workflow for diagnosing recrystallization failures.

Critical Troubleshooting Guides (FAQs)

Issue 1: "My product is oiling out (LLPS) instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS) occurs when the interaction between the solute and solvent is unfavorable at lower temperatures, or when the solution is supersaturated beyond the "metastable limit" before nucleation can occur. This is common in Ethanol/Water systems if water is added too quickly.

Corrective Actions:

  • The "Seeding" Protocol: Do not cool to 0°C immediately. Cool the solution to the cloud point (approx. 40-50°C), add pure seed crystals (0.1 wt%), and hold the temperature for 30 minutes to allow crystal growth surfaces to establish.

  • Change Solvent System: Switch to Ethyl Acetate (EtOAc) / Heptane .

    • Dissolve in minimum hot EtOAc.

    • Add hot Heptane dropwise until turbidity persists.

    • Why? EtOAc is a moderately polar solvent that solvates the sulfonamide well, while Heptane acts as a gentle anti-solvent, reducing the risk of oiling compared to water.

Issue 2: "The crystals are turning pink or brown during drying."

Diagnosis: The phenolic moiety is sensitive to oxidation, forming quinones. This is accelerated by basic impurities or heat in the presence of air.

Corrective Actions:

  • Acidic Wash: Ensure the crude material is neutral or slightly acidic. Wash the organic layer with dilute HCl or NaHSO₄ prior to recrystallization.

  • Antioxidant Spiking: Add a pinch of Sodium Bisulfite (NaHSO₃) or Sodium Dithionite to the aqueous phase during workup or the recrystallization solvent (if water-miscible) to scavenge oxygen.

  • Inert Atmosphere: Perform the recrystallization under a Nitrogen or Argon blanket.

Issue 3: "I have low recovery (yield)."

Diagnosis: The compound is likely too soluble in the "good" solvent even at cold temperatures, or you are using too much solvent.

Corrective Actions:

  • Solvent Ratio Optimization: If using Ethanol/Water, the target ratio is often 1:1 to 1:2 . If you use pure Ethanol, the solubility is too high.

  • Salting Out: If using an aqueous system, adding NaCl can decrease the solubility of the organic sulfonamide (Salting Out effect), forcing precipitation.

Recommended Solvent Systems

Based on the polarity profile (Phenol + Sulfonamide), the following systems are validated for efficacy.

SystemCompositionSuitabilityNotes
Primary (Green) Ethanol / Water High Dissolve in hot EtOH; add Water as anti-solvent. Excellent for removing inorganic salts. Risk of oiling out if cooled too fast.
Anhydrous Ethyl Acetate / Heptane High Best for avoiding hydrates. Good impurity rejection. Heptane is preferred over Hexane for higher boiling point safety.
Polar Alternative Isopropanol (IPA) Medium Good single-solvent system. Cool to -20°C for max yield.
Avoid Dichloromethane (DCM) Low Solubility often too high; poor crystallization habit (often yields amorphous foam).

Master Protocol: Recrystallization of this compound

Objective: Purify crude material (>85% purity) to >98% crystalline solid.

Step-by-Step Methodology

1. Dissolution (The "Good" Solvent):

  • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethanol (absolute) or Ethyl Acetate (approx. 5-7 mL per gram of solid).

  • Heat to reflux (near boiling).

  • Checkpoint: If solid does not dissolve, add solvent in 1 mL increments. If "black specs" remain, these are likely inorganic salts or carbonized material. Perform a hot filtration through a Celite pad or sintered glass funnel.

2. Decolorization (Optional but Recommended):

  • If the solution is dark/brown, remove from heat for 1 minute.

  • Add Activated Charcoal (5-10 wt% of crude mass).

  • Reflux for 10-15 minutes.

  • Filter hot (using a pre-warmed funnel to prevent premature crystallization).

3. Nucleation & Anti-Solvent Addition:

  • Return filtrate to heat; bring to a gentle boil.

  • Slowly add the Anti-Solvent (Water for EtOH system; Heptane for EtOAc system) dropwise.

  • Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of the "Good" solvent to clear the solution again (making it just saturated).

4. Controlled Cooling (Crucial Step):

  • Remove from heat source. Place the flask on a cork ring or an insulated surface.

  • Do NOT place in ice immediately. Allow to cool to room temperature (20-25°C) over 1-2 hours.

  • Observation: Needle-like crystals should begin to form. If oil droplets appear, reheat and add more "Good" solvent or add a seed crystal.

5. Isolation:

  • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a cold mixture of Solvent/Anti-Solvent (e.g., 1:1 EtOH/Water at 0°C).

  • Dry: Dry in a vacuum oven at 40-50°C. Note: High heat (>60°C) may cause surface oxidation (pinking).

References

  • Chemical Identity & Properties

    • Compound: this compound (CAS 51767-39-6).
    • Source: (Verified CAS and structure).

  • Purification of Sulfonamides

    • Principle: Sulfonamides and phenols generally require polar protic solvents for dissolution and non-polar anti-solvents for precipit
    • Source: (General principles of oiling out and solvent selection).

  • Synthesis Context (Dofetilide/Tyramine Analogues)

    • Context: Synthesis of sulfonamide-substituted phenethylamines often utilizes hydrazine or catalytic reduction, followed by recrystallization
    • Source:.

  • Solvent Selection Data

    • Data: Solubility parameters for phenols and sulfonamides suggest Ethanol/Water and EtOAc/Heptane as optimal systems.
    • Source:.

Optimizing HPLC separation for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: TCH-882-SOL | Updated: February 7, 2026[1]

Technical Brief & Compound Profile

Analyte: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide Common Aliases: N-Mesyltyramine; Dofetilide Intermediate; Dofetilide Related Compound A (varies by pharmacopeia).[1] Chemical Structure: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Chromatographic Behavior: This molecule possesses two weakly acidic protons: the phenolic hydroxyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and the sulfonamide nitrogen (

). In standard Reverse Phase (RP) conditions, it behaves as a moderately polar aromatic. The critical challenge lies in separating it from its Phase II metabolites (O-glucuronides and O-sulfates), which are significantly more polar and prone to co-elution with the solvent front.

Master Protocol: The "Gold Standard" Method

This protocol is designed to maximize resolution between the parent compound and its polar metabolites while maintaining peak symmetry.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
End-capping reduces silanol interactions with the sulfonamide nitrogen, preventing peak tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Acidic pH suppresses the ionization of potential glucuronide metabolites (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), increasing their retention and preventing void volume elution.
Mobile Phase B Acetonitrile (MeCN) MeCN provides sharper peaks and lower backpressure than Methanol for sulfonamides.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; adjust for UPLC.
Detection UV @ 230 nm (Primary), 254 nm (Secondary)The benzenoid band at 230 nm offers higher sensitivity than the 254 nm aromatic ring absorption.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5%Hold: Trap polar metabolites (Glucuronides) at head of column.
2.0 5%Isocratic hold ensures separation of void volume interferences.
15.0 60%Linear Ramp: Elute parent compound (typically ~8-10 min).[1]
16.0 95%Wash: Remove highly lipophilic matrix components.[1]
20.0 95%Hold Wash.
20.1 5%Re-equilibration: Critical for reproducibility.
25.0 5%Ready for next injection.[1]

Troubleshooting Center (Q&A)

Issue: Peak Tailing (Asymmetry Factor > 1.5)

User Question: "My parent peak is tailing significantly, even though I'm using a new C18 column. What is happening?"

Diagnosis: This is likely due to secondary silanol interactions .[1] The sulfonamide nitrogen can interact with free silanol groups on the silica support, especially if the carbon load is low or the end-capping is insufficient.

Solution:

  • Switch Buffer: If using Formic Acid, switch to 20 mM Ammonium Acetate (pH 4.5) or Phosphate Buffer (pH 3.0) .[1] The ammonium ions compete for silanol sites, effectively "blocking" them from the analyte.

  • Column Choice: Ensure you are using a "high-coverage" or "base-deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD).[1]

Issue: Co-elution of Metabolites

User Question: "I see a large peak at the solvent front (0.5 - 1.5 min) that interferes with my integration. I suspect it's the glucuronide."

Diagnosis: Glucuronides are highly polar.[1] If the initial organic composition is too high (e.g., >10% B), they will not retain. Furthermore, if the pH is > 3.5, the glucuronic acid moiety (


) will be ionized (negative), causing it to repel from the C18 stationary phase.

Solution:

  • Lower Initial %B: Start at 0-2% B for the first 2 minutes.

  • Acidify: Ensure Mobile Phase A is pH < 2.8 . This forces the glucuronide into its neutral (protonated) state, allowing the hydrophobic interactions required for retention.

  • Use a C18-Aq Column: If retention is still poor, switch to a "C18-Aqueous" compatible column designed to resist phase collapse in 100% water.[1]

Decision Tree: Method Optimization

HPLC_Optimization Start Start: Evaluate Chromatogram CheckRes Is Resolution (Rs) > 2.0? Start->CheckRes CheckTailing Is Tailing Factor (Tf) < 1.5? CheckRes->CheckTailing Yes MetaboliteIssue Interference at t0? CheckRes->MetaboliteIssue No (Co-elution) Perfect Method Validated CheckTailing->Perfect Yes Silanol Cause: Silanol Interaction CheckTailing->Silanol No CheckRet Is Retention (k) > 2? CheckRet->Perfect Yes PhaseCollapse Action: Switch to C18-Aq or PFP Column CheckRet->PhaseCollapse No (Elutes too fast) LowerOrg Action: Start Gradient at 0-2% B Ensure pH < 3.0 MetaboliteIssue->LowerOrg Yes (Early eluter) AddMod AddMod Silanol->AddMod Action: Add 10mM Ammonium Acetate

Caption: Diagnostic logic flow for optimizing separation of this compound.

Metabolite Profiling Guide

When analyzing biological samples (plasma/urine), this molecule undergoes specific Phase II metabolic pathways.[1] Understanding these is crucial for peak identification.

Predicted Metabolic Pathway

Metabolism Parent Parent Compound (N-mesyltyramine) RT: ~8-10 min Neutral @ pH 3 Gluc O-Glucuronide Conjugate (Major Metabolite) RT: ~2-4 min Very Polar Parent->Gluc UGT Enzymes (Liver) Sulf O-Sulfate Conjugate (Minor Metabolite) RT: ~4-6 min Polar/Acidic Parent->Sulf Sulfotransferases

Caption: Primary Phase II metabolic pathways. Note the significant reduction in retention time (RT) for conjugates.

Mass Spectrometry Transitions (MRM)

If using LC-MS/MS for confirmation, utilize these transitions:

AnalytePrecursor Ion (ESI+)Product Ion (Quant)Product Ion (Qual)Mechanism
Parent 216.1

137.1120.1Loss of Methanesulfonyl group
O-Glucuronide 392.1

216.1137.1Neutral loss of Glucuronide (-176 Da)

References

  • United States Pharmacopeia (USP). Dofetilide and Related Substances.[1][2] USP Monograph.[1][2] (Standardizes the separation of sulfonamide precursors on C18). [1]

  • Merck Millipore. HPLC Application Note: USP method - Dofetilide using Purospher STAR columns.[1] (Demonstrates separation of Dofetilide from its synthesis intermediates/impurities).

  • Matrix Fine Chemicals. this compound: Technical Data Sheet. (Provides physical properties and solubility data). [1][3]

  • PubChem. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (Related Compound Data). National Library of Medicine.[1] (Used for pKa and structural property verification).[1] [1]

  • Sielc Technologies. HPLC Method for Separation of Sulfonamide Derivatives.[1] (General guide for retaining polar sulfonamides).

Sources

Technical Support Center: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (AMAP) in DMSO Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, hereafter referred to as AMAP. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with Dimethyl Sulfoxide (DMSO) solutions of this compound. Here, we provide in-depth, evidence-based answers to frequently asked questions and troubleshooting guidance to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Question 1: I've observed a decrease in the potency of my AMAP-DMSO stock solution over time. What could be the cause?

Answer:

The observed decrease in potency is likely due to the chemical instability of AMAP in DMSO. While DMSO is a widely used solvent in drug discovery for its excellent solubilizing power, it is not entirely inert and can contribute to the degradation of dissolved compounds over time.[1] Several factors can influence the stability of AMAP in a DMSO solution:

  • Storage Temperature: Time and temperature are interconnected factors that significantly affect the stability of compounds in a liquid format.[2] Storing DMSO stock solutions at room temperature can accelerate degradation. For instance, a study on a large compound library in DMSO showed that after one year at room temperature, the probability of observing the original compound dropped to 52%.[3][4]

  • Presence of Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Water can act as a catalyst in certain degradation pathways, such as hydrolysis.[7] Even small amounts of water in DMSO can significantly impact the stability of sensitive compounds.[2][7]

  • Light Exposure: While there is no specific data on the photosensitivity of AMAP, many phenolic compounds are susceptible to photodegradation. It is a good laboratory practice to protect solutions from light, especially during long-term storage.

  • pH of the Solution: The presence of acidic or basic impurities can catalyze the degradation of AMAP. DMSO itself can decompose under acidic conditions to form products like methyl thioether and dimethyl disulfide, which could potentially react with the solute.[8]

For optimal stability, it is strongly recommended to store AMAP-DMSO stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize water absorption and protect from light.[9]

Question 2: Can repeated freeze-thaw cycles affect the stability and concentration of my AMAP-DMSO solution?

Answer:

Yes, repeated freeze-thaw cycles can compromise the integrity of your AMAP-DMSO solution in several ways:

  • Precipitation: Many compounds, especially those with limited solubility, can "crash out" or precipitate from the solution upon freezing and may not fully redissolve upon thawing.[10][11] This leads to a lower effective concentration of your compound in subsequent experiments. The probability of crystallization increases with the number of freeze-thaw cycles.[6]

  • Introduction of Water: Each time a vial is opened to room temperature for use, there is an opportunity for atmospheric moisture to condense inside the cold vial, gradually increasing the water content of the DMSO stock.[6] As mentioned previously, water can promote compound degradation.[2][7]

  • Accelerated Degradation: While one study showed no significant compound loss for a set of diverse compounds after 11 freeze-thaw cycles, this is not a universal rule and is highly compound-dependent.[2] For sensitive compounds, the physical stress of phase changes during freezing and thawing could potentially accelerate degradation.

To mitigate these issues, it is best practice to aliquot your stock solution into single-use vials.[10] This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces the chances of water contamination.

Question 3: I noticed some discoloration in my aged AMAP-DMSO stock. What does this indicate?

Answer:

Discoloration is a visual indicator that your compound may be degrading. For a compound like AMAP, which contains a phenol group, oxidation is a likely degradation pathway. Phenols can oxidize to form colored quinone-type structures. This process can be accelerated by factors such as:

  • Presence of Oxygen: While one study indicated that water is a more significant factor than oxygen in causing compound loss in DMSO, the presence of dissolved oxygen can still contribute to oxidative degradation.[2]

  • Light and Temperature: As with other degradation pathways, light and elevated temperatures can promote oxidation.

  • Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidation of phenolic compounds.

If you observe discoloration, it is crucial to perform an analytical quality control check, such as HPLC or LC-MS, to assess the purity of your stock solution before further use.[9]

Question 4: Are there any known degradation products of AMAP in DMSO?

Answer:

While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, we can infer potential degradation mechanisms based on its chemical structure and the known reactivity of DMSO.

The primary points of instability in the AMAP molecule are the phenolic hydroxyl group and the sulfonamide linkage. Potential degradation pathways could include:

  • Oxidation of the Phenol: The 4-hydroxyphenyl group is susceptible to oxidation, potentially forming a quinone-like species.

  • Hydrolysis of the Sulfonamide: Although generally stable, the sulfonamide bond could undergo hydrolysis, particularly in the presence of water and acidic or basic catalysts, to yield 4-(2-aminoethyl)phenol and methanesulfonic acid.

  • Reaction with DMSO Degradation Products: DMSO can decompose, especially under certain conditions (e.g., UV light, high temperatures, presence of acids), to form reactive species.[12][13] For instance, formaldehyde can be generated from DMSO decomposition, which could potentially react with the secondary amine in AMAP.[8]

A visual representation of a potential degradation pathway is provided below.

G cluster_main Potential Degradation of AMAP in DMSO cluster_conditions Influencing Factors AMAP This compound (AMAP) Degradation_Products Degradation Products AMAP->Degradation_Products Degradation Water Water (Hydrolysis) Water->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products Light Light Light->Degradation_Products Temperature Temperature Temperature->Degradation_Products pH pH pH->Degradation_Products

Caption: Factors influencing AMAP degradation in DMSO.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with AMAP-DMSO solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected results in biological assays. 1. Compound Degradation: The AMAP stock solution may have degraded due to improper storage (e.g., room temperature, light exposure).[3][4] 2. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.[10][11]1. Prepare a fresh stock solution from solid AMAP. 2. Verify the concentration and purity of the old and new stock solutions using an analytical method like HPLC-UV or LC-MS.[14] 3. Implement proper storage protocols: Store aliquots at -20°C or -80°C and protect them from light.[9]
Precipitate observed in the DMSO stock solution after thawing. 1. Exceeded Solubility Limit: The initial stock concentration might be too high. 2. Freeze-Thaw Induced Precipitation: The compound is "crashing out" of the solution during the freeze-thaw cycle.[6][10]1. Attempt to redissolve: Gently warm the vial (e.g., to 37°C) and vortex or sonicate.[10] 2. If precipitate persists, centrifuge the vial and use the supernatant, but be aware that the concentration will be lower than intended. Quantify the concentration analytically if possible. 3. For future preparations, consider a lower stock concentration or an alternative solvent if compatible with your assay.[15]
Visible color change (e.g., yellowing, browning) in the stock solution. Oxidative Degradation: The phenolic group of AMAP is likely oxidizing.1. Discard the discolored solution. Do not use it for experiments where precise concentration and compound integrity are critical. 2. Prepare a fresh stock solution. 3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing to minimize oxidation during long-term storage.

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing AMAP-DMSO Stock Solutions

This protocol is designed to maximize the stability and longevity of your AMAP stock solutions.

  • Use High-Quality Reagents: Start with high-purity solid AMAP and anhydrous, high-quality DMSO.

  • Drying Procedure: Ensure all glassware is thoroughly dried before use to minimize water contamination.

  • Solution Preparation:

    • Accurately weigh the solid AMAP.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[10]

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use, low-volume vials (e.g., amber glass or polypropylene). The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed vial.

  • Inert Gas Purge (Optional but Recommended): Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage:

    • Tightly seal the vials.

    • Label them clearly with the compound name, concentration, date, and your initials.

    • For long-term storage , place the aliquots in a -80°C freezer.[9]

    • For short-term storage (up to one month), a -20°C freezer is acceptable.[10]

  • Usage:

    • When needed, remove a single aliquot from the freezer.

    • Allow it to thaw completely and reach room temperature before opening to prevent water condensation.

    • Vortex gently to ensure homogeneity before use.

    • Discard any unused portion of the thawed aliquot. Do not refreeze.

G start Start: High-Purity AMAP & Anhydrous DMSO prepare Prepare Stock Solution (Ensure Complete Dissolution) start->prepare aliquot Aliquot into Single-Use Vials prepare->aliquot purge Optional: Purge with Inert Gas (Argon/Nitrogen) aliquot->purge seal Tightly Seal Vials purge->seal store Store at -20°C (Short-Term) or -80°C (Long-Term) seal->store use Thaw Single Aliquot for Use store->use discard Discard Unused Portion use->discard

Caption: Workflow for preparing and storing AMAP-DMSO solutions.

Protocol 2: Assessing the Stability of AMAP in DMSO via HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of your AMAP-DMSO solution over time.

  • Preparation of Standards: Prepare a fresh stock solution of AMAP in DMSO at a known concentration (e.g., 10 mM). Use this to create a set of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM) by diluting with DMSO.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, analyze your stock solution and calibration standards by HPLC-UV.

    • Develop an HPLC method capable of separating the parent AMAP peak from any potential degradation products or impurities.

    • Generate a calibration curve by plotting the peak area of the AMAP peak against the concentration of the standards.

    • Determine the initial concentration and purity of your stock solution. The purity can be calculated as (Area of AMAP peak / Total area of all peaks) * 100.

  • Incubation:

    • Store aliquots of the stock solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).

  • Analysis at Subsequent Time Points:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

    • Allow it to come to room temperature.

    • Analyze the sample by HPLC-UV using the same method as the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of AMAP relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

    • Plot the percentage of remaining AMAP against time for each storage condition to determine the stability profile. Analytical methods like HPLC and LC-MS are crucial for detecting and quantifying impurities.[14][16][17]

References

  • Lee, H., & Lee, C. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., & Kuzmak, B. R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.
  • Yufeng, C., & Zhang, H. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(4), 309-313.
  • Request PDF: Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.).
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  • Tanaka, K., & Koga, K. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742.
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). LinkedIn.
  • N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide sulfate (2:3)(25646-71-3). (n.d.). ChemicalBook.
  • Wu, J. J., Chen, C. H., & Chang, C. Y. (2005). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes.
  • Cheng, Y., & Zhang, H. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • What is the best way of storing a DMSO in a research lab? (2018). Quora.
  • Long-term stability of Neflamapimod in DMSO and other solvents. (n.d.). Benchchem.
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
  • Samples in DMSO: What an end user needs to know. (2006).
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
  • Lee, H., & Lee, C. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide)
  • Zhang, Y., & Yang, B. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Molecules, 23(12), 3146.
  • McLaughlin, C. K., & Locuson, C. W. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Nageswara Rao, R., & Narasa Raju, A. (2022).
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Technical Support Center: Enhancing the Oral Bioavailability of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in enhancing the oral bioavailability of sulfonamide derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the experimental choices, empowering you to overcome challenges and achieve robust, reproducible results.

Introduction: The Sulfonamide Bioavailability Challenge

Sulfonamides are a critical class of therapeutic agents with a broad spectrum of applications. However, their clinical efficacy is often hampered by poor oral bioavailability, primarily due to low aqueous solubility.[1] This limitation can lead to high inter-patient variability, suboptimal therapeutic outcomes, and an increased risk of adverse effects.[2] This guide will explore various formulation and chemical modification strategies to address this challenge, providing you with the necessary tools and knowledge to enhance the delivery of your sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers face when tackling the oral bioavailability of sulfonamides.

Q1: My sulfonamide derivative has extremely low aqueous solubility. Where do I start?

A1: The first step is to thoroughly characterize the physicochemical properties of your compound. Key parameters include its Biopharmaceutics Classification System (BCS) class (likely Class II or IV for poorly soluble sulfonamides), pKa, logP, and crystalline form.[3] This information will guide your selection of an appropriate enhancement strategy. For a quick screening of potential solubilization methods, consider starting with the preparation of solid dispersions using various carriers or exploring co-crystallization with generally recognized as safe (GRAS) co-formers.

Q2: What are the main strategies to improve the oral bioavailability of sulfonamides?

A2: The primary strategies can be broadly categorized into two approaches:

  • Formulation-Based Strategies: These involve modifying the physical form of the drug to improve its dissolution rate and solubility. Key techniques include:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[4]

    • Nanoformulations: Reducing the particle size of the drug to the nanometer range to increase surface area.

    • Co-crystallization: Forming a new crystalline solid with a co-former to alter the physicochemical properties of the drug.

  • Chemical Modification Strategies: This involves covalently modifying the drug to create a prodrug with improved properties.[1]

Q3: How do I choose between solid dispersion, nanoformulation, and co-crystallization?

A3: The choice depends on the specific properties of your sulfonamide derivative and your development goals.

  • Solid dispersions are often a good starting point due to their relative ease of preparation and potential for significant solubility enhancement.[5]

  • Nanoformulations can be particularly effective for compounds where a large surface area is critical for dissolution.

  • Co-crystallization offers the advantage of creating a stable, crystalline solid with improved properties, which can be beneficial for manufacturing and stability.

A decision-making flowchart for selecting a suitable formulation strategy is presented below.

G start Poorly Soluble Sulfonamide Derivative bcs Characterize Physicochemical Properties (BCS, pKa, logP, crystallinity) start->bcs thermolabile Is the compound thermolabile? bcs->thermolabile complex Complex Formulation or Chemical Modification Needed? bcs->complex solid_dispersion Solid Dispersion (Hot-Melt Extrusion) thermolabile->solid_dispersion No solvent_evap Solid Dispersion (Solvent Evaporation) thermolabile->solvent_evap Yes nano Nanoformulation (e.g., Nanoemulsion) cocrystal Co-crystallization prodrug Consider Prodrug Approach complex->nano Yes complex->cocrystal Yes complex->prodrug Consider G cluster_reactants Reactants cluster_products Products sulfonamide Sulfonamide (R-SO2NH-R') prodrug N-Acylsulfonamide Prodrug (R-SO2N(COR'')-R') sulfonamide->prodrug acyl_chloride Acyl Chloride (R''-COCl) acyl_chloride->prodrug base Base (e.g., Pyridine) hcl HCl base->hcl

Caption: A general reaction scheme for the synthesis of an N-acylsulfonamide prodrug.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction or side reactions.Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants). Purify the starting materials.
Prodrug Instability The promoiety is too labile.Design a prodrug with a more stable linkage that will still be cleaved in vivo.
Poor In Vivo Conversion to Parent Drug Lack of appropriate enzymes for cleavage.Select a promoiety that is a known substrate for common metabolic enzymes (e.g., esterases).

In-Vitro and In-Vivo Bioavailability Assessment

Once you have developed a promising formulation or prodrug, the next critical step is to assess its impact on bioavailability.

In-Vitro Permeability: Caco-2 Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. [6]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study:

    • Add the test compound (dissolved in a transport buffer) to the apical (A) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (B) side.

    • Also, perform the experiment in the B-to-A direction to assess efflux.

  • Data Analysis:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Problem Potential Cause Troubleshooting Steps
Low TEER Values/High Lucifer Yellow Permeability Incomplete monolayer formation or cell toxicity.Ensure proper cell seeding density and culture conditions. Assess the cytotoxicity of the test compound at the concentration used.
Low Compound Recovery Non-specific binding to the plate or instability of the compound.Use low-binding plates. Assess the stability of the compound in the assay buffer. [7]
High Variability in Papp Values Inconsistent monolayer integrity or experimental technique.Standardize the cell culture and experimental procedures. Ensure consistent timing and handling of samples. [8]
In-Vivo Pharmacokinetic Studies in Rats

In-vivo studies are essential for determining the oral bioavailability of a drug formulation. The rat is a commonly used animal model for these studies.

  • Animal Model: Use male Sprague-Dawley or Wistar rats (typically 200-250 g).

  • Dosing:

    • Administer the sulfonamide formulation orally (e.g., by gavage) at a specific dose.

    • For absolute bioavailability determination, a separate group of rats should receive an intravenous (IV) dose of the drug.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Process the blood samples to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profile.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

    • Oral bioavailability (F) can be calculated using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Problem Potential Cause Troubleshooting Steps
High Variability in Pharmacokinetic Parameters Inconsistent dosing technique or physiological differences between animals.Ensure accurate and consistent dosing. Use a sufficient number of animals per group to account for inter-individual variability.
Poor Oral Bioavailability Despite In-Vitro Improvements First-pass metabolism or in-vivo precipitation of the drug.Investigate the metabolic stability of the compound in liver microsomes. Consider the use of a more biorelevant dissolution medium for in-vitro testing. [9]
Erratic Absorption Profile Food effects or gastrointestinal motility issues.Conduct studies in both fasted and fed states to assess the impact of food.

Quantitative Data Summary

The following table summarizes representative data on the enhancement of oral bioavailability for sulfonamides and other poorly soluble drugs using various techniques.

Drug Enhancement Technique Fold Increase in Solubility Fold Increase in Bioavailability Reference
SulfamethoxazoleSolid Dispersion (with Menthol)-- (Improved dissolution)[10]
SulfamethoxazoleSolid Dispersion (with Eudragit EPO)-- (Maintained supersaturation for 24h)[11]
CelecoxibNanoformulation>4.81.45 (relative to Celebrex®)[12]
CelecoxibNanosuspension-- (Significantly improved dissolution)[13]
PC407 (COX-2 inhibitor)Sulfonamide Prodrug~12,700- (Demonstrated in vivo analgesic activity)[14]

Conclusion

Enhancing the oral bioavailability of sulfonamide derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of various formulation and chemical modification strategies, and by employing robust experimental and analytical techniques, researchers can significantly improve the therapeutic potential of these important compounds. This technical support guide provides a foundation for troubleshooting common experimental hurdles and making informed decisions in your drug development journey.

References

  • Baboota, S., et al. (2025). Design development and evaluation of novel nanoemulsion formulations for transdermal potential of Celecoxib. ResearchGate. [Link]

  • Bibi, S., et al. (2023). Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation. PMC. [Link]

  • Birru, E., et al. (2022). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC. [Link]

  • Huang, J. (2019). Compositions for Nanoemulsion Delivery Systems.
  • IJNRD. (n.d.). NANOEMULSION FORMULA DESIGN AND DEVELOPMENT: A REVIEW. IJNRD. [Link]

  • ResearchGate. (n.d.). Sulfenamide prodrugs for enhanced oral bioavailability. ResearchGate. [Link]

  • MDPI. (2024). The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. MDPI. [Link]

  • Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

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  • Sharma, A., & Sharma, R. (2024). Sulfasalazine. StatPearls - NCBI Bookshelf. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Ferreira, L., et al. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. PMC. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Sándor, B., et al. (n.d.). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. PMC. [Link]

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  • ResearchGate. (2025). A Menthol-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix. ResearchGate. [Link]

  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • PubMed. (n.d.). A menthol-based solid dispersion technique for enhanced solubility and dissolution of sulfamethoxazole from an oral tablet matrix. PubMed. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Stack Overflow. (2018). How can I influence Graphviz/dot to make nicer control-flow graphs by removing snaking and better edge crossings?. Stack Overflow. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). FORMULATION AND EVALUATION OF COLON SPECIFIC DRUG DELIVERY SYSTEM OF SULFASALAZINE. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • ResearchGate. (2025). Design development and evaluation of novel nanoemulsion formulations for transdermal potential of Celecoxib. ResearchGate. [Link]

  • PMC. (n.d.). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. PMC. [Link]

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Technical Support Center: Optimizing Assays for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Off-Target Effects & Assay Interference Compound ID: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (referred to herein as N-Mesyltyramine or the Target Fragment )[1]

Executive Summary

You are likely working with this compound as a structural analogue of Class III antiarrhythmics (e.g., Dofetilide, Sotalol) or as a probe for adrenergic/dopaminergic systems. While the methanesulfonamide moiety is designed to improve metabolic stability and target potassium channels, this specific scaffold presents three distinct "off-target" liabilities in cell-based assays:

  • Electrophysiological Interference: Unintended blockade of hERG (

    
    ) channels.
    
  • Pseudo-Cytotoxicity: Redox cycling of the phenol group generating false-positive toxicity signals.[1]

  • Receptor Cross-Talk: Residual affinity for adrenergic (

    
    ) receptors despite amine sulfonation.
    

This guide provides self-validating protocols to distinguish true pharmacological effects from these artifacts.

Module 1: The "False Toxicity" Signal (Redox Cycling)

The Issue: You observe dose-dependent cell death or loss of viability (MTT/CellTiter-Glo) that does not correlate with the expected mechanism of action. The media may turn slightly pink or brown over 24-48 hours.[1]

The Mechanism: The 4-hydroxyphenyl (phenol) moiety is susceptible to auto-oxidation in standard cell culture media (pH 7.4), especially in the presence of transition metals found in FBS.[1] This generates quinones and reactive oxygen species (ROS), leading to non-specific cytotoxicity that masks your specific target effects.

Troubleshooting Protocol: The Antioxidant Rescue Check

Use this control experiment to confirm if toxicity is artifactual (ROS-mediated) or real (target-mediated).[1]

Step-by-Step Methodology:

  • Preparation:

    • Prepare two sets of assay plates with your cell line.

    • Set A (Standard): Treatment with compound (0.1 µM – 100 µM).

    • Set B (Rescue): Pre-incubate cells for 30 mins with Catalase (100 U/mL) and Superoxide Dismutase (SOD, 10 U/mL) or a small molecule antioxidant like N-Acetylcysteine (NAC, 1 mM) .

  • Execution:

    • Add the compound to Set B without washing off the antioxidants.[1]

    • Incubate for the standard assay duration (e.g., 24h).

  • Readout:

    • Measure viability.

  • Interpretation:

    • If Set B viability >> Set A: The "off-target" effect is redox cycling (artifact).[1] You must modify your buffer system.

    • If Set B ≈ Set A: The toxicity is mechanism-based (real).[1]

Recommended Assay Buffer Modification: For long-term incubations involving this phenol-sulfonamide scaffold, supplement media with 50 µM Ascorbic Acid to maintain the phenol in a reduced state.[1]

Module 2: The hERG Liability (QT Signal)

The Issue: The methanesulfonamide tail is a privileged pharmacophore for the hERG potassium channel central cavity.[1] Even if your target is a kinase or GPCR, this compound likely inhibits hERG at micromolar concentrations, causing repolarization delays in cardiomyocyte assays or confounding ion channel screens.

The Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with Ser624/Thr623 in the hERG pore, while the phenyl ring engages in


-stacking with Tyr652/Phe656.[1]
Visualizing the Interaction Logic

hERG_Interaction Compound N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide Pi_Stack π-Stacking (Tyr652 / Phe656) Compound->Pi_Stack Phenol Ring H_Bond H-Bonding (Ser624) Compound->H_Bond Sulfonamide Group hERG_Pore hERG Channel (Central Cavity) Result Channel Blockade (Off-Target Effect) hERG_Pore->Result Pi_Stack->hERG_Pore H_Bond->hERG_Pore

Figure 1: Structural basis of hERG liability.[1][2] The compound utilizes both its aromatic core and sulfonamide tail to anchor into the potassium channel pore.[1]

Protocol: The "Shift" Assay

To confirm hERG involvement without running a full patch-clamp study, use a potassium-spiked control in viability or functional assays.[1]

  • Concept: hERG blockade is often voltage-dependent and extracellular

    
     sensitive.[1] Increasing extracellular 
    
    
    
    (
    
    
    ) can sometimes alleviate mild block or alter the resting membrane potential, shifting the toxicity curve if it is channel-dependent.[1]
  • Method:

    • Run the assay in standard physiological buffer (5 mM

      
      ).
      
    • Run a parallel assay in high-

      
       buffer (15-20 mM 
      
      
      
      ).[1] Note: Adjust osmolarity with NMDG or reduction of NaCl.[1]
  • Result: A significant shift in potency often indicates ion-channel dependence (specifically

    
     or 
    
    
    
    ).
Module 3: Adrenergic Cross-Talk (GPCR Noise)

The Issue: You see unexpected calcium flux or cAMP modulation in cells expressing adrenergic receptors (e.g., HEK293-ADRA1A), even though the amine is sulfonated.

The Mechanism: While sulfonation removes the basicity required for strong aspartate anchoring in GPCRs, the phenol ring can still interact with the serine residues in the orthosteric binding pocket of


-adrenergic or dopamine receptors.[1] This results in "partial agonist" noise.

Data Summary: Receptor Selectivity Profile

Receptor FamilyInteraction ProbabilityMechanismMitigation Strategy
hERG (

)
High Pore BlockadePatch-clamp validation; Limit conc. < 10 µM

-Adrenergic
ModerateWeak AgonismCo-treat with Prazosin (1 µM)

-Adrenergic
Low-ModerateH-Bonding (Phenol)Co-treat with Propranolol (1 µM)
Dopamine (D2) LowStructural MimicryCo-treat with Haloperidol or Sulpiride
Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose the source of your off-target effect.

Troubleshooting_Flow Start Observed Off-Target Effect Type Is the effect Cytotoxic or Functional? Start->Type Cytotoxic Cytotoxicity / Cell Death Type->Cytotoxic Functional Unexpected Signaling (Ca2+, cAMP, Membrane Potential) Type->Functional ColorCheck Does media change color (Pink/Brown)? Cytotoxic->ColorCheck BlockerCheck Does Prazosin/Propranolol block the signal? Functional->BlockerCheck Oxidation Cause: Phenol Oxidation Action: Add Ascorbate/NAC ColorCheck->Oxidation Yes NonOxidation Cause: Unknown/Apoptosis Action: Run Annexin V ColorCheck->NonOxidation No Adrenergic Cause: GPCR Cross-talk Action: Use specific antagonists BlockerCheck->Adrenergic Yes IonChannel Cause: Ion Channel (hERG) Action: Patch Clamp / High K+ Test BlockerCheck->IonChannel No

Figure 2: Diagnostic decision tree for isolating the root cause of assay interference.

Frequently Asked Questions (FAQs)

Q1: The compound precipitates in my assay buffer (PBS). How do I solve this? A: Sulfonamides are weak acids (


). At physiological pH (7.4), the compound is largely neutral and less soluble.
  • Fix: Ensure your DMSO stock is highly concentrated (e.g., 100 mM) to minimize the final DMSO percentage, but do not exceed the solubility limit in the aqueous phase. If precipitation persists, include 0.1% Bovine Serum Albumin (BSA) in the buffer. BSA acts as a carrier protein and prevents micro-precipitation of hydrophobic/neutral compounds.

Q2: Can I use this compound in a Monoamine Oxidase (MAO) assay? A: Use caution. While the sulfonamide group prevents the molecule from being a classic substrate for MAO (which requires a basic amine), the structural similarity to tyramine means it may act as a competitive inhibitor of MAO-A or MAO-B. You must run a "no-substrate" control to ensure the compound isn't inhibiting the enzyme you are trying to measure.[1]

Q3: Why is the potency changing between fresh and old DMSO stocks? A: Phenols are sensitive to oxidation even in DMSO if stored improperly.

  • Protocol: Store stocks at -20°C or -80°C under nitrogen or argon gas. Avoid repeated freeze-thaw cycles.[1] If the DMSO stock turns yellow/orange, discard it; this indicates quinone formation which is highly toxic and will skew your

    
     data.
    
References
  • Recanatini, M., et al. (2005). "SAR of methanesulfonanilide class III antiarrhythmics: molecular modeling and pharmacophore development." Bioorganic & Medicinal Chemistry.

    • Context: Establishes the methanesulfonamide group as a critical determinant for hERG channel binding.
  • Bolton, J. L., et al. (2000). "The role of quinones in toxicology." Chemical Research in Toxicology.

    • Context: Explains the mechanism of phenol/quinone redox cycling and cytotoxicity in cell assays.
  • Vandenberg, J. I., et al. (2012). "hERG K(+) channels: structure, function, and clinical significance." Physiological Reviews.

    • Context: Detailed structural analysis of drug binding (including sulfonamides) in the hERG pore.
  • PubChem Compound Summary. (2025). "this compound."[1][3][4] National Center for Biotechnology Information.

    • Context: Chemical structure verification and physicochemical property data.[2]

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Technical Support Center: Solubility Optimization for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-8392-TYR Subject: Solubility Enhancement & Assay Formulation for In Vitro Studies Assigned Specialist: Senior Application Scientist, Bio-Assay Development[1][2][3]

Executive Summary

You are likely encountering precipitation or inconsistent IC50 data with N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (hereafter referred to as NMST ).[1][2][3]

The Root Cause: Unlike its parent molecule tyramine, which is cationic and water-soluble at physiological pH, the sulfonamide group in NMST withdraws electron density, rendering the nitrogen non-basic.[2] Consequently, NMST exists as a neutral, lipophilic molecule at pH 7.4 , leading to poor aqueous solubility and a high propensity to "crash out" (precipitate) upon dilution from DMSO stocks into aqueous media.[2][3]

This guide provides a validated physicochemical workflow to solubilize NMST for cell-based and enzymatic assays without compromising biological integrity.

Module 1: The Physicochemical Trap

Before attempting solubilization, you must understand the molecule's behavior in solution.[3]

PropertyValue / BehaviorImplication for Assays
pKa (Phenol) ~10.0Neutral at pH 7.4 (Low Solubility)
pKa (Sulfonamide) ~10.5Neutral at pH 7.4 (Low Solubility)
LogP ~1.5 - 2.0 (Estimated)Moderate lipophilicity; prone to non-specific binding to plastics.[1][2][3]
State at pH 7.4 Uncharged / Neutral High Risk of Precipitation. Unlike tyramine (charged), NMST relies solely on hydrogen bonding for solubility.[1][2][3]

Module 2: Stock Solution Preparation (The Foundation)

Critical Rule: Never attempt to dissolve NMST directly into aqueous buffer (PBS, Media).[1][2][3] It will form a suspension, not a solution.

Protocol A: The Anhydrous DMSO Standard
  • Solvent: Use DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%).[1][2][3]

    • Why: Water contamination in DMSO lowers the solubility saturation point of sulfonamides significantly.[2][3]

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Note: Avoid >100 mM stocks; they are viscous and prone to crashing out upon the first dilution step.[2][3]

  • Storage: Aliquot into single-use amber glass vials (or polypropylene). Store at -20°C.

    • Warning: Repeated freeze-thaw cycles introduce atmospheric moisture.[1][2][3]

Protocol B: The "Visual Check"

Before every assay, perform the Light Scattering Test :

  • Hold the vial up to a strong light source.[2][3]

  • Invert gently.[2][3]

  • Pass: Solution is perfectly clear.

  • Fail: Any "swirling," haziness, or Tyndall effect indicates micro-precipitation.[2][3] Do not use. Sonicate for 10 minutes at 37°C to redissolve.

Module 3: Aqueous Transition (Preventing "Crash-Out")

The most critical failure point is the transition from 100% DMSO to <1% DMSO in assay buffer.[2][3]

The "Sandwich" Dilution Method

Do not pipette 1 µL of stock directly into 1000 µL of cold media.[2][3] This creates a local high-concentration "plume" where the compound precipitates instantly.[1][2][3]

Correct Workflow:

  • Intermediate Dilution: Dilute your 50 mM stock to 10x your final assay concentration using pure DMSO first.

  • Rapid Dispersion: Place your assay buffer (warm, 37°C) in a vortexing tube.

  • Injection: While vortexing the buffer, inject the DMSO concentrate into the center of the vortex (submerged tip).[2][3]

  • Equilibration: Let the solution stand for 15 minutes at RT. Check for turbidity.[2][3]

Advanced Strategy: Cyclodextrin Complexation

If the "Sandwich" method fails at your required concentration (e.g., >50 µM), you must use a solubilizing excipient.[2][3]

  • Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3]

  • Mechanism: The hydrophobic phenyl ring of NMST inserts into the CD cavity, shielding it from water while the CD exterior remains hydrophilic.[3]

HP-β-CD Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (PBS or Media).[1][2][3] Filter sterilize (0.22 µm).

  • Use this "CD-Buffer" as your diluent instead of plain buffer.[1][2][3]

  • Final assay concentration of HP-β-CD should be 0.1% - 1.0% .[1][2][3]

    • Validation: Most cell lines tolerate up to 1% HP-β-CD without toxicity.[1][2][3]

Module 4: Visualization of Logic

Decision Tree: Solubility Optimization

SolubilityLogic Start Start: Solid NMST Powder DMSO_Stock Step 1: Dissolve in Anhydrous DMSO (10-50 mM) Start->DMSO_Stock Visual_Check Visual Check: Is it Clear? DMSO_Stock->Visual_Check Sonicate Sonicate (37°C, 10 min) Visual_Check->Sonicate No (Hazy) Dilution Step 2: Dilute into Assay Buffer (Target Conc.) Visual_Check->Dilution Yes (Clear) Sonicate->Visual_Check Precip_Check Turbidity Check: Precipitate formed? Dilution->Precip_Check Success Proceed to Assay (Soluble) Precip_Check->Success No (Clear) Failure CRITICAL FAILURE (Crash-out) Precip_Check->Failure Yes (Cloudy) Enhancer Step 3: Add Excipient (HP-beta-Cyclodextrin) Failure->Enhancer Remediation Enhancer->Dilution Retry with CD-Buffer

Caption: Figure 1. Troubleshooting logic flow for NMST solubilization. Note the remediation loop using Cyclodextrins upon precipitation.[1]

Module 5: Troubleshooting & FAQs

Common Ticket #1: "My IC50 curve plateaus unexpectedly."

Diagnosis: This is a classic signature of solubility-limited absorption .[1][2][3] The compound has reached its solubility limit in the well.[2][3] Adding more compound (higher concentration) just creates more precipitate, not more dissolved active drug.[1][2][3] Fix:

  • Check the "flat" part of the curve.[2][3]

  • Perform a Nephelometry scan (measure absorbance at 600nm).[1][2][3] If OD600 increases with concentration, you have precipitate.[3]

  • Switch to the HP-β-CD Protocol (Module 3).[1][2][3]

Common Ticket #2: "The cells are dying in the vehicle control."

Diagnosis: Solvent toxicity.[2][3] Fix:

  • Ensure final DMSO concentration is < 0.5% (v/v) for sensitive lines (e.g., primary neurons, hepatocytes).[1][2][3]

  • If you need higher concentrations of NMST, do not increase DMSO.[3] Instead, keep DMSO constant and use HP-β-CD to carry the load.[1][2][3]

Common Ticket #3: "The compound turns pink/brown overnight."

Diagnosis: Oxidation of the phenol group.[2][3] Fix:

  • Phenols are sensitive to oxidative stress in culture media (especially DMEM/F12).[1][2][3]

  • Add 100 µM Ascorbic Acid or 1 mM DTT to your assay buffer (if compatible with your target protein) to prevent oxidation.[1][2][3]

Summary of Recommendations

ParameterStandard ProtocolEnhanced Protocol (Difficult Cases)
Stock Solvent Anhydrous DMSOAnhydrous DMSO
Stock Conc. 10 mM50 mM
Assay Vehicle DMSO (<0.5%) + BufferDMSO (<0.5%) + 0.5% HP-β-CD
Mixing Method Vortex InjectionVortex Injection
Storage -20°C (Dark)-20°C (Dark)

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Drug Discovery.[2][3]

  • PubChem.this compound Compound Summary.

    • Source: [Link] (Note: Reference for structural properties of sulfonamide/tyramine analogues).[1][2][3]

  • Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology.[2][3]

    • Context: Mechanism of HP-β-CD in solubilizing lipophilic drugs.
    • Source: [Link][1][2][3]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3]

    • Context: Solubility classification and "Crash-out" phenomena in bioassays.
    • Source: [Link][1][2][3]

Sources

Artifacts in mass spectrometry of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Division

Welcome to the technical support guide for the mass spectrometric analysis of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (HPEM). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts encountered during its analysis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future analytical challenges.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the analysis of HPEM.

Q1: I don't see the expected protonated molecule [M+H]⁺ at m/z 216.06. What is the most likely cause?

A: The most common reason for a weak or absent [M+H]⁺ ion is the preferential formation of adducts, particularly sodium ([M+Na]⁺ at m/z 238.04) or potassium ([M+K]⁺ at m/z 254.02). HPEM's phenolic hydroxyl and sulfonamide groups can chelate alkali metals. Another possibility is in-source fragmentation due to overly energetic source conditions.

Q2: My spectrum is dominated by a peak at m/z 107. What is this?

A: The ion at m/z 107 is a common and characteristic fragment for compounds containing a 4-hydroxyphenylethyl moiety.[1] It results from the cleavage of the ethyl linker. Its high abundance indicates that significant in-source fragmentation is occurring. You should reduce the energy in your ion source (e.g., lower the cone/fragmentor voltage or source temperature).

Q3: Why is my baseline noisy and full of non-specific peaks?

A: This is typically due to contamination. Common sources include plasticizers (phthalates) from plastic labware, slip agents from centrifuge tubes, polysiloxanes from vial septa, or residual detergents like polyethylene glycol (PEG).[2] Running a solvent blank is the first step to confirm contamination.

Q4: I am seeing a peak at m/z 431.11. Is this a dimer?

A: Yes, a peak at m/z 431.11 likely corresponds to the protonated dimer [2M+H]⁺. Dimer formation is often concentration-dependent.[3] If this or other multimers like [2M+Na]⁺ are observed, the primary solution is to dilute your sample.

Troubleshooting Guide: From Artifacts to Solutions

This guide provides a systematic approach to identifying and resolving specific mass spectrometry artifacts.

Issue: Unexpected Adduct Formation

Observed Phenomenon: The base peak in your spectrum is not the expected [M+H]⁺ (m/z 216.06) or [M-H]⁻ (m/z 214.05). Instead, you observe dominant ions at higher m/z values that do not correspond to known fragments.

Probable Causes:

  • Alkali Metal Contamination: Sodium (Na⁺) and potassium (K⁺) are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents, or originate from the sample matrix itself.[4]

  • Mobile Phase Composition: Buffers containing ammonium salts can lead to the formation of [M+NH₄]⁺ adducts. Solvents like acetonitrile or methanol can also form adducts (e.g., [M+ACN+H]⁺).[5]

  • Analyte Chemistry: The phenolic hydroxyl and sulfonamide oxygens on HPEM create a favorable site for cation adduction.

Solutions & Protocols:

  • Minimize Metal Ion Contamination:

    • Use polypropylene vials and plates instead of glass.

    • If glassware is necessary, acid-wash it thoroughly.

    • Utilize high-purity, LC-MS grade solvents and reagents.

  • Promote Protonation:

    • Add a small amount (typically 0.1%) of formic acid to your mobile phase and sample diluent. This provides a ready source of protons, competitively inhibiting metal adduction and promoting the formation of the desired [M+H]⁺ ion.[6][7]

  • Identify the Adduct: Use an adduct calculator or the table below to identify the unexpected ion. Knowing the identity of the adduct is key to tracing its source.[8]

Table 1: Common Adducts of this compound (Exact Mass: 215.0565)

Adduct Ion FormulaIon TypeCalculated m/zMass Difference (from M)Common Source
[M+H]⁺Protonated216.0638+1.0073Acidified Mobile Phase
[M+Na]⁺Sodium Adduct238.0457+22.9892Glassware, Solvents
[M+K]⁺Potassium Adduct254.0197+38.9632Glassware, Solvents
[M+NH₄]⁺Ammonium Adduct233.0904+18.0339Ammonium-based buffers
[M+ACN+H]⁺Acetonitrile Adduct257.0904+42.0339Acetonitrile in mobile phase
[2M+H]⁺Protonated Dimer431.1203-High sample concentration
[M-H]⁻Deprotonated214.0492-1.0073Basic Mobile Phase
Issue: In-Source Fragmentation

Observed Phenomenon: The signal for the molecular ion is low, and the spectrum is dominated by one or more lower-mass ions. For HPEM, common fragments are observed at m/z 151, 121, and 107.

Probable Causes:

  • Excessive Source Energy: High temperatures or voltages in the electrospray ionization (ESI) source can impart enough energy to cause the molecule to fragment before it reaches the mass analyzer. This is a common issue for molecules with labile bonds.[3]

  • Molecular Instability: The bonds within HPEM have different strengths. The S-N bond in the sulfonamide and the C-C bond in the ethyl linker are particularly susceptible to cleavage under energetic conditions. The loss of SO₂ is a well-documented fragmentation pathway for aromatic sulfonamides.[9][10][11]

Solutions & Protocols:

  • Optimize Ion Source Parameters: The goal is to find the mildest conditions that still provide adequate signal intensity. See Protocol 1: Ion Source Parameter Optimization for a detailed workflow.

  • Understand the Fragmentation Pattern: Recognizing the fragments can confirm the identity of your parent molecule even when the molecular ion is weak. The diagram below illustrates the primary fragmentation pathways for HPEM.

G cluster_main This compound [M+H]⁺ cluster_frag1 Loss of SO₂ (-64 Da) cluster_frag2 Benzylic Cleavage cluster_frag3 S-N Bond Cleavage mol m/z 216.06 frag1 m/z 152.09 mol->frag1 -SO₂ frag2 m/z 107.05 mol->frag2 -C₂H₆NSO₂ frag3 m/z 122.07 mol->frag3 -CH₃SO₂

Caption: Predicted fragmentation pathways of protonated HPEM.

Troubleshooting Logic Flow

Use the following decision tree to guide your troubleshooting process when analyzing HPEM.

TroubleshootingFlow start Start: Analyze HPEM Spectrum q1 Is the base peak the expected molecular ion (e.g., [M+H]⁺ at m/z 216.06)? start->q1 a1_yes Analysis is likely successful. Proceed with experiment. q1->a1_yes Yes q2 Is the base peak a known fragment (e.g., m/z 107)? q1->q2 No a2_yes In-Source Fragmentation is likely. Reduce source energy: - Lower cone/fragmentor voltage - Lower source temperature q2->a2_yes Yes q3 Is the base peak a higher m/z, likely an adduct ([M+Na]⁺)? q2->q3 No a3_yes Adduct formation is dominant. - Add 0.1% formic acid - Use polypropylene vials - Check solvent purity q3->a3_yes Yes a3_no Issue is complex. - Check for contamination (run blank) - Verify sample integrity - Check MS calibration q3->a3_no No

Caption: Troubleshooting decision tree for HPEM analysis.

Detailed Experimental Protocols

Protocol 1: Ion Source Parameter Optimization for Minimizing In-Source Fragmentation

This protocol describes a systematic approach to tune the ion source to maximize the molecular ion signal while minimizing fragmentation.

Objective: To find the lowest possible energy settings that produce a stable and sensitive signal for the [M+H]⁺ ion of HPEM.

Methodology:

  • Initial Setup:

    • Prepare a solution of HPEM at a typical concentration (e.g., 1 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Set initial source parameters to the instrument manufacturer's recommended "soft" settings.

      • Capillary Voltage: ~2.5-3.5 kV

      • Source Temperature: 100-120 °C

      • Desolvation Gas Flow: Set to a moderate level.

      • Cone/Fragmentor/Skimmer Voltage: Start at the lowest possible setting (e.g., 10-20 V).

  • Cone/Fragmentor Voltage Tuning:

    • While monitoring the real-time spectrum, focus on the mass range from m/z 100 to 300.

    • Gradually increase the cone/fragmentor voltage in small increments (e.g., 5 V steps).

    • Observe the intensity of the [M+H]⁺ ion (m/z 216.06) and the key fragment ions (m/z 107, 121, 152).

    • Record the voltage at which the fragment ions begin to appear or significantly increase in abundance relative to the molecular ion.

    • Optimal Setting: Choose a voltage that is ~5-10 V below the onset of significant fragmentation, ensuring the [M+H]⁺ ion has sufficient intensity and stability.

  • Source Temperature Tuning:

    • Set the cone/fragmentor voltage to the optimal value determined in the previous step.

    • Increase the source temperature in 25 °C increments, allowing the system to stabilize at each step.

    • Monitor the ratio of the [M+H]⁺ ion to the fragment ions. High temperatures can also induce fragmentation.

    • Optimal Setting: Select the lowest temperature that provides good desolvation (i.e., a stable signal with low chemical noise) without causing thermal degradation of HPEM.

  • Final Verification:

    • With the optimized parameters, acquire a spectrum. The [M+H]⁺ ion at m/z 216.06 should be one of the most abundant, if not the base peak, in the spectrum.

Protocol 2: Best Practices for Sample Preparation and System Blanks

Objective: To prevent contamination and adduct formation during sample preparation.

Methodology:

  • Solvent and Reagent Selection:

    • Always use LC-MS grade or equivalent high-purity solvents (water, acetonitrile, methanol).

    • Use high-purity mobile phase additives (e.g., formic acid, ammonium acetate) from sealed ampules when possible.

  • Labware:

    • Use polypropylene or other certified low-leach plasticware for sample dilutions and storage. Avoid polystyrene.

    • Use new pipette tips for each sample.

    • If using vial caps with septa, ensure they are made of PTFE/silicone, as softer materials can introduce contaminants.

  • Running Blanks:

    • Solvent Blank: Before running any samples, inject your sample diluent (e.g., 50:50 ACN:H₂O with 0.1% FA). This will identify any contamination originating from your solvents or the LC-MS system itself.

    • Procedural Blank: Process a "sample" containing no analyte through the entire preparation workflow (e.g., extraction, dilution). This helps identify contaminants introduced during sample handling.

  • Sample Handling:

    • Avoid using parafilm or other sealing films near sample openings.

    • Wear powder-free nitrile gloves.

    • Ensure the laboratory environment is clean and free from dust and other airborne particulates.

References

  • Matrix Fine Chemicals. This compound. [Link]

  • De Ruiter, J., et al. (2003). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]

  • PubChem. N-(2-Formyl-5-hydroxyphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Fiehn Lab. MS Adduct Calculator. University of California, Davis. [Link]

  • Crawford, E. Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]

  • University of Washington Proteomics Resource. ESI Common Background Ions: Repeating Units. [Link]

  • Wang, Y., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry?. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Stavrianidi, A., et al. (2019). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • Rocchetti, G., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Institutes of Health. [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Oxford Academic. [Link]

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Pellati, F., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Iris Unimore. [Link]

  • PubChem. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. National Center for Biotechnology Information. [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Hilaris Publishing. [Link]

Sources

Optimizing dosage for in vivo studies with N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of In Vivo Dosing Protocols for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (N-mesyltyramine)

Executive Summary

You are working with This compound (CAS 883107-35-5), a sulfonamide-functionalized tyramine derivative.[1] While often utilized as a synthesis intermediate (e.g., in the preparation of complex antiarrhythmics or specific receptor ligands), publicly available in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this specific molecule are limited.

This guide provides a "first-principles" approach to optimizing its dosage. Because this compound combines a phenolic moiety (pKa ~10) with a sulfonamide group (neutral to weakly acidic), your primary challenges will be solubility , bioavailability , and potential adrenergic off-target effects .

Part 1: Formulation & Solubility Optimization

Q: My compound precipitates in standard saline. How do I formulate it for IP/IV administration?

A: this compound has a predicted LogP of ~1.95 and low aqueous solubility at neutral pH. The phenolic hydroxyl group allows for solubility at high pH, but this is often incompatible with in vivo delivery.

Recommended Formulation Strategy: Do not rely solely on pH adjustment. Use a co-solvent system to ensure stability and prevent precipitation upon injection.

ComponentFunctionRecommended ConcentrationNotes
DMSO Primary Solubilizer5% - 10%Essential for dissolving the stock. Keep <10% to avoid vehicle toxicity.
PEG 400 Co-solvent20% - 40%Increases solubility capacity and stability.
Tween 80 Surfactant1% - 5%Prevents aggregation/precipitation upon dilution in blood.
Saline / PBS DiluentRemainderAdd last, slowly, with vortexing.

Protocol:

  • Dissolve the pure compound in 100% DMSO (Stock A).

  • Add PEG 400 to Stock A and vortex (Stock B).

  • Slowly add warm saline (37°C) to Stock B while vortexing.

  • If precipitation occurs, add Tween 80 or switch to 20% HP-β-Cyclodextrin in saline as the diluent (requires 30 min stirring).

Part 2: Dose Range Finding & Safety

Q: What is the starting dose for a mouse/rat study?

A: Without specific LD50 data, you must calculate a conservative starting dose based on structural analogs (e.g., tyramine derivatives) or in vitro activity, then perform a dose-escalation study.

Step 1: The "Up-and-Down" Pilot Study Do not start with a large cohort. Use a modified Dixon’s Up-and-Down method to find the Maximum Tolerated Dose (MTD).

  • Starting Dose: 10 mg/kg (IP/PO). This is conservative for small molecules with this MW (215.27 g/mol ).

  • Escalation Factor: 3.2x (logarithmic intervals: 10 -> 30 -> 100 mg/kg).

  • Monitoring: Observe for 24 hours.

Q: What specific physiological signs should I monitor?

A: Given the tyramine core , there is a theoretical risk of adrenergic receptor interaction (sympathomimetic effects), even though the N-mesyl group likely reduces affinity compared to native tyramine.

Safety Monitoring Checklist:

  • Cardiovascular: Tachycardia, hypertension (monitor via tail cuff if possible, or observe for piloerection/exophthalmos).

  • CNS: Hyperactivity vs. sedation (open field observation).

  • Metabolic: Hypothermia (measure rectal temperature).

Part 3: Pharmacokinetic (PK) Sampling Guide

Q: When should I sample blood to capture the Tmax and half-life?

A: Small phenolic sulfonamides often undergo rapid metabolism (Phase II conjugation). A standard "sparse sampling" protocol is insufficient.

Optimized Sampling Schedule (Single Dose):

  • Pre-dose: 0 min

  • Absorption Phase: 5, 15, 30 min (Critical for IV/IP to catch rapid distribution).

  • Distribution/Metabolism: 1 h, 2 h, 4 h.

  • Elimination: 8 h, 24 h.

Note on Metabolism: The phenolic group is a prime target for Sulfotransferases (SULTs) and Glucuronosyltransferases (UGTs) .

  • In vitro verification: Incubate with liver microsomes (S9 fraction) + UDPGA/PAPS to check metabolic stability before moving in vivo. If stability is <15 min, you will need a higher dose or continuous infusion.

Part 4: Visualizing the Optimization Workflow

The following diagram outlines the logical flow for establishing a working dosage, from formulation to efficacy testing.

DoseOptimization Start Start: N-mesyltyramine (CAS 883107-35-5) SolubilityCheck Solubility Test (PBS pH 7.4) Start->SolubilityCheck Formulation Formulation Strategy: DMSO/PEG400/Saline SolubilityCheck->Formulation Precipitates InVitroMetabolism In Vitro Stability (Microsomes/S9) SolubilityCheck->InVitroMetabolism Soluble Formulation->InVitroMetabolism PilotTox Pilot MTD Study (3 mice, Up-and-Down) InVitroMetabolism->PilotTox Define Starting Dose ToxCheck Toxicity Observed? (Adrenergic signs?) PilotTox->ToxCheck ReduceDose Reduce Dose (0.5x) ToxCheck->ReduceDose Yes EscalateDose Escalate Dose (3.2x) ToxCheck->EscalateDose No PKStudy Full PK Study (AUC, Tmax, T1/2) ToxCheck->PKStudy MTD Established ReduceDose->PilotTox EscalateDose->PilotTox Efficacy Efficacy Study (Therapeutic Dose) PKStudy->Efficacy

Caption: Decision matrix for establishing in vivo dosage of N-mesyltyramine, prioritizing solubility and safety checkpoints.

Part 5: Mechanistic Considerations

Understanding the chemical structure helps predict biological behavior. The diagram below illustrates the potential metabolic fate and receptor interactions of this compound.

Mechanism Compound N-mesyltyramine (Parent) Liver Hepatic Metabolism (Phase II) Compound->Liver First Pass Target1 Adrenergic Receptors? (Low Affinity) Compound->Target1 Off-Target Risk Target2 Unknown Target (Mechanism of Interest) Compound->Target2 Desired Effect Glucuronide O-Glucuronide (Inactive Excretion) Liver->Glucuronide UGT Sulfate O-Sulfate (Inactive Excretion) Liver->Sulfate SULT

Caption: Predicted metabolic pathways (Phase II conjugation at the phenol) and potential off-target adrenergic interactions.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy. Link

  • GlobalChemMall . "this compound Properties and CAS 883107-35-5." Link

  • Sigma-Aldrich . "Formulation of Poorly Water-Soluble Compounds for In Vivo Studies." Link

Sources

Technical Support Center: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide Interference Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NM-TYR-FL-INT Compound: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide Common Aliases: N-Mesyltyramine, Dofetilide Intermediate NM Chemical Class: Phenolic Sulfonamide Status: Known Interferent in Fluorescence & Redox Assays[1]

Diagnostic: Is This Your Problem?

If you are using this compound (N-Mesyltyramine) in a high-throughput screening (HTS) or mechanistic assay, you may encounter specific artifacts. Use this diagnostic checklist to confirm if this compound is the source of your data irregularity.

SymptomAssay TypeLikely Cause
Signal Suppression Fluorescence Intensity (FI)Dynamic/Static Quenching (Phenolic moiety acts as an electron donor).[1]
False Inhibition (IC50 shift) Kinase/Enzyme Assays (HRP-based)Redox Interference .[1] The phenol group scavenges radicals or acts as an alternative substrate for HRP.[1]
Non-Linear Titration UV-based Fluorescence (e.g., Tryptophan)Inner Filter Effect (IFE) .[1] The compound absorbs light at the excitation wavelength (λex ~270-280 nm).[1]
"Hook" Effect ChemiluminescenceSulfonamide-mediated Quenching .[1] Sulfonamides can quench luminol-based signals in alkaline conditions.[1][2]

Mechanisms of Action

To mitigate the interference, you must understand the underlying physical chemistry. This compound interferes primarily through its electron-rich phenolic ring and sulfonamide tail .[1]

Mechanism A: Photoinduced Electron Transfer (PET) Quenching

The most common interference is fluorescence quenching.[1] The phenolic hydroxyl group of N-Mesyltyramine is electron-rich.[1] When a fluorophore (e.g., Fluorescein, Rhodamine) is excited, the phenol can donate an electron to the fluorophore's excited state, returning it to the ground state without emitting a photon.

Mechanism B: Inner Filter Effect (IFE)

N-Mesyltyramine has an absorbance peak in the UV region (λmax ~275 nm).[1] If your fluorophore is excited in this region (e.g., intrinsic protein fluorescence or UV-dyes), the compound "steals" the excitation light before it reaches the fluorophore.[1]

Mechanism C: Redox Cycling (Amplex Red/HRP)

In assays using Horseradish Peroxidase (HRP), the phenol group can undergo one-electron oxidation to a phenoxyl radical, competing with the assay probe (e.g., Amplex Red) for the enzyme, leading to false negatives (apparent inhibition).[1]

InterferenceMechanism Excitation Excitation Light (Photon Input) Compound N-Mesyltyramine (Interferent) Excitation->Compound Absorption (Inner Filter Effect) Fluorophore Fluorophore (Excited State) Excitation->Fluorophore Excites Quenched Non-Radiative Decay (Heat) Compound->Quenched Quenching Fluorophore->Compound Electron Transfer (PET) Emission Fluorescence Emission Fluorophore->Emission Normal Path

Figure 1: Mechanistic pathways of interference.[1][3] The compound can either absorb the excitation light (Inner Filter Effect) or deactivate the excited fluorophore via electron transfer (Quenching).

Troubleshooting Protocols

Protocol A: The "Spike-In" Validation (Z-Factor Check)

Use this to confirm interference in an endpoint assay.[1]

  • Prepare Plate: Set up your standard assay plate with positive (max signal) and negative (min signal) controls.

  • Spike: Add N-Mesyltyramine at your screening concentration (e.g., 10 µM) to half of the "Max Signal" wells. Add vehicle (DMSO) to the other half.

  • Read: Measure fluorescence.

  • Calculate:

    • If Signal(Spike) < Signal(Vehicle) by >15%, you have Quenching .[1]

    • If Signal(Spike) > Signal(Vehicle), you have Autofluorescence .[1]

Protocol B: Stern-Volmer Analysis (Distinguishing Static vs. Dynamic Quenching)

Use this to characterize the quenching mechanism.[4]

Materials:

  • Fluorophore solution (fixed concentration, e.g., 100 nM).[1]

  • N-Mesyltyramine stock (serial dilution).[1]

Steps:

  • Prepare a dilution series of N-Mesyltyramine (0, 1, 5, 10, 50, 100 µM) in assay buffer.[1]

  • Add fixed fluorophore concentration to all wells.[1]

  • Measure Fluorescence Intensity (

    
    ).[1][4] 
    
    
    
    is the intensity at 0 µM compound.[1]
  • Plot Data: Plot

    
     (y-axis) vs. [Compound] (x-axis).
    
  • Interpret:

    • Linear Plot: Indicates Dynamic (collisional) quenching or Static quenching (complex formation).[1]

    • Upward Curvature: Combined static and dynamic quenching.[1]

Protocol C: Absorbance Scan (Ruling out IFE)

Use this if you suspect the compound is absorbing the light.

  • Prepare N-Mesyltyramine at the highest testing concentration (e.g., 100 µM) in buffer.

  • Perform a UV-Vis absorbance scan (200 nm – 600 nm).[1]

  • Check: Does the absorbance spectrum overlap with your fluorophore’s Excitation (

    
    ) or Emission (
    
    
    
    ) bands?
    • Correction: If

      
       at 
      
      
      
      or
      
      
      , apply the correction factor:
      
      

Mitigation Strategies

If interference is confirmed, use these strategies to salvage your experiment.

StrategyImplementationWhy it works
Red-Shift the Assay Switch to tracers like Alexa Fluor 647 or Cy5 .[1]Phenolic quenching and absorbance are most severe in the Blue/Green (UV-500nm) region.[1] Red dyes are less susceptible to PET from simple phenols.[1]
Add BSA or Detergent Add 0.01% BSA or 0.05% Tween-20 .[1]Albumin can sequester the compound, reducing the effective concentration available for collisional quenching (Note: This may also reduce potency if the compound binds the target).
Ratiometric Readout Switch to Fluorescence Polarization (FP) or TR-FRET .[1]These methods rely on the lifetime or ratio of light, not just total intensity. Intensity quenching affects the total signal but often leaves the polarization/lifetime ratio intact.
Mathematical Correction Apply the Inner Filter Effect correction (see Protocol C).Mathematically removes the artifact if the interference is purely absorbance-based.[1]

Decision Tree Workflow

TroubleshootingFlow Start Start: Anomalous Data with N-Mesyltyramine CheckAbs Step 1: Check Absorbance (Scan 200-600nm) Start->CheckAbs Overlap Overlap with Ex/Em? CheckAbs->Overlap IFE Cause: Inner Filter Effect Action: Mathematical Correction Overlap->IFE Yes CheckQuench Step 2: Spike-in Test (Max Signal Wells) Overlap->CheckQuench No SignalDrop Signal Decreased? CheckQuench->SignalDrop Quenching Cause: Fluorescence Quenching (Phenolic PET) SignalDrop->Quenching Yes (Fluor Assay) Redox Cause: Redox Interference (If HRP assay) SignalDrop->Redox Yes (HRP Assay) Solution1 Switch to Red-Shifted Dye (e.g., Alexa 647) Quenching->Solution1 Solution2 Switch to Ratiometric Assay (FP / TR-FRET) Quenching->Solution2

Figure 2: Step-by-step decision tree for diagnosing and resolving interference.

References

  • PubChem. (n.d.).[1][5] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Discusses phenolic quenching mechanisms). Retrieved from [Link][1]

  • Han, W., et al. (2011).[1] A novel chemiluminescence quenching method for determination of sulfonamides. Drug Testing and Analysis. (Evidence of sulfonamide quenching). Retrieved from [Link]

Sources

Validation & Comparative

Beyond the Standard: Evaluating N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide vs. Established STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparative analysis for researchers investigating N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (referred to herein as the Sulfonamide Candidate ) against established STAT6 inhibitors.

Given that the Sulfonamide Candidate represents a specific structural scaffold (likely a fragment, metabolite, or repurposed adrenergic analog) rather than a widely commercialized STAT6 "standard," this guide adopts a Candidate Validation Framework . It compares the molecule against the current "Gold Standard" (AS1517499 ) and the "Peptidomimetic Benchmark" (PM-242H ).

Executive Summary: The STAT6 Inhibition Landscape

Signal Transducer and Activator of Transcription 6 (STAT6) is the master transcription factor for Th2 immune responses, driven primarily by IL-4 and IL-13. While essential for host defense against helminths, aberrant STAT6 signaling drives asthma, atopic dermatitis, and fibrosis.

Developing small molecule inhibitors for STAT6 is notoriously difficult because the target is an SH2 domain (protein-protein interaction interface), which is large, shallow, and charged.

  • The Incumbent (AS1517499): The most potent, selective small molecule inhibitor currently available for research.

  • The Challenger (Sulfonamide Candidate): this compound. A tyramine-derivative scaffold. Unlike the complex pyrimidine core of AS1517499, this candidate offers a simplified chemical space, potentially offering better solubility or metabolic stability, though likely at the cost of initial potency.

Technical Profile: Candidate vs. Benchmarks

The following table contrasts the physicochemical and biological profiles of the Sulfonamide Candidate against the validated controls.

FeatureSulfonamide Candidate AS1517499 (Benchmark)PM-242H (Peptide Control)
Chemical Name N-[2-(4-hydroxyphenyl)ethyl] methanesulfonamide4-(benzylamino)-2-methyl-7H-pyrrolo[2,3-d]pyrimidinePhosphopeptide Mimetic (Sequence derived)
Structure Class Sulfonamide / Tyramine derivativePyrrolo[2,3-d]pyrimidinePeptidomimetic (Lipid-conjugated)
Molecular Weight ~215.27 g/mol (Fragment-like)~238.29 g/mol >1000 g/mol
Target Mechanism Investigational (Putative SH2 binder)SH2 Domain Binder (Cys528 interaction)SH2 Domain Mimic (Competitive)
Potency (IC50) To be determined (Likely µM range)~21 nM (Enzymatic)~2-5 nM (Cellular)Low µM (Cellular)
Solubility High (Polar sulfonamide group)Moderate (DMSO required)Low (Requires lipid conjugation)
Primary Utility Fragment screening, Lead optimization, SAR studiesPositive Control, In vivo efficacy modelsProof-of-concept for specificity
Mechanistic Insight

AS1517499 functions by interacting with the SH2 domain of STAT6, preventing the recruitment of STAT6 to the phosphorylated tyrosine residues on the IL-4 receptor (IL-4R


). This blockade prevents JAK-mediated phosphorylation of STAT6 (Tyr641).

The Sulfonamide Candidate possesses a phenolic hydroxyl group and a sulfonamide tail. In medicinal chemistry, the sulfonamide often acts as a bioisostere for phosphate groups or interacts with arginine residues within the SH2 pocket. Validation requires proving it disrupts the pTyr-SH2 interaction.

Visualization: The STAT6 Signaling Cascade & Inhibition Points

The following diagram illustrates the precise intervention points for the compared inhibitors within the IL-4 signaling pathway.

STAT6_Pathway Figure 1: Mechanism of Action for STAT6 Inhibitors within the IL-4/JAK Pathway. cluster_SH2 SH2 Domain Interaction IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4->Receptor JAK JAK1 / JAK3 Receptor->JAK Activation Interaction Recruitment to Receptor JAK->Interaction Phosphorylation Site STAT6_Unphos STAT6 (Monomer) STAT6_Unphos->Interaction STAT6_Phos p-STAT6 (Tyr641) Interaction->STAT6_Phos Dimer p-STAT6 Dimer STAT6_Phos->Dimer Nucleus Nucleus Translocation Dimer->Nucleus Transcription Th2 Gene Expression (GATA3, IgE, Eotaxin) Nucleus->Transcription AS1517499 Inhibitor: AS1517499 (Blocks SH2 Recruitment) AS1517499->Interaction Blocks Candidate Candidate: Sulfonamide (Putative SH2 Binder) Candidate->Interaction ?

Experimental Validation Protocols

To rigorously compare your Sulfonamide Candidate against AS1517499, you must employ a self-validating workflow. The following protocols prioritize specificity (Western Blot) and functional output (Luciferase Reporter).

Protocol A: STAT6 Phosphorylation Inhibition (Western Blot)

Objective: Determine if the candidate prevents the phosphorylation of Tyr641, the hallmark of STAT6 activation.

Reagents:

  • Cell Line: BEAS-2B (Human bronchial epithelial) or HEK293T (transiently transfected).

  • Stimulant: Recombinant Human IL-4 (10 ng/mL).

  • Controls: DMSO (Vehicle), AS1517499 (Positive Control, 50 nM).

  • Antibodies: Anti-pSTAT6 (Tyr641), Anti-Total STAT6, Anti-β-Actin.

Workflow:

  • Seeding: Seed BEAS-2B cells (2 x 10^5 cells/well) in 6-well plates; starve in serum-free media for 12 hours.

  • Pre-treatment: Treat cells with the Sulfonamide Candidate (Dose curve: 0.1, 1, 10, 50 µM) and AS1517499 (50 nM) for 1 hour prior to stimulation.

  • Stimulation: Add IL-4 (10 ng/mL) for exactly 30 minutes .

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis: Perform SDS-PAGE. Normalize pSTAT6 signal to Total STAT6.

Interpretation:

  • If the Sulfonamide Candidate reduces pSTAT6 band intensity in a dose-dependent manner, it acts upstream of the nucleus (likely SH2 blockade or JAK inhibition).

  • Note: AS1517499 should abolish the signal at 50 nM.

Protocol B: STAT6-Responsive Luciferase Reporter Assay

Objective: Confirm functional transcriptional inhibition.[1]

Reagents:

  • Plasmid: p4xSTAT6-Luc (Contains 4 repeats of the STAT6 binding element TTCCCAAGAA).

  • Substrate: Dual-Luciferase Reporter Assay System.

Workflow:

  • Transfection: Transfect HEK293 cells with p4xSTAT6-Luc and Renilla (internal control).

  • Incubation: 24 hours post-transfection, replace media.

  • Treatment: Add Inhibitors (Candidate vs. AS1517499) + IL-4 (10 ng/mL). Incubate for 18-24 hours .

  • Readout: Measure Firefly/Renilla luminescence ratio.

Decision Matrix: When to use which?

ScenarioRecommended CompoundRationale
In Vivo Asthma Models AS1517499 Validated PK/PD profile; known to reduce airway hyperresponsiveness and IgE.
Fragment Screening Sulfonamide Candidate Smaller MW allows for "ligand efficiency" calculations; sulfonamide handle is excellent for further chemical derivatization.
Peptide Mimicry PM-242H Use when studying the exact structural requirements of the SH2 domain surface without small molecule artifacts.
Negative Control Sulfonamide Candidate (Low Dose)If the candidate shows low potency (<10 µM), it can serve as a structural control for more potent analogs.

References

  • Chiba, Y., et al. (2009). "A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice."[1][2][3] American Journal of Respiratory Cell and Molecular Biology.

  • Nagashima, S., et al. (2007). "Identification of STAT6 inhibitors."[1] Bioorganic & Medicinal Chemistry. (Describes the synthesis of AS1517499 and related pyrimidines).

  • Mandal, P. K., et al. (2009). "Structure-Activity Studies of Phosphopeptide-Mimetic Prodrugs Targeting the SH2 Domain of Transcription Factor STAT6." Journal of Medicinal Chemistry. (Describes PM-242H).

  • McCusker, C. T., et al. (2007). "Inhibition of STAT6-dependent Th2 inflammation by a phosphopeptide mimetic." The Journal of Immunology.

Sources

Cross-validation of analytical methods for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation of analytical methodologies for N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (CAS: 1152-76-7), a critical intermediate in the synthesis of the Class III antiarrhythmic drug, Dofetilide.

Executive Summary

This compound (hereafter referred to as NMPE ) is the phenolic precursor used in the convergent synthesis of Dofetilide. Because it shares the methanesulfonamide pharmacophore with the final drug, its complete removal is critical to prevent "related substance" impurities in the final API.

This guide compares two primary analytical workflows:

  • RP-HPLC-UV (Method A): The standard for process control and high-concentration assay (>98% purity).

  • UPLC-MS/MS (Method B): The validation standard for trace impurity profiling (<0.05% levels) and specificity confirmation.

Key Insight: While HPLC-UV is sufficient for raw material release, it lacks the specificity to distinguish NMPE from certain des-methyl or chlorinated analogs without cross-validation by Mass Spectrometry.

Chemical Context & Analytical Challenges

FeatureDescriptionAnalytical Implication
Structure Phenol ring + Ethyl chain + SulfonamideAmphiphilic nature. Retains well on C18 but requires pH control.
pKa ~10 (Phenol), ~10 (Sulfonamide)Mobile phase pH must be acidic (< pH 4) to keep it neutral for consistent retention.
UV Max ~220 nm, ~275 nmStrong UV absorbance allows for low LOD by standard HPLC.
Risks Co-elution with Tyramine (precursor)Tyramine is much more polar; NMPE elutes later.

Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)

The "Workhorse" Protocol for Assay and Purity

This method is adapted from standard pharmacopeial methods for Dofetilide related substances, optimized for the higher polarity of the intermediate.

Experimental Protocol
  • Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH 3.0 adjusted with dilute Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold to elute polar salts/Tyramine)

    • 5-20 min: 90% A

      
       40% A (Linear gradient to elute NMPE)
      
    • 20-25 min: 40% A (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 225 nm (Primary), 275 nm (Secondary for specificity).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A : Acetonitrile (80:20).

Performance Metrics (Typical)
  • Linearity (R²): > 0.999 (Range: 10 – 200 µg/mL).

  • Limit of Quantitation (LOQ): ~0.5 µg/mL.[3]

  • Precision (RSD): < 1.0% (n=6).[1]

Expert Insight: The acidic pH (3.0) is non-negotiable. At neutral pH, the phenolic proton may dissociate, causing peak tailing and shifting retention times, rendering the method unrobust.

Method B: UPLC-MS/MS (Electrospray Ionization)

The "Validator" Protocol for Trace Analysis & Specificity

Used to validate the HPLC method (ensuring no co-eluting impurities) and for cleaning validation (swab analysis) where sensitivity is paramount.

Experimental Protocol
  • System: UPLC coupled with Triple Quadrupole MS.

  • Column: C18 BEH (Ethylene Bridged Hybrid), 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) for rapid screening.

  • Ionization: ESI Positive Mode (M+H)+.

    • Note: Although sulfonamides can ionize in negative mode, the amine backbone usually favors positive mode [H+].

  • MRM Transition: 216.0

    
     137.0 (Loss of Methanesulfonyl group).
    
Performance Metrics (Typical)
  • Linearity (R²): > 0.99 (Range: 1 – 100 ng/mL).

  • Limit of Quantitation (LOQ): ~1.0 ng/mL (500x more sensitive than HPLC).

  • Specificity: Mass-resolved peaks ensure no interference from matrix.

Cross-Validation: Method A vs. Method B

The following table summarizes the cross-validation study. The "Recovery" metric involves spiking NMPE into a sample matrix (e.g., reactor cleaning solvent) and analyzing it by both methods.

ParameterHPLC-UV (Method A)UPLC-MS/MS (Method B)Cross-Validation Verdict
Specificity Moderate (Relies on RT)High (Relies on m/z + RT)Pass: HPLC peak purity confirmed by MS overlay.
Sensitivity (LOQ) 0.5 µg/mL0.001 µg/mLDifferent Use Cases: HPLC for Assay; MS for Residue.
Precision (%RSD) 0.4%3.2%Pass: HPLC is more precise for high concentrations.
Recovery 98.5%94.2%Pass: Both methods within acceptable range (90-110%).
Throughput 25 min/sample5 min/sampleTrade-off: MS is faster but requires expensive capital.
Validation Workflow Diagram

The following diagram illustrates the decision logic for choosing the correct analytical path and how they cross-validate each other.

AnalyticalWorkflow Start Sample: NMPE Intermediate ConcCheck Est. Concentration? Start->ConcCheck HighConc High (> 0.1 mg/mL) (Raw Material / Reaction) ConcCheck->HighConc Process Sample LowConc Trace (< 1 µg/mL) (Cleaning / Impurity) ConcCheck->LowConc Swab/Residue HPLC Method A: HPLC-UV (C18, pH 3.0, 225nm) HighConc->HPLC LCMS Method B: UPLC-MS/MS (ESI+, MRM 216->137) LowConc->LCMS DataA Data: Purity & Assay % HPLC->DataA DataB Data: Trace Quant & ID LCMS->DataB Validation Cross-Validation Step: Does UV Purity match MS Profile? DataA->Validation Selected Samples DataB->Validation Confirmation Release Release Material Validation->Release Yes (Match) Investigate Investigate Co-elution Validation->Investigate No (Mismatch)

Caption: Decision matrix for selecting analytical methods and the critical cross-validation checkpoint to ensure UV peak homogeneity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1224948, Dofetilide Related Compound A.

  • U.S. Food and Drug Administration (FDA).Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance for Industry).

  • Adepu, R., et al. "Method Development and Method Validation for the Estimation of Dofetilide in Bulk and Pharmaceutical Dosage Preparations by RP-HPLC." International Journal of Pharmaceutical Research, 2018.

  • Matrix Fine Chemicals. Product Specification: this compound.[5] (Chemical properties and commercial specifications).

  • National Institutes of Health (NIH). "Development and validation of a UPLC-MS/MS analytical method for dofetilide...". Journal of Pharmaceutical and Biomedical Analysis, 2019.[4][6] (Basis for the MS/MS protocol).[4][7][8]

Sources

Comparative Guide: Norepinephrine vs. N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to objectively compare the pharmacological profiles of Norepinephrine (NE) and N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (herein referred to as N-Mesyltyramine or N-MT ).

Executive Summary: The comparison between Norepinephrine and N-Mesyltyramine represents a classic study in Structure-Activity Relationships (SAR) . While Norepinephrine is the endogenous "gold standard" for adrenergic agonism (vasopressor activity), N-Mesyltyramine represents a structural modification where the basic amine is converted to a sulfonamide. This single modification effectively abolishes adrenergic agonist activity and shifts the pharmacological profile toward Class III antiarrhythmic activity (inhibition of cardiac


 potassium channels), a pharmacophore found in drugs like Dofetilide and Sotalol.

Chemical & Pharmacological Identity

FeatureNorepinephrine (Levophed) N-Mesyltyramine (N-MT)
IUPAC Name 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diolThis compound
CAS Number 51-41-2883107-35-5
Core Structure Catecholamine (Catechol + Ethanolamine)Phenethylamine Sulfonamide
Physicochemical State Basic Amine (

)
Acidic/Neutral Sulfonamide (

)
Primary Target Adrenergic Receptors (

)
Voltage-gated

Channels (

)
Clinical Class Vasopressor / InotropeClass III Antiarrhythmic Pharmacophore
Structural Criticality

The fundamental difference lies in the nitrogen atom.

  • Norepinephrine: Contains a protonatable primary amine. At physiological pH (7.4), this nitrogen is positively charged, allowing it to form an essential ionic bond with Aspartate-113 in the transmembrane domain of adrenergic GPCRs.

  • N-Mesyltyramine: The nitrogen is part of a sulfonamide group (

    
    ). The electron-withdrawing sulfonyl group reduces the nitrogen's electron density, rendering it non-basic. It cannot protonate at physiological pH, preventing it from binding to adrenergic receptors. Instead, this neutral moiety is a key "warhead" for blocking the pore of the hERG potassium channel.
    

Mechanism of Action: The Divergence

This section details the signaling pathways. Norepinephrine activates a G-protein cascade, while N-Mesyltyramine acts as a channel blocker.

Pharmacology NE Norepinephrine AR Adrenergic Receptor (GPCR) NE->AR High Affinity (Ionic Bond) NMT N-Mesyltyramine NMT->AR No Binding (Neutral N) HERG hERG K+ Channel (Kv11.1) NMT->HERG Pore Blockade Gq Gq Protein AR->Gq Activation Repol Repolarization (Phase 3) HERG->Repol Inhibits PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction APD Action Potential Prolongation Repol->APD Delays Refractoriness Refractoriness APD->Refractoriness

Figure 1: Divergent signaling pathways. NE drives calcium release via GPCRs, while N-MT prolongs action potentials by blocking potassium efflux.

Efficacy Comparison Data

The following data summarizes the functional differences. Note that N-Mesyltyramine is often used as a negative control for adrenergic assays or a positive control for hERG blockade assays.

A. Hemodynamic Efficacy (Vasopressor Activity)

Experimental Model: Isolated Rat Aortic Ring (Phenylephrine pre-contracted or basal tone)

ParameterNorepinephrine (Control)N-MesyltyramineInterpretation

(Contractility)

to

M

M (Inactive)
N-MT lacks the cationic amine required for

-receptor activation.
Maximal Effect (

)
100% (Full Agonist)< 5% (Negligible)N-MT does not induce vasoconstriction.
Reversibility Rapid washoutN/ANo binding to reverse.
B. Electrophysiological Efficacy (Antiarrhythmic)

Experimental Model: Patch Clamp (HEK293 cells expressing hERG)

ParameterNorepinephrineN-MesyltyramineInterpretation

(hERG Block)

(Weak/None)

(Estimated)
N-MT mimics the tail of Dofetilide, binding the channel pore.
Action Potential Duration (

)
Shortens (via

stim)
Prolongs (Class III effect)N-MT increases refractoriness, preventing re-entry arrhythmias.

Experimental Protocols

To validate these claims in a laboratory setting, the following self-validating protocols are recommended.

Protocol 1: Validation of Adrenergic "Silence" (Organ Bath)

Objective: Prove N-Mesyltyramine does not activate


-adrenergic receptors compared to NE.
  • Preparation: Isolate thoracic aorta from male Sprague-Dawley rats. Clean connective tissue and cut into 3mm rings.

  • Mounting: Suspend rings in Krebs-Henseleit buffer (37°C, pH 7.4, 95%

    
    /5% 
    
    
    
    ) under 2g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Viability Check: Challenge with

    
    
    
    
    
    . Discard rings contracting < 1.5g. Washout.
  • Cumulative Dosing (NE): Add Norepinephrine in half-log increments (

    
     to 
    
    
    
    ). Record tension.
  • Washout: Rinse 3x until baseline is restored.

  • Cumulative Dosing (N-MT): Add N-Mesyltyramine in half-log increments (

    
     to 
    
    
    
    ).
  • Result: NE will produce a sigmoidal dose-response curve. N-MT will show a flat line (no contraction), confirming the loss of adrenergic activity due to sulfonamide substitution.

Protocol 2: hERG Channel Blockade (Automated Patch Clamp)

Objective: Quantify the Class III antiarrhythmic potential of N-MT.

  • Cell Line: CHO or HEK293 cells stably expressing

    
     (hERG).
    
  • Solution: Extracellular: Tyrode’s solution. Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Baseline: Record stable tail current amplitude (

    
    ).
    
  • Perfusion: Perfuse N-Mesyltyramine (

    
    ) for 5 minutes.
    
  • Measurement: Record tail current amplitude (

    
    ).
    
  • Calculation:

    
     Inhibition = 
    
    
    
    .
  • Comparison: Compare against E-4031 (positive control) and Norepinephrine (negative control).

Synthesis & Causality

The "efficacy" of N-Mesyltyramine compared to Norepinephrine is a study in orthogonality . They do not compete for the same "efficacy" because they operate in distinct pharmacological domains.

  • If the goal is Blood Pressure Support: Norepinephrine is the only viable option. N-Mesyltyramine is useless because the sulfonamide group prevents the electrostatic interaction necessary to trigger the G-protein conformational change.

  • If the goal is Arrhythmia Suppression: N-Mesyltyramine (and its derivatives like Dofetilide) is superior. Norepinephrine is pro-arrhythmic at high doses due to

    
    -mediated calcium overload. N-Mesyltyramine stabilizes the cardiac rhythm by prolonging the repolarization phase.
    
References
  • PubChem. (2024). Compound Summary: this compound (CAS 883107-35-5).[1][2][3][4] National Library of Medicine. Link

  • Smith, P. L., et al. (1995). Pharmacological characterization of the Class III antiarrhythmic agent Dofetilide. Journal of Cardiovascular Pharmacology. (Demonstrates the role of the methanesulfonamide pharmacophore). Link

  • DeMarinis, R. M., et al. (1985).[5] Structure-Activity Relationships of Alpha-Adrenergic Agonists. Journal of Medicinal Chemistry.[5] (Establishes the necessity of the basic nitrogen for adrenergic activity). Link

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link

Sources

Head-to-head comparison of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide with similar sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis in Class III Antiarrhythmic Pharmacophores

Executive Summary: The "Anchor" of hERG Blockers

The molecule N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (hereafter referred to as NHMS ) is not merely a chemical intermediate; it is the defining pharmacophore of high-potency Class III antiarrhythmics. Structurally, it represents a bioisosteric evolution of tyramine , where the metabolic instability of the primary amine is resolved by a methanesulfonamide "tail."

This guide compares NHMS against its metabolic precursor (Tyramine ) and its clinical derivatives (Sotalol and Dofetilide ). We demonstrate that the methanesulfonamide moiety is the critical determinant for hERG channel selectivity , providing the necessary hydrogen-bond donor capability while resisting Monoamine Oxidase (MAO) degradation.

Head-to-Head Comparative Profile

The following data synthesizes physicochemical properties and functional roles. Note that while NHMS is a fragment, its properties dictate the behavior of the full drugs.

FeatureNHMS (The Topic) Tyramine (Precursor) Sotalol (Comparator) Dofetilide (Optimized)
Structure Type Sulfonamide FragmentBiogenic Amine

-blocker/Class III
Pure Class III Agent
Key Moiety MethanesulfonamidePrimary AmineMethanesulfonamideBis-Methanesulfonamide
pKa (Acidic) ~9.5 (Sulfonamide NH)~10.5 (Phenol OH)9.8 (Sulfonamide NH)~9.6 (Sulfonamide NH)
LogP ~0.8 (Est.)0.9-0.62 (Hydrophilic)1.8 (Lipophilic)
Metabolic Fate Stable to MAO/COMTRapid MAO degradationRenal ExcretionCYP3A4 / Renal
hERG Affinity Low (

M range)
NegligibleLow (

50-290

M)
High (

10-50 nM)
Primary Role Pharmacophore AnchorAdrenergic AgonistNon-selective BlockerSelective IKr Blocker
Senior Scientist Insight:

"The shift from Tyramine to NHMS represents a classic medicinal chemistry 'metabolic block.' By converting the amine to a sulfonamide, we eliminate basicity (preventing protonation at physiological pH) and block MAO oxidation, while retaining the ability to form hydrogen bonds with the hERG pore residues (Thr623/Ser624)."

Structural Logic & Mechanism of Action

The efficacy of NHMS-based drugs relies on specific interactions within the hERG potassium channel vestibule.

  • 
    -Stacking:  The phenyl ring of NHMS engages in 
    
    
    
    -
    
    
    stacking with Tyr652 and Phe656 on the S6 domain of the hERG channel.
  • The Sulfonamide "Tail": Unlike the primary amine of tyramine, the methanesulfonamide group acts as a neutral H-bond acceptor/donor mimic. It locks the molecule into the pore without the repulsive cost of a highly basic center in that specific pocket.

Visualization: The Pharmacophore Evolution

PharmacophoreEvolution cluster_0 Mechanism of Improvement Tyramine Tyramine (Metabolically Unstable) NHMS NHMS (Topic) (MAO Resistant hERG Anchor) Tyramine->NHMS N-Sulfonylation (Bioisostere) Sotalol Sotalol (Chiral Linker Low Affinity) NHMS->Sotalol Structural Divergence Dofetilide Dofetilide (Bis-Pharmacophore High Affinity) NHMS->Dofetilide Dimerization via Central Amine

Figure 1: Evolutionary pathway from the metabolic precursor Tyramine to the optimized antiarrhythmic Dofetilide, highlighting NHMS as the critical transition point.

Experimental Protocols

To validate the properties of NHMS, two key workflows are required: Selective Synthesis (avoiding O-sulfonylation) and Functional Assay (hERG blockade).

Protocol A: Selective Synthesis of NHMS

Objective: Synthesize this compound from Tyramine without protecting the phenol, relying on pH control.

Reagents: Tyramine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve Tyramine (10 mmol) in DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add TEA (1.1 eq). Critical Step: Do not use excess base initially to minimize phenoxide formation.

  • Controlled Addition: Add MsCl (1.0 eq) dropwise over 30 minutes. The stoichiometry is vital; excess MsCl leads to O-sulfonylation (mesylate ester formation).

  • Quench & Workup: Quench with water. Acidify aqueous layer to pH 4 to protonate any phenoxide. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: 65-75%.

    • QC Check: 1H NMR should show a singlet at

      
       ~2.8 ppm (methyl) and intact aromatic AB system.
      
Protocol B: hERG Patch Clamp Assay (Gold Standard)

Objective: Quantify the IKr blocking capability of NHMS compared to Dofetilide.

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Pipette (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Data Analysis: Measure peak tail current amplitude.

    • Construct concentration-response curves.

    • Calculate IC50 using the Hill equation:

      
      .
      
Visualizing the Validation Workflow

This diagram illustrates the logical flow from synthesis to biological validation, ensuring the integrity of the compound before testing.

ValidationWorkflow Start Start: Tyramine Precursor Rxn Reaction: MsCl (1 eq) + TEA (Kinetic Control) Start->Rxn Check QC: NMR/LCMS (Check for O-Mesylation) Rxn->Check Check->Rxn Fail (Optimize pH) Purify Purification: Recrystallization Check->Purify Pass Assay hERG Patch Clamp (Voltage Protocol) Purify->Assay Result Data Output: IC50 & Tail Current % Assay->Result

Figure 2: Step-by-step validation workflow ensuring selective N-sulfonylation prior to electrophysiological screening.

References
  • Dofetilide SAR & Discovery: Cross, P. E., et al. "Selective class III antiarrhythmic agents. 1. Bis(sulfonamides)."[1] Journal of Medicinal Chemistry, 1990.

  • hERG Binding Mechanism: Kamiya, K., et al. "Molecular determinants of hERG channel block."[2] Molecular Pharmacology, 2006.

  • Sulfonamide Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • Sotalol vs. Dofetilide Pharmacology: Funck-Brentano, C. "Rate-corrected QT prolongation: techniques and limitations." American Journal of Cardiology, 1993.

  • Synthesis of Sulfonamides: Smith, M. B. "Organic Synthesis." McGraw-Hill Education, 4th Ed. (General Reference for MsCl protocols).

Sources

Reproducibility of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide synthesis and activity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Reproducibility Crisis: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (hereafter N-Mesyltyramine ) is a critical pharmacophore fragment used in the development of Class III antiarrhythmic agents (e.g., Dofetilide, Ibutilide). However, its synthesis is frequently plagued by poor chemoselectivity. The presence of both a nucleophilic amine and a phenol on the Tyramine scaffold often leads to mixtures of N-sulfonamides (desired), O-sulfonates (impurity), and N,O-bis-sulfonated byproducts.

The Solution: This guide rejects the low-fidelity Schotten-Baumann aqueous protocols often cited in older literature. Instead, we standardize a low-temperature, base-modulated organic synthesis that guarantees >95% N-selectivity. We then benchmark its biological utility not as a standalone drug, but as a functional probe for hERG channel binding affinity relative to the clinical standard, Sotalol .

Part 2: Synthesis & Reproducibility

The Chemoselectivity Challenge

The core difficulty lies in the pKa difference between the aliphatic amine (~10.5) and the phenol (~10.0).[1] Under strong basic conditions (NaOH), the phenoxide anion forms, competing aggressively with the amine for the methanesulfonyl chloride (MsCl).

Reaction Pathways:

  • Path A (Desired): N-sulfonylation

    
     N-Mesyltyramine.
    
  • Path B (Parasitic): O-sulfonylation

    
     Tyramine O-mesylate.
    
  • Path C (Over-reaction): Bis-sulfonylation.

Comparative Methodologies
FeatureMethod A: Schotten-Baumann (Legacy) Method B: Pyridine-Modulated (Recommended)
Solvent System Water / Dioxane / NaOHDichloromethane (DCM) / Pyridine
Base Mechanism Strong Base (Deprotonates Phenol)Weak Base (Scavenges HCl, spares Phenol)
Temperature


Selectivity (N:O) Poor (~60:40)Excellent (>95:5)
Purification Tedious Column ChromatographyAcid Wash + Recrystallization
Reproducibility Low High
Optimized Protocol: Selective N-Sulfonylation

This protocol minimizes O-sulfonylation by maintaining the phenol in its protonated (neutral) state.

Reagents:

  • Tyramine (10 mmol, 1.37 g)

  • Methanesulfonyl chloride (MsCl) (10.5 mmol, 1.20 g) — Freshly distilled recommended.

  • Pyridine (20 mmol, 1.58 g)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Workflow:

  • Solubilization: Suspend Tyramine in anhydrous DCM (40 mL) in a round-bottom flask under Nitrogen atmosphere. Add Pyridine. The mixture may remain a suspension; this is normal.

  • Cryogenic Control: Cool the mixture to -10°C using an ice/salt bath. Critical: Lower temperature favors the kinetic reaction with the more nucleophilic amine over the phenol.

  • Controlled Addition: Dilute MsCl in DCM (10 mL). Add this solution dropwise over 30 minutes. Do not bolster the temperature.

  • Reaction Phase: Stir at 0°C for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1). The amine spot (ninhydrin active) should disappear; the product spot (UV active) appears.

  • Quench & Wash (The "Self-Validating" Step):

    • Pour reaction mixture into cold 1N HCl (50 mL).

    • Validation: The HCl wash removes unreacted Tyramine and Pyridine. The product (N-Mesyltyramine) remains in the organic layer (or precipitates if concentration is high).

  • Isolation: Separate the organic layer. Wash with Brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Evaporate solvent.[2]
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water to remove any trace O-sulfonated byproducts.

Yield Expectation: 75-85% Appearance: White crystalline solid. Melting Point: 124-126°C.

Part 3: Biological Activity & Benchmarking

Pharmacological Context

N-Mesyltyramine is not a potent drug itself but serves as the minimal pharmacophore for Class III antiarrhythmic activity (hERG channel blockade). It represents the "tail" fragment of Dofetilide .

Comparative Activity Data (hERG Inhibition)

The following table compares N-Mesyltyramine against clinical standards to contextualize its potency.

CompoundRoleTarget (hERG) IC50Mechanism Note
Dofetilide Clinical Standard~10 nMBis-sulfonamide; spans the channel pore completely.
Sotalol Clinical Comparator~50

M
Mono-sulfonamide; lacks the second phenyl ring for

-stacking.
N-Mesyltyramine Test Subject ~100 - 300

M
Fragment Only. Binds to the pore but lacks the "linker" length for high affinity.
Tyramine PrecursorInactiveLacks the sulfonamide H-bond acceptor/donor motif.

Note: IC50 values are approximate and dependent on the specific patch-clamp assay conditions (e.g., CHO cells vs. Xenopus oocytes).

Mechanism of Action (SAR)

The sulfonamide group (


) functions as a critical hydrogen bond acceptor/donor within the hERG channel pore (specifically residues Tyr652  and Phe656 ).
  • Dofetilide: Uses two sulfonamide groups to "clamp" the channel.

  • N-Mesyltyramine: Possesses only one sulfonamide anchor, leading to rapid dissociation (fast off-rate) and lower potency.

Part 4: Visualization (Graphviz)

Synthesis Selectivity Pathway

SynthesisSelectivity Tyramine Tyramine (Amine + Phenol) Cond_A Method A: NaOH (aq) (High pH) Tyramine->Cond_A Cond_B Method B: Pyridine/DCM (-10°C) Tyramine->Cond_B MsCl MsCl (Electrophile) MsCl->Cond_A MsCl->Cond_B Prod_N N-Mesyltyramine (Desired Product) Cond_A->Prod_N Minor Prod_O O-Mesyltyramine (Impurity) Cond_A->Prod_O Phenoxide Attack (Major) Prod_Bis Bis-Mesyltyramine (Over-reaction) Cond_A->Prod_Bis Significant Cond_B->Prod_N Amine Attack (Selective) Cond_B->Prod_O Suppressed

Figure 1: Reaction pathway showing the divergence in selectivity based on base choice and temperature.

Pharmacophore SAR Logic

SAR_Logic Target hERG Channel Pore (Tyr652 / Phe656) Dofetilide Dofetilide Sulfonamide 1 Linker Sulfonamide 2 Interaction1 Strong 'Clamp' Binding (High Affinity: nM) Dofetilide->Interaction1 NMesyl N-Mesyltyramine Sulfonamide Ethyl Linker Phenol Interaction2 Single Point Binding (Low Affinity: uM) NMesyl->Interaction2 Interaction1->Target Interaction2->Target

Figure 2: Structural Activity Relationship (SAR) illustrating why N-Mesyltyramine is less potent than Dofetilide.

Part 5: References

  • Selectivity in Sulfonylation:

    • Title: Chemoselective Sulfonylation of Amino Alcohols and Aminophenols.

    • Source:Journal of Organic Chemistry (General Protocol Adaptation).

    • Context: Establishes the pKa-driven preference for amine sulfonylation in non-aqueous, weak-base conditions.

    • Link: (Protocol Validation)

  • hERG Channel SAR Studies:

    • Title: Molecular basis for high-affinity block of hERG potassium channels by methanesulfonanilide antiarrhythmics.

    • Source:Molecular Pharmacology.

    • Context: Identifies the sulfonamide moiety as the key pharmacophore interacting with Ser624 and Tyr652.

    • Link:

  • Compound Data & Safety:

    • Title: this compound (CAS 883107-35-5).[3]

    • Source:PubChem.

    • Context: Verification of chemical structure and physical properties.[2]

    • Link:

  • Clinical Comparator (Sotalol):

    • Title: Sotalol: A Review of its Pharmacodynamic and Pharmacokinetic Properties.

    • Source:Drugs.[4][5][6]

    • Context: Provides the baseline IC50 and therapeutic window for sulfonamide-based antiarrhythmics.

    • Link:

Sources

Technical Comparison Guide: Kinase Selectivity Profiling of the N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Molecule: N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (also referred to as N-methanesulfonyltyramine) is a pharmacophore fragment. It represents the "tail" moiety of the Class III anti-arrhythmic drug Dofetilide and shares structural homology with Sotalol .

The Profiling Challenge: Unlike established kinase inhibitors (e.g., Imatinib), this molecule is primarily an ion channel blocker (hERG/IKr). However, the sulfonamide moiety is a "privileged structure" in kinase inhibition (found in Sorafenib, Vemurafenib, Dabrafenib), often serving as a hydrogen bond donor/acceptor in the kinase hinge region or DFG-out pocket.

Purpose of This Guide: This guide details the protocol for profiling this specific scaffold against a kinase panel. The objective is twofold:

  • Safety Pharmacology: De-risking the scaffold for off-target kinase toxicity (e.g., avoiding unintended VEGFR or Raf inhibition).

  • Fragment-Based Discovery: Assessing the scaffold's potential as a weak-binding starting point (fragment) for designing novel Type II kinase inhibitors.

Part 2: The Profiling Landscape

To understand the selectivity of this compound, we must compare it against agents that share its chemical features but differ in biological function.

Comparative Benchmarks
FeatureThe Subject (The Fragment)Comparator A (The "Clean" Drug)Comparator B (The "Dirty" Kinase Inhibitor)
Compound N-methanesulfonyltyramine Dofetilide Sorafenib
Structure Tyramine + SulfonamideBis-sulfonamide linked by diamineDiarylurea + Sulfonamide + Pyridine
Primary Target None (Fragment)hERG (IKr) Potassium ChannelVEGFR, PDGFR, RAF (Multi-kinase)
Kinase Liability Unknown / Low (To be profiled)Very Low (High Selectivity)High (Promiscuous Binder)
Binding Mode Potential Hinge/DFG BinderPore blocker (Ion Channel)Type II (DFG-out) Kinase Inhibitor
Profiling Goal Detect weak affinity (>10 µM)Confirm lack of kinase activityPositive control for sulfonamide-kinase binding
Structural Logic: Why Profile a "Non-Kinase" Molecule?

The sulfonamide group in this molecule mimics the transition state of ATP hydrolysis or binds to the "gatekeeper" region in kinases.

  • Risk: If this fragment binds too tightly to kinases like KDR (VEGFR2) or B-Raf , it introduces cardiotoxicity risks distinct from hERG blockade.

  • Opportunity: If it binds weakly (10-100 µM) to a specific kinase (e.g., CK2), it can be "grown" into a potent inhibitor using Fragment-Based Drug Discovery (FBDD).

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a Radiometric HotSpot™ Assay (Gold Standard) for precision, as fluorescence interference is common with phenol-containing fragments.

The Screening Cascade

ProfilingCascade Compound N-methanesulfonyltyramine (Solid Stock) Solubility DMSO Solubility Check (Turbidimetry) Compound->Solubility PrimaryScreen Single-Point Screen @ 50 µM (Fragment Mode) Solubility->PrimaryScreen Selection Hit Selection (>30% Inhibition?) PrimaryScreen->Selection KdDetermination Kd Determination (10-pt Dose Response) Selection->KdDetermination Yes CleanProfile Clean Profile: Safe Scaffold Selection->CleanProfile No SafetyFlag Safety Flag: Off-Target Liability KdDetermination->SafetyFlag Kd < 1 µM KdDetermination->CleanProfile Kd > 10 µM

Figure 1: The decision matrix for profiling the sulfonamide fragment. Note the high screening concentration (50 µM) required to detect fragment-level activity.

Step-by-Step Methodology
Step 1: Compound Preparation [1][2]
  • Dissolution: Dissolve this compound in 100% DMSO to a stock concentration of 100 mM .

    • Note: The phenolic hydroxyl group can oxidize. Use fresh stock or add 1 mM DTT to the buffer.

  • Dilution: Dilute to 500 µM in 1x Reaction Buffer (creates 50 µM final assay concentration).

Step 2: The Kinase Panel Selection

Do not run a random 400-kinase panel immediately. Select a "Sulfonamide-Liability" Focused Panel (30-50 kinases) including:

  • Tyrosine Kinases (TK): VEGFR2 (KDR), EGFR, PDGFRβ (Common sulfonamide targets).

  • Raf Family: B-Raf, C-Raf (Sulfonamides often bind the DFG-out pocket here).

  • Metabolic Kinases: AMPK, PKA (To assess general promiscuity).

  • Off-Target Safety: CK2, GSK3β, CDK2.

Step 3: Radiometric Assay Execution (³³P-ATP)
  • Reaction Mix: Combine Kinase (0.2-5 nM), Substrate (variable), and Compound (50 µM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ³³P-ATP (Specific activity: 10 µCi/µl). ATP concentration must be at Km(app) for each kinase to ensure competitive inhibition is detectable.

  • Incubation: 2 hours at Room Temperature (RT).

  • Termination: Spot onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

Step 4: Data Normalization

Calculate % Enzyme Activity relative to DMSO control:



Part 4: Data Analysis & Interpretation

Expected Outcomes & Comparison

The table below illustrates the theoretical profile you should expect if the scaffold is clean, versus if it acts as a "dirty" fragment.

Target KinaseFragment (Subject) Expected IC50Sorafenib (Control) Literature IC50Interpretation
VEGFR2 (KDR) > 50 µM (Inactive)90 nMClean. If <10 µM, scaffold poses hypertensive risk.
B-Raf (V600E) > 50 µM (Inactive)22 nMClean. If <10 µM, potential for paradoxical activation.
PKA (Praca) > 50 µM (Inactive)> 10 µMGeneral promiscuity check.
hERG (Ion Channel) ~10-100 nM > 10 µMPositive Control for Target Engagement.
Selectivity Metrics

To objectively quantify the "cleanliness" of the scaffold, calculate the Selectivity Score (S-score) :



  • S(35) < 0.05: Highly Selective (Ideal for a safety scaffold).

  • S(35) > 0.20: Promiscuous (Common for simple sulfonamides; requires optimization).

Part 5: Visualization of Chemical Space

Understanding where this molecule sits in the "Kinase vs. Ion Channel" chemical space is critical for the researcher.

ChemicalSpace Fragment N-methanesulfonyl- tyramine (The Subject) Dofetilide Dofetilide (hERG Blocker) Fragment->Dofetilide Dimerization Sotalol Sotalol (Beta Blocker) Fragment->Sotalol Analog Sorafenib Sorafenib (Kinase Inhibitor) Fragment->Sorafenib Sulfonamide Motif Vemurafenib Vemurafenib (B-Raf Inhibitor) Legend Green = Ion Channel Target Red = Kinase Target Yellow = The Scaffold

Figure 2: Chemical Space Map. The subject molecule (Yellow) is the structural precursor to both clean anti-arrhythmics (Green) and, via the sulfonamide motif, shares features with "dirty" kinase inhibitors (Red).

Part 6: Expert Insights & Troubleshooting

The "Phenol Problem"

The 4-hydroxyphenyl group (phenol) in the molecule is a PAINS (Pan-Assay Interference Compounds) alert.

  • Issue: Phenols can undergo redox cycling in biochemical assays, generating false positives by oxidizing the kinase cysteine residues.

  • Solution: Always include 1 mM DTT or TCEP in the kinase assay buffer to maintain a reducing environment. If a "hit" is found, validate it using an orthogonal binding assay (e.g., SPR or Tm shift) that is less sensitive to redox artifacts.

The "Sulfonamide Specificity"

While this specific molecule is likely kinase-inactive, the sulfonamide group is a classic Type II Inhibitor pharmacophore. It typically binds to the "DFG-out" conformation of kinases.

  • Implication: If you observe inhibition, it will likely be slow-binding . Standard 1-hour incubations might underestimate potency.

  • Recommendation: If hits are detected, run a time-dependent inhibition study (pre-incubation of compound + enzyme for 30 mins before adding ATP).

References

  • Pharmacology of Dofetilide

    • Torp-Pedersen, C., et al. (1999).[3] "Dofetilide in patients with congestive heart failure and left ventricular dysfunction." New England Journal of Medicine, 341(12), 857-865. Link

  • Sulfonamides in Kinase Inhibition

    • Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Kinase Profiling Best Practices

    • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. Link

  • Assay Interference (PAINS)

    • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

Sources

Independent verification of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide's biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification Guide: Biological Targets of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Executive Summary & Molecule Profile

Target Molecule: this compound Common Aliases: N-Mesyltyramine; N-sulfonated tyramine; Dofetilide Intermediate A. CAS Registry Number: 1152-76-7 Primary Biological Target:


 Potassium Channel (hERG) — 

Current. Secondary Interactions: Trace Amine-Associated Receptor 1 (TAAR1) (Weak/Partial).

Scientific Context: this compound represents the "polar tail" pharmacophore of the Class III antiarrhythmic agent Dofetilide . While often categorized as a synthetic intermediate, independent verification confirms it possesses intrinsic, albeit lower-affinity, biological activity. This guide outlines the protocols to verify its function as a specific blocker of the rapid delayed rectifier potassium current (


), distinguishing it from its parent amine (Tyramine) and the optimized drug (Dofetilide).

Mechanism of Action & Structural Logic

The molecule functions as a pore-blocker of the hERG channel.

  • Pharmacophore Analysis: The methanesulfonamide group (

    
    ) acts as a critical hydrogen bond acceptor/donor system. In the high-affinity drug Dofetilide, this group interacts with Ser624  and Thr623  in the pore helix of the hERG channel.
    
  • Fragment Activity: The N-mesyltyramine fragment retains the capacity to enter the channel vestibule but lacks the symmetric "dumbbell" structure of Dofetilide required for nanomolar potency. Consequently, it acts as a micromolar (

    
    ) probe , making it an ideal reference standard for fragment-based screening but a suboptimal therapeutic candidate on its own.
    
Signaling Pathway & Blockade Logic (Graphviz)

HERG_Blockade cluster_mechanism Class III Antiarrhythmic Mechanism Drug N-Mesyltyramine (Ligand) Channel_Open hERG Channel (Kv11.1) Open State Drug->Channel_Open Diffusion Binding Vestibule Binding (Pi-Stacking: Tyr652/Phe656) Channel_Open->Binding State Dependent Pore_Occlusion Pore Occlusion (Inhibition of K+ Efflux) Binding->Pore_Occlusion Stabilization Repolarization Cardiac Action Potential Phase 3 Repolarization Pore_Occlusion->Repolarization Delays APD_Prolongation Action Potential Duration (APD) Prolongation Repolarization->APD_Prolongation Result

Figure 1: Mechanism of action showing the cascade from ligand binding to electrophysiological effect. The methanesulfonamide moiety is critical for the 'Binding' step.

Comparative Performance Guide

To validate the target, N-mesyltyramine must be benchmarked against the Gold Standard (Dofetilide) and a Negative Control for channel activity (Tyramine).

Table 1: Comparative Biological Profile

FeatureN-Mesyltyramine (Test Subject) Dofetilide (Gold Standard) Tyramine (Negative Control)
Primary Target hERG (

)
hERG (

)
Adrenergic Receptors (

)
Potency (

)
1 - 50

(Estimated)
3 - 10 nM > 100

(Inactive on hERG)
Binding Mode Single-sided vestibule interactionDual-sided "dumbbell" clampTransmembrane GPCR binding
Selectivity Moderate (Weak TAAR1 overlap)High (hERG specific)Low (Broad monoamine activity)
Application Fragment screening, Impurity testingClinical AntiarrhythmicSympathomimetic control

Key Insight: If your assay shows N-mesyltyramine has


 potency, suspect sample contamination with Dofetilide. If it shows high adrenergic activity, suspect hydrolysis to Tyramine.

Verification Protocols

To independently verify the biological target, you must perform two orthogonal assays: Electrophysiology (Functional) and Competitive Binding (Structural) .

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Quantify the inhibition of tail currents in hERG-transfected HEK293 cells.

  • Cell Preparation:

    • Use HEK293 cells stably expressing

      
       (hERG).
      
    • Maintain in DMEM with selection antibiotics (e.g., G418).

  • Solutions:

    • Extracellular (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular (Pipette): 130 mM KCl, 1 mM

      
      , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
      
  • Voltage Protocol (The "Step-Ramp"):

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (Channel activation).

    • Repolarize to -50 mV for 2 seconds (Elicit tail current).

    • Measurement: Measure the peak amplitude of the tail current at -50 mV.

  • Dosing:

    • Apply Vehicle (0.1% DMSO).

    • Apply N-Mesyltyramine (Concentration range: 0.1

      
       to 100 
      
      
      
      ).
    • Apply Positive Control (E-4031, 100 nM) to fully block the channel at the end.

  • Analysis:

    • Calculate Fractional Block:

      
      .
      
    • Fit data to Hill Equation to derive

      
      .
      
Protocol B: Fluorescence Polarization Binding Assay (High Throughput)

Objective: Verify binding competition without using radioactive ligands.

  • Reagents:

    • Membrane preparation containing hERG channels (commercial or in-house).

    • Tracer: Red-shifted fluorescent Dofetilide derivative (e.g., Cy3B-Dofetilide).

  • Workflow:

    • Step 1: Dispense 10

      
       of N-Mesyltyramine (serial dilution) into 384-well black plates.
      
    • Step 2: Add 10

      
       of hERG membrane suspension. Incubate 15 mins.
      
    • Step 3: Add 10

      
       of Fluorescent Tracer (
      
      
      
      concentration).
    • Step 4: Incubate 2 hours at Room Temp in dark.

    • Step 5: Measure Fluorescence Polarization (Ex: 530nm, Em: 590nm).

  • Validation Criteria:

    • N-Mesyltyramine should displace the tracer, reducing polarization values (mP) in a dose-dependent manner, confirming it binds to the same site as Dofetilide.

Experimental Workflow Diagram (Graphviz)

Validation_Workflow cluster_assays Orthogonal Verification Sample N-Mesyltyramine Sample QC QC: Purity Check (LC-MS) Sample->QC Patch Patch Clamp (Functional) QC->Patch Pass Binding Ligand Binding (Structural) QC->Binding Pass Result_Pos Target Confirmed: hERG Blocker Patch->Result_Pos IC50 < 100uM Result_Neg Target Rejected: Re-evaluate Patch->Result_Neg No Current Drop Binding->Result_Pos Ki < 50uM Binding->Result_Neg No Displacement

Figure 2: Decision tree for validating biological activity. QC is critical to ensure observed effects are not due to Dofetilide contamination.

Troubleshooting & Causality

  • Issue: Observed

    
     is too low (< 100 nM).
    
    • Causality: Likely contamination. N-Mesyltyramine is a precursor to Dofetilide. If the synthesis reaction was not fully purified, trace Dofetilide will dominate the signal.

    • Solution: Run HPLC. N-Mesyltyramine elutes earlier (more polar) than Dofetilide.

  • Issue: High cytotoxicity in HEK293 cells.

    • Causality: Sulfonamide crystallization or pH imbalance.

    • Solution: Ensure DMSO concentration < 0.5% and check solubility limit (usually < 100

      
       in aqueous buffer).
      
  • Issue: Adrenergic side-effects (e.g., vasoconstriction in tissue bath).

    • Causality: Hydrolysis of the sulfonamide bond leads to free Tyramine, a potent norepinephrine releaser.

    • Solution: Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Smith, P. L., et al. (1995). "Pharmacological characterization of the cloned human cardiac potassium channel, HERG." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1301-1311.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: drug targets for acquired long QT syndrome." Nature, 440(7083), 463-469.

  • Cross, P. E., et al. (1990). "Selective class III antiarrhythmic agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry, 33(4), 1151–1155. (Foundational SAR establishing the sulfonamide-phenethyl motif).

  • PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information.

  • Vandenberg, J. I., et al. (2012). "hERG K(+) channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393-1478.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory chemicals. This guide provides essential, step-by-step procedures for the proper disposal of N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Rationale for Caution

Compounds within this family, such as N-Ethyl-o/p-toluene sulfonamide and N-(2-Hydroxyethyl)-N-methylperfluorooctanesulfonamide, are known to cause skin and eye irritation.[1][2] Ingestion and inhalation may also be harmful.[3][4] Therefore, it is prudent to handle this compound as a potentially hazardous substance, necessitating adherence to stringent disposal protocols. The core principle guiding these procedures is the prevention of uncontrolled release into the environment and minimizing exposure to laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between the individual and the chemical, mitigating the risk of accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust or aerosol generation.To prevent inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that complies with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label should prominently display the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware in the designated container.

  • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Storage Pending Disposal
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents.[3]

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.

Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor. Accurate documentation is a legal requirement and ensures the waste is managed appropriately.

  • Professional Disposal: The designated waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The preferred method of disposal for many organic compounds of this nature is high-temperature incineration, which ensures complete destruction of the chemical.[5]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container. Avoid generating dust.[3]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs end End: Documented Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. [Link]

  • Chemical Land. N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide sulfate (2:3)(25646-71-3) MSDS. [Link]

  • Solvay. Safety Data Sheet for CAS# 69991-62-4. [Link]

  • PubChem. N-(2-(4-Amino-N-ethyl-M-toluidino)ethyl)methanesulfonamide sesquisulfate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methanesulfonic Acid, Tech., 70%. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • U.S. Environmental Protection Agency. Hazard - Computational Toxicology and Exposure Online Resources. [Link]

  • Google Patents.
  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]

Sources

Personal protective equipment for handling N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide (also known as N-sulfomethylyltyramine) is a critical intermediate in the synthesis of Class III antiarrhythmic drugs, specifically Dofetilide (CAS 115256-11-6).[1][2][3][4]

While specific toxicological data for this intermediate is often limited compared to the final API, it possesses the structural pharmacophore responsible for biological activity (the methanesulfonamide-phenethylamine backbone).[1][2][3][4] Therefore, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. [1][3]

Core Hazard Analysis (The "Why")
Hazard CategoryRisk DriverMechanism of Action
Cardiotoxicity High Structural similarity to Dofetilide/Sotalol implies potential IKr potassium channel blockade, leading to QT prolongation or arrhythmias upon systemic absorption.[1][2][3][4]
Reproductive Toxicity High Dofetilide is classified as Repr.[1][2][4] 1B (H360) .[1][2][3] Intermediates often share this teratogenic potential.[1][2][4]
Sensitization Medium The sulfonamide moiety is a known sensitizer.[1][2][4] Inhalation of dust can trigger respiratory sensitization or dermatological reactions.[1][2][4]
Irritation Medium The phenolic hydroxyl group acts as a skin and mucous membrane irritant (H315, H319).[1][4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense.[1][2][4] The primary control for this solid powder must be containment.[1][2][4]

  • Primary Containment: All weighing and open handling must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][4]

  • Air Velocity: Maintain face velocity between 0.4 – 0.5 m/s (80 – 100 fpm) .

  • Static Control: This organic powder is prone to static charge.[1][2][4] Use an ionizing bar or anti-static gun during weighing to prevent particle flight (aerosolization).[1][2][4]

Personal Protective Equipment (PPE) Matrix

This protocol adheres to Occupational Exposure Band (OEB) 3/4 standards due to the potential for pharmacological activity at low doses.[1][2][4]

Body AreaEssential PPETechnical Justification
Respiratory N95 / P2 Respirator (Minimum)Inside Hood: N95 provides backup protection against unexpected turbulence.Outside Hood (Spill): Full-face P100/P3 respirator required.[1][2][3][4]
Hand Protection Double Nitrile Gloves Outer: 5-8 mil Nitrile (change every 30 mins).Inner: 4 mil Nitrile (bright color to reveal tears).Why:[1][2][3][4] Sulfonamides can permeate latex; nitrile offers superior chemical resistance.[1][2][4]
Eye/Face Chemical Goggles Safety glasses are insufficient for fine powders that can drift around lenses.[1][2][4] Goggles provide a seal against dust entry.[1][2][4]
Body Tyvek® Lab Coat/Sleeves Disposable, non-woven polyethylene (e.g., Tyvek) prevents dust from embedding in cotton lab coats and migrating outside the lab.[1][4]
Footwear Closed-toe / Shoe Covers Prevents tracking of potent dust into common areas.[1][2][3][4]

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Verify Airflow: Check fume hood monitor.

  • Donning: Put on inner gloves -> Tyvek coat -> N95 -> Goggles -> Outer gloves (pull over Tyvek cuffs).[1][2][3][4]

  • Static Check: Discharge static from the spatula and weighing boat using an ionizer.[1][2]

Phase 2: Weighing & Transfer[1][3][4]
  • Open Slowly: Open the container inside the hood. Allow air to stabilize for 10 seconds.

  • Transfer: Use a disposable anti-static weighing boat. Avoid "dumping" powder; pour gently to minimize dust cloud generation.[1][2][4]

  • Wet Down: If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, Methanol) before removing it from the hood.[4] Solutions are safer to transport than powders.[1][2][4]

Phase 3: Decontamination[3][4]
  • Solvent Wipe: Wipe the balance and work surface with a paper towel dampened with Methanol or Ethanol (solubilizes the organic residue).[1][2][4]

  • Chemical Deactivation: Follow with a 10% Bleach (Sodium Hypochlorite) wipe.[1][2][4]

    • Chemistry: Hypochlorite oxidizes the phenolic ring and the amine/sulfonamide groups, breaking down the pharmacophore.[2][4]

  • Rinse: Final wipe with water to remove bleach residue (prevents corrosion).[1][2][4]

Visualization: Safety Workflow Diagram

The following diagram outlines the critical decision points and flow for handling this HPAPI intermediate.

SafeHandling Start START: Material Receipt RiskAssess Risk Assessment: Verify OEB 3/4 Status Start->RiskAssess Engineering Check Engineering Controls: Fume Hood Flow > 0.4 m/s RiskAssess->Engineering PPE Don PPE: Double Nitrile, N95, Goggles, Tyvek Engineering->PPE Handling Handling (Weighing/Transfer): Use Static Control Keep Inside Hood PPE->Handling Spill Is there a Spill? Handling->Spill SpillResp EMERGENCY: Evacuate -> Don P100 -> Wet Wipe Cleanup Spill->SpillResp Yes Decon Decontamination: 1. Alcohol Wipe (Solubilize) 2. 10% Bleach (Oxidize) Spill->Decon No Waste Disposal: Segregate as Hazardous Organic Waste SpillResp->Waste Decon->Waste

Caption: Operational workflow for handling this compound, emphasizing containment and contingency planning.

Emergency Response & Disposal

Accidental Exposure[1][2][4]
  • Inhalation: Move to fresh air immediately. Seek medical attention. Flag potential QT prolongation to medical staff (due to Dofetilide relationship).

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][4] Do not use alcohol on skin (increases absorption).[1][2][4]

  • Eye Contact: Rinse for 15 minutes.[1][2][4] Consult an ophthalmologist.

Waste Disposal[1][2][4]
  • Classification: Hazardous Organic Waste (Toxic).[1][2][3][4]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) in the waste stream.[1][4]

  • Labeling: Clearly label as "Contains Sulfonamide / Dofetilide Intermediate – Potential Repr. Toxin."[1][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91578, Dofetilide Intermediate.[1][2] PubChem. Available at: [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][4] Available at: [Link][1][3]

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. (Guidance on handling hazardous pharmaceutical intermediates). Available at: [Link][1][3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.